molecular formula C9H11NO2 B1294560 Ethyl 2-pyridylacetate CAS No. 2739-98-2

Ethyl 2-pyridylacetate

カタログ番号: B1294560
CAS番号: 2739-98-2
分子量: 165.19 g/mol
InChIキー: IUDKTVXSXWAKJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-pyridylacetate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82347. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDKTVXSXWAKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181817
Record name Ethyl 2-pyridylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2739-98-2
Record name Ethyl 2-pyridylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2739-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-pyridylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2739-98-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-pyridylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-pyridylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 2-pyridylacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YNQ9EN6RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanism for ethyl 2-pyridylacetate, a key intermediate in the pharmaceutical and agrochemical industries. This document details the underlying chemical principles, a robust experimental protocol, and relevant quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various biologically active compounds. Its structure, featuring a pyridine ring and an ester functional group, allows for diverse chemical modifications. This guide focuses on the well-established and reliably documented synthesis of this compound from α-picoline.

Primary Synthesis Mechanism: From α-Picoline via Organolithium Intermediate

The most prominent and thoroughly documented synthesis of this compound proceeds through the formation of a 2-picolyllithium intermediate. This organolithium reagent is then carboxylated, followed by esterification to yield the final product. The overall transformation can be broken down into three key steps:

  • Formation of 2-Picolyllithium: α-Picoline is deprotonated at the methyl group by a strong base, typically phenyllithium, which is generated in situ from bromobenzene and lithium metal. The acidity of the methyl protons of α-picoline is enhanced by the electron-withdrawing effect of the pyridine ring.

  • Carboxylation: The highly nucleophilic 2-picolyllithium undergoes carboxylation by reacting with solid carbon dioxide (dry ice). This reaction forms the lithium salt of 2-pyridylacetic acid.

  • Esterification: The resulting lithium salt is then esterified using ethanol in the presence of a strong acid catalyst, such as dry hydrogen chloride, to produce this compound.

Alternative Synthetic Routes

Other methods for the synthesis of this compound have been reported in the literature, although detailed experimental protocols are less commonly available. These include:

  • The carbethoxylation of α-picoline in the presence of potassium amide.[1]

  • The alcoholysis of 2-pyridylacetanilide, which is prepared via a Beckmann rearrangement of the oxime of 2-phenacylpyridine.[1]

  • Acylation of 2-picolyllithium using diethyl carbonate.

Quantitative Data

The following table summarizes the key quantitative data associated with the primary synthesis method and the physical properties of the final product.

ParameterValueReference(s)
Reactants
Lithium13.9 g (2 gram atoms)[1]
Bromobenzene157 g (1 mole)[1]
α-Picoline93.1 g (1 mole)[1]
Dry Ice500-750 g[1]
Absolute Ethanol750 ml[1]
Product
Yield58–66 g (35–40% based on lithium)[1]
Boiling Point135–137°C / 28 mm Hg, 142–144°C / 40 mm Hg, 109–112°C / 6 mm Hg, 70 °C/0.05 mmHg[1][2]
Density1.084 g/mL at 25 °C[2]
Refractive Index (n²⁵D)1.4979[1]
Molecular Weight165.19 g/mol [2]
AppearanceLight yellow liquid[1]

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

Materials:

  • Lithium chips

  • Absolute ether

  • Dry bromobenzene

  • α-Picoline

  • Dry ice (crushed)

  • Commercial absolute ethanol

  • Dry hydrogen chloride

  • Chloroform

  • Potassium carbonate

  • Water

Equipment:

  • 2-L three-necked round-bottom flask

  • Reflux condenser with a calcium chloride tube

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Ice bath

  • Steam bath

  • Distillation apparatus

  • Modified Claisen flask with a fractionating side arm

Procedure:

Part A: Preparation of 2-Picolyllithium

  • To a 2-L three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, add 800 ml of absolute ether and 13.9 g of lithium chips.

  • Protect the apparatus from moisture by attaching a calcium chloride tube to the condenser.

  • Start the stirrer and place 157 g of dry bromobenzene in the dropping funnel.

  • Add about 5–15 ml of the bromobenzene to initiate the reaction. Once the ether begins to reflux, add the remaining bromobenzene at a rate that maintains a continuous reflux (approximately 1 hour).

  • Continue stirring and refluxing the mixture until most of the lithium has dissolved (45–90 minutes).

  • While continuing to stir, add 93.1 g of α-picoline dropwise over 5–10 minutes.

  • Stir the resulting dark red-brown solution of picolyllithium for an additional 30 minutes.

Part B: Carboxylation of 2-Picolyllithium

  • Pour the picolyllithium solution slowly and with shaking onto 500–750 g of crushed dry ice contained in a 3-L round-bottomed flask.

  • Stir the mixture until the dark color of the picolyllithium is discharged and allow the excess dry ice to evaporate.

Part C: Esterification and Purification

  • Remove the ether by distillation under reduced pressure at room temperature.

  • Break up the lumpy residue of lithium salts and add 750 ml of commercial absolute ethanol.

  • Saturate the solution with dry hydrogen chloride while cooling in an ice bath.

  • Allow the esterification mixture to stand overnight.

  • Remove the solvent as completely as possible by distillation under reduced pressure on a steam bath.

  • Dissolve the syrupy residue in 750 ml of chloroform.

  • Prepare a paste from 225 g of potassium carbonate and 135 ml of water and add it slowly to the chloroform solution with mechanical stirring.

  • After the addition is complete, stir the solution vigorously and keep it just below the boiling point for 1 hour.

  • Decant the chloroform solution from the inorganic salts and remove the chloroform by distillation.

  • Fractionally distill the residue under reduced pressure using a modified Claisen flask. The fraction boiling at 135–137°C / 28 mm Hg is collected as this compound.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the overall synthesis pathway from α-picoline to this compound.

Synthesis_Pathway Picoline α-Picoline Picolyllithium 2-Picolyllithium Picoline->Picolyllithium Deprotonation Phenyllithium Phenyllithium (from Bromobenzene + Li) LithiumSalt Lithium 2-pyridylacetate Picolyllithium->LithiumSalt Carboxylation CO2 CO₂ (Dry Ice) FinalProduct This compound LithiumSalt->FinalProduct Esterification Ethanol Ethanol / H⁺

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the major steps in the experimental procedure.

Experimental_Workflow Start Start Step1 Preparation of 2-Picolyllithium Start->Step1 Step2 Carboxylation with Dry Ice Step1->Step2 Step3 Removal of Ether Step2->Step3 Step4 Esterification with Ethanol and HCl Step3->Step4 Step5 Workup with K₂CO₃ and Chloroform Step4->Step5 Step6 Purification by Fractional Distillation Step5->Step6 End This compound Step6->End

Caption: A simplified workflow of the synthesis and purification process.

References

An In-depth Technical Guide to Ethyl 2-pyridylacetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Ethyl 2-pyridylacetate. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of complex molecules. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to elucidate experimental workflows and logical relationships.

Chemical Identity and Properties

This compound is a pyridine derivative and an ester, presenting as a light yellow liquid under standard conditions. It is recognized for its utility as a versatile building block in organic synthesis, particularly in the formation of various heterocyclic systems.

Chemical Structure and Identifiers

The structural representation and key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name ethyl 2-(pyridin-2-yl)acetate
CAS Number 2739-98-2[1][2][3]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [1]
SMILES CCOC(=O)Cc1ccccn1[1]
InChI 1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3[1]
InChIKey IUDKTVXSXWAKJO-UHFFFAOYSA-N[1]
Physicochemical Properties

The key physicochemical properties of this compound are detailed in the following table.

PropertyValue
Physical Form Liquid[1]
Color Light yellow
Boiling Point 135-137 °C at 28 mmHg[4]
142-144 °C at 40 mmHg[4]
109-112 °C at 6 mmHg[4]
70 °C at 0.05 mmHg[1]
Density 1.084 g/mL at 25 °C[1]
Refractive Index (n²⁵D) 1.4979[4]
Solubility Soluble in water.
Flash Point 110 °C (closed cup)[1]

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the pyridylacetyl moiety.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ethyl -CH₃~1.2Triplet3H
Ethyl -CH₂-~4.1Quartet2H
-CH₂- (acetyl)~3.8Singlet2H
Pyridine H-6~8.5Doublet1H
Pyridine H-4~7.7Triplet of doublets1H
Pyridine H-5~7.2Triplet1H
Pyridine H-3~7.4Doublet1H
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the nine carbon atoms in the molecule, with the carbonyl carbon being the most deshielded.

CarbonPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
Ethyl -CH₂-~61
-CH₂- (acetyl)~45
Pyridine C-2~155
Pyridine C-3~124
Pyridine C-4~137
Pyridine C-5~122
Pyridine C-6~149
Carbonyl C=O~171
Predicted IR Spectrum

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C=O (ester)~1735Strong, sharp absorption
C-O (ester)~1250-1100Strong absorption
C=N, C=C (pyridine)~1600-1450Medium to strong absorptions
C-H (aromatic)~3100-3000Medium absorptions
C-H (aliphatic)~3000-2850Medium absorptions

Experimental Protocols

Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound.

Materials:

  • Lithium chips

  • Anhydrous ether

  • Bromobenzene

  • α-picoline

  • Dry Ice (solid CO₂)

  • Absolute ethanol

  • Dry hydrogen chloride gas

  • Chloroform

  • Potassium carbonate

Procedure:

  • Preparation of Phenyllithium: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, 15.4 g (2.2 moles) of lithium chips are covered with 500 ml of anhydrous ether. A small amount of a solution of 157 g (1 mole) of bromobenzene in 250 ml of anhydrous ether is added to initiate the reaction. Once reflux begins, the remaining bromobenzene solution is added at a rate to maintain continuous reflux (approximately 1 hour). The mixture is then stirred and refluxed until most of the lithium has reacted (45-90 minutes).

  • Formation of Picolyllithium: While stirring continues, 97 ml (93.1 g, 1 mole) of α-picoline is added dropwise over 5-10 minutes, resulting in a dark red-brown solution. The solution is stirred for an additional 30 minutes.

  • Carbonation: The picolyllithium solution is poured slowly with shaking onto 500-750 g of crushed Dry Ice in a 3-liter round-bottomed flask.

  • Esterification: After the excess Dry Ice has sublimed, the ether is removed by distillation under reduced pressure at room temperature. The remaining lithium salts are broken up, and 750 ml of absolute ethanol is added. The solution is saturated with dry hydrogen chloride while cooling in an ice bath. The esterification mixture is allowed to stand overnight.

  • Work-up and Purification: The solvent is removed as completely as possible by distillation under reduced pressure on a steam bath. The syrupy residue is dissolved in 750 ml of chloroform. A paste prepared from 225 g of potassium carbonate and 135 ml of water is slowly added with mechanical stirring. The solution is stirred vigorously just below the boiling point for 1 hour. The chloroform solution is decanted, and the chloroform is removed by distillation. The residue is fractionated under reduced pressure to yield this compound as a light yellow liquid.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product Lithium Lithium Step1 1. Phenyllithium Formation Lithium->Step1 Bromobenzene Bromobenzene Bromobenzene->Step1 Picoline Picoline Step2 2. Picolyllithium Formation Picoline->Step2 DryIce Dry Ice (CO2) Step3 3. Carbonation DryIce->Step3 Ethanol Ethanol Step4 4. Esterification Ethanol->Step4 HCl HCl HCl->Step4 Step1->Step2 Step2->Step3 Step3->Step4 Step5 5. Work-up & Purification Step4->Step5 Product This compound Step5->Product

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities. The diagram below illustrates this relationship.

Synthetic_Intermediate cluster_derivatives Synthesized Derivatives E2PA This compound Thioureas Thiourea Derivatives E2PA->Thioureas Reaction with isothiocyanates Triazoles 1,2,4-Triazoles Thioureas->Triazoles Cyclization Thiadiazoles 1,3,4-Thiadiazoles Thioureas->Thiadiazoles Cyclization Oxadiazoles 1,3,4-Oxadiazoles Thioureas->Oxadiazoles Cyclization

Caption: Role as a precursor for heterocyclic compounds.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key physical properties of Ethyl 2-pyridylacetate, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in a structured format, alongside relevant experimental methodologies.

Core Physical Properties

This compound is a liquid at room temperature. Its key physical characteristics are summarized below.

Table 1: Physical Properties of this compound

PropertyValueConditions
Boiling Point 70 °Cat 0.05 mmHg[1][2]
109-112 °Cat 6 mmHg[3]
135-137 °Cat 28 mmHg[3]
142-144 °Cat 40 mmHg[3]
Density 1.084 g/mLat 25 °C[1][2]
1.083 g/mLat 25 °C

Experimental Methodologies

Synthesis and Purification

A common method for the synthesis of this compound involves the reaction of α-picoline with phenyllithium, followed by carboxylation with dry ice, and subsequent esterification with ethanol. The final product is purified by fractional distillation under reduced pressure, which is also the method for determining the boiling point at various pressures.[3]

Experimental Protocol for Synthesis:

  • Preparation of Picolyllithium: α-Picoline is added dropwise to a solution of phenyllithium in ether. The resulting dark red-brown solution of picolyllithium is stirred for an additional 30 minutes.[3]

  • Carboxylation: The picolyllithium solution is then poured slowly onto crushed dry ice.[3]

  • Esterification: After the removal of ether by distillation under reduced pressure, absolute ethanol is added to the residue. The solution is then saturated with dry hydrogen chloride while being cooled in an ice bath. The mixture is left to stand overnight.[3]

  • Work-up: The solvent is removed by distillation under reduced pressure. The residue is dissolved in chloroform, and a paste of potassium carbonate in water is added. The mixture is stirred vigorously just below the boiling point for one hour.[3]

  • Purification and Boiling Point Determination: The chloroform is decanted and then removed by distillation. The final product, this compound, is obtained by fractional distillation of the residue under reduced pressure.[3] The boiling points at different pressures (as listed in Table 1) are recorded during this distillation process.

Density Measurement

While specific experimental details for the density measurement of this compound were not found in the provided search results, the density of a liquid is typically determined using standard laboratory techniques. These methods often involve the use of a pycnometer or a digital density meter. The temperature is a critical parameter and is controlled, in this case, at 25 °C.[1][2]

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a multi-step chemical process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product picoline α-Picoline step1 Formation of Picolyllithium picoline->step1 phenyllithium Phenyllithium phenyllithium->step1 dry_ice Dry Ice (CO2) step2 Carboxylation dry_ice->step2 ethanol Ethanol step3 Esterification ethanol->step3 step1->step2 Reacts with step2->step3 Followed by product This compound step3->product Yields

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Ethyl 2-pyridylacetate (CAS 2739-98-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-pyridylacetate, a key building block in organic synthesis. This document consolidates essential information on its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of complex molecules and active pharmaceutical ingredients.

Chemical Identity and Physicochemical Properties

This compound is a clear yellow liquid that serves as a versatile intermediate in various chemical syntheses. Its properties make it a valuable reagent in the construction of more complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2739-98-2
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Clear yellow liquid
Boiling Point 70 °C at 0.05 mmHg
Density 1.084 g/mL at 25 °C
Refractive Index (n20/D) 1.497
Solubility Soluble in water, DCM, and Methanol
Flash Point >110 °C (>230 °F)

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5Doublet1HH6 (α to N)
~7.7Triplet of Doublets1HH4
~7.3Doublet1HH3
~7.2Triplet1HH5
~4.2Quartet2H-OCH₂CH₃
~3.8Singlet2H-CH₂-
~1.2Triplet3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~171C=O
~155C2 (C-CH₂)
~149C6
~137C4
~124C3
~122C5
~61-OCH₂CH₃
~43-CH₂-
~14-OCH₂CH₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1590, 1570, 1475, 1435C=C and C=N stretch (pyridine ring)
~1250-1000C-O stretch (ester)

Table 5: Predicted Mass Spectrometry Data

m/zProposed Fragment
165[M]⁺ (Molecular Ion)
120[M - OCH₂CH₃]⁺
92[M - COOCH₂CH₃]⁺
78[Pyridine]⁺

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and convenient laboratory-scale preparation involves the carbethoxylation of α-picoline.

Experimental Protocol: Carbethoxylation of α-Picoline

This protocol is adapted from a well-established synthetic procedure.

Materials:

  • α-picoline

  • Phenyllithium (prepared from bromobenzene and lithium)

  • Dry diethyl ether

  • Diethyl carbonate

  • Hydrochloric acid (concentrated)

  • Ethanol (absolute)

  • Chloroform

  • Potassium carbonate

Procedure:

  • Preparation of Phenyllithium: In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare phenyllithium from lithium and bromobenzene in dry diethyl ether under an inert atmosphere.

  • Metalation of α-Picoline: To the freshly prepared phenyllithium solution, add α-picoline dropwise while maintaining the temperature below 0 °C.

  • Carbethoxylation: To the resulting solution of 2-picolyllithium, add diethyl carbonate dropwise at a low temperature.

  • Work-up and Esterification: After the reaction is complete, cautiously add the reaction mixture to a solution of concentrated hydrochloric acid in absolute ethanol. Allow the mixture to stand overnight.

  • Extraction and Purification: Remove the ethanol under reduced pressure. Dissolve the residue in chloroform and wash with a potassium carbonate solution. Separate the organic layer, dry it, and remove the chloroform by distillation. The crude product is then purified by vacuum distillation to yield this compound.

Synthesis_of_Ethyl_2_pyridylacetate Synthesis of this compound via Carbethoxylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_Picoline α-Picoline Phenyllithium Phenyllithium (from Bromobenzene and Li) Metalation Metalation Phenyllithium->Metalation Diethyl_carbonate Diethyl Carbonate Carbethoxylation Carbethoxylation Diethyl_carbonate->Carbethoxylation Picolyllithium 2-Picolyllithium Picolyllithium->Carbethoxylation Ethyl_2_pyridylacetate This compound Workup Work-up & Esterification Carbethoxylation->Workup Purification Vacuum Distillation Workup->Purification Purification->Ethyl_2_pyridylacetate Metalation->Picolyllithium

Caption: Synthesis of this compound via Carbethoxylation.

Chemical Reactivity and Applications

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds due to the reactivity of the methylene group and the ester functionality.

Reactivity at the Methylene Bridge

The active methylene group can be deprotonated by a suitable base, and the resulting carbanion can participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.

Transformations of the Ester Group

The ester group can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the alcohol. A key transformation is its reaction with hydrazine to form 2-(pyridin-2-yl)acetohydrazide, a crucial intermediate for synthesizing more complex heterocyclic systems.

Experimental Protocol: Synthesis of 2-(pyridin-2-yl)acetohydrazide

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol.

  • Add hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • The product, 2-(pyridin-2-yl)acetohydrazide, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Reactivity_of_Ethyl_2_pyridylacetate Reactivity of this compound cluster_products Derivative Classes Isothiocyanate Aryl Isothiocyanate, Acetonitrile, reflux Thiosemicarbazide Thiosemicarbazides Isothiocyanate->Thiosemicarbazide Cyclization_1 Conc. H₂SO₄ Thiadiazole 1,3,4-Thiadiazoles Cyclization_1->Thiadiazole Cyclization_2 2% NaOH, reflux Triazole 1,2,4-Triazoles Cyclization_2->Triazole Thiosemicarbazide->Cyclization_1 Thiosemicarbazide->Cyclization_2 Hydrazine Hydrazine Hydrazide Hydrazide Hydrazine->Hydrazide Hydrazide->Isothiocyanate

Caption: Reactivity of this compound.

Role in Drug Development and Bioactive Molecules

This compound is a recognized building block in medicinal chemistry for the synthesis of various heterocyclic compounds with potential biological activities. The pyridine ring is a common motif in many pharmaceuticals, and the acetylacetate side chain provides a handle for further chemical modifications.

While it is an important raw material for pharmaceuticals, it is crucial to note that this compound is not a direct precursor in the synthesis of the carbonic anhydrase inhibitor Dorzolamide . The synthesis of Dorzolamide and its intermediates often utilizes ethyl acetate as a solvent for extraction and purification, but not this compound as a reactant.

The primary utility of this compound in drug discovery lies in its conversion to the aforementioned hydrazide intermediate. This intermediate is a versatile starting point for constructing five-membered heterocycles like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. These heterocyclic cores are present in a wide range of biologically active molecules, and their synthesis from this compound allows for the exploration of diverse chemical space in the search for new therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Table 6: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety and handling information.

Conclusion

This compound (CAS 2739-98-2) is a fundamental building block in organic and medicinal chemistry. Its versatile reactivity, particularly the transformations of its ester and active methylene groups, allows for the efficient synthesis of a wide array of heterocyclic compounds. While direct experimental spectral data is not widely available, its physicochemical properties and synthetic utility are well-documented. Researchers and drug development professionals can leverage the information in this guide for the strategic design and synthesis of novel molecules with potential therapeutic applications.

Spectroscopic Profile of Ethyl 2-pyridylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-pyridylacetate, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The following tables summarize the predicted and observed quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Doublet1HH6 (α to N)
~7.7Triplet of doublets1HH4 (γ to N)
~7.3Doublet1HH3 (β to N)
~7.2Triplet1HH5 (β to N)
4.1-4.2Quartet2H-O-CH₂-CH₃
~3.8Singlet2HPy-CH₂-CO-
1.2-1.3Triplet3H-O-CH₂-CH₃
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~171C=O (Ester)
~157C2 (Attached to CH₂)
~149C6 (α to N)
~137C4 (γ to N)
~124C5 (β to N)
~122C3 (β to N)
~61-O-CH₂-CH₃
~43Py-CH₂-CO-
~14-O-CH₂-CH₃
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2980-2900MediumAliphatic C-H Stretch
~1735StrongC=O Stretch (Ester)
~1600, ~1480, ~1440Medium-StrongC=C and C=N Ring Stretching (Pyridine)
~1250-1150StrongC-O Stretch (Ester)
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
165Moderate[M]⁺ (Molecular Ion)
120High[M - OCH₂CH₃]⁺
93High[M - COOCH₂CH₃]⁺ (Base Peak)
92High[M - HCOOCH₂CH₃]⁺
78Moderate[C₅H₄N]⁺ (Pyridyl cation)
65Moderate[C₄H₄N]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely. An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent.

    • Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.

    • Tuning and Matching : The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

    • Acquisition : Set the appropriate spectral parameters (e.g., pulse sequence, acquisition time, relaxation delay, number of scans) and acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing :

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is phased and the baseline is corrected.

    • Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method for Liquids) :

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.

    • Place one to two drops of liquid this compound onto the center of one salt plate.

    • Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.

    • Carefully place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O absorptions.

    • Place the sample holder with the prepared salt plates into the spectrometer's beam path.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing :

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute an aliquot of this solution to a final concentration of approximately 1-10 µg/mL.

    • If any solid particles are present, the solution must be filtered before introduction into the mass spectrometer.

  • Data Acquisition (Electron Ionization - GC-MS) :

    • The sample is injected into a Gas Chromatograph (GC) where it is vaporized and separated from the solvent and any impurities.

    • The separated compound enters the ion source of the mass spectrometer.

    • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).

    • Acceleration : The positively charged ions are accelerated by an electric field into the mass analyzer.

    • Deflection/Separation : In the mass analyzer (e.g., a quadrupole or magnetic sector), the ions are separated based on their mass-to-charge ratio (m/z) under the influence of a magnetic or electric field.

    • Detection : The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Processing :

    • The instrument's software plots the relative abundance of ions versus their m/z ratio to generate a mass spectrum.

    • The peak with the highest m/z value generally corresponds to the molecular ion, confirming the molecular weight of the compound.

    • The most intense peak in the spectrum is designated as the base peak and is assigned a relative intensity of 100%.

    • The fragmentation pattern is analyzed to provide structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Referencing Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Analysis_NMR Assign Chemical Shifts, Analyze Splitting & Integration Proc_NMR->Analysis_NMR Analysis_IR Identify Functional Group Absorptions Proc_IR->Analysis_IR Analysis_MS Identify Molecular Ion & Fragmentation Pattern Proc_MS->Analysis_MS Final_Report Comprehensive Spectroscopic Profile Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

General workflow for spectroscopic analysis.

The Discovery and Enduring Utility of Ethyl 2-Pyridylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-pyridylacetate, a seemingly simple ester, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Since its initial discovery in the early 20th century, it has served as a pivotal building block for a diverse array of more complex molecules, particularly heterocyclic compounds with pronounced biological activities. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and key applications of this compound. It details experimental protocols for its synthesis, presents its physicochemical and spectral data in a structured format, and visually elucidates key synthetic and mechanistic pathways through Graphviz diagrams. This document serves as a comprehensive resource for researchers leveraging this versatile reagent in their scientific endeavors.

Introduction

This compound (CAS No. 2739-98-2), also known as ethyl 2-(pyridin-2-yl)acetate, is a pyridine derivative characterized by an ethyl acetate group attached to the C2 position of the pyridine ring. Its strategic importance lies in the reactivity of the methylene group adjacent to both the ester and the electron-withdrawing pyridine ring, making it a valuable precursor for a variety of carbon-carbon and carbon-heteroatom bond formations. This reactivity has been exploited in the synthesis of numerous compounds with applications ranging from pharmaceuticals to agrochemicals.[1] This guide will trace the historical milestones in the synthesis of this compound, provide detailed experimental procedures, tabulate its key properties, and explore the mechanistic pathways of its derivatives that confer their biological effects.

History and Discovery

The first documented preparations of this compound emerged in the 1930s. Early methods, while groundbreaking for their time, were often multi-step and provided modest yields.

  • 1949: Carbethoxylation of α-Picoline: A significant advancement was reported by Weiss and Hauser, who developed a method for the carbethoxylation of α-picoline (2-methylpyridine) using a strong base.[2] This approach involved the deprotonation of the methyl group of α-picoline with potassium amide, followed by reaction with an ethoxycarbonylating agent.

  • Modern Era: A More Convenient Preparation: A more contemporary and widely utilized method is the reaction of 2-picolyllithium with diethyl carbonate. This procedure, detailed in Organic Syntheses, offers a more direct and often higher-yielding route to this compound.[2]

Physicochemical and Spectral Data

A comprehensive understanding of a compound's physical and spectral properties is crucial for its application in research and development.

Physicochemical Properties
PropertyValueReference
CAS Number 2739-98-2[3][4][5]
Molecular Formula C₉H₁₁NO₂[3][4][5]
Molecular Weight 165.19 g/mol [3][4][5]
Boiling Point 70 °C at 0.05 mmHg[3]
Density 1.084 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.497[3]
Spectral Data
Spectrum TypeKey Peaks/Signals
¹H NMR (Predicted) δ (ppm): 8.5 (d, 1H, H6-pyridine), 7.7 (t, 1H, H4-pyridine), 7.3 (d, 1H, H3-pyridine), 7.2 (t, 1H, H5-pyridine), 4.2 (q, 2H, -OCH₂CH₃), 3.8 (s, 2H, -CH₂-pyridine), 1.2 (t, 3H, -OCH₂CH₃)
¹³C NMR (Predicted) δ (ppm): 171 (C=O), 155 (C2-pyridine), 149 (C6-pyridine), 137 (C4-pyridine), 124 (C3-pyridine), 122 (C5-pyridine), 61 (-OCH₂CH₃), 44 (-CH₂-pyridine), 14 (-OCH₂CH₃)
Infrared (IR) (Predicted) ν (cm⁻¹): ~3050 (aromatic C-H), ~2980 (aliphatic C-H), ~1735 (C=O, ester), ~1590, 1470, 1435 (C=C, C=N, pyridine ring)
Mass Spectrum (MS) (Predicted) m/z: 165 (M⁺), 120 (M⁺ - OEt), 92 (M⁺ - CO₂Et)

Experimental Protocols

Detailed methodologies for the key synthetic preparations of this compound are provided below.

Synthesis from 2-Picolyllithium and Diethyl Carbonate

This procedure is adapted from Organic Syntheses.[2]

Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products 2-Picoline 2-Picoline Formation of 2-Picolyllithium Formation of 2-Picolyllithium 2-Picoline->Formation of 2-Picolyllithium n-Butyllithium (in ether) n-Butyllithium n-Butyllithium n-Butyllithium->Formation of 2-Picolyllithium Diethyl Carbonate Diethyl Carbonate Carbethoxylation Carbethoxylation Diethyl Carbonate->Carbethoxylation Formation of 2-Picolyllithium->Carbethoxylation 2-Picolyllithium Aqueous Workup Aqueous Workup Carbethoxylation->Aqueous Workup Reaction Mixture This compound This compound Aqueous Workup->this compound Purification

Caption: Synthesis of this compound from 2-Picoline.

Procedure:

  • Preparation of 2-Picolyllithium: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 2-picoline in anhydrous diethyl ether is cooled to -78 °C. A solution of n-butyllithium in hexane is added dropwise with stirring, maintaining the temperature below -70 °C. The formation of the deep red 2-picolyllithium is observed.

  • Carbethoxylation: A solution of diethyl carbonate in anhydrous diethyl ether is added dropwise to the freshly prepared 2-picolyllithium solution at -78 °C. The reaction mixture is stirred for several hours at this temperature.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a pale yellow oil.

Carbethoxylation of α-Picoline with Potassium Amide

This method is based on the work of Weiss and Hauser.[2]

Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products α-Picoline α-Picoline Deprotonation Deprotonation α-Picoline->Deprotonation Potassium Amide (in liquid ammonia) Potassium Amide Potassium Amide Potassium Amide->Deprotonation Diethyl Carbonate Diethyl Carbonate Carbethoxylation Carbethoxylation Diethyl Carbonate->Carbethoxylation Deprotonation->Carbethoxylation Picolyl Anion Hydrolysis and Esterification Hydrolysis and Esterification Carbethoxylation->Hydrolysis and Esterification Intermediate This compound This compound Hydrolysis and Esterification->this compound Purification

Caption: Carbethoxylation of α-Picoline via Potassium Amide.

Procedure:

  • Deprotonation: In a flask equipped for reactions in liquid ammonia, potassium amide is prepared in situ or added to liquid ammonia. α-Picoline is then added, leading to the formation of the picolyl anion.

  • Carbethoxylation: Diethyl carbonate is added to the solution of the picolyl anion in liquid ammonia.

  • Workup: After the reaction is complete, the ammonia is allowed to evaporate. The residue is treated with water and extracted with a suitable organic solvent. The product is then isolated and purified, typically by distillation.

Applications in Drug Development and Research

This compound is rarely the final active pharmaceutical ingredient. Instead, its value lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active heterocyclic compounds.

Synthesis of Antimicrobial Agents

A significant application of this compound is in the synthesis of derivatives containing 1,2,4-triazole, thiadiazole, and oxadiazole moieties. These heterocyclic systems are known to exhibit a broad spectrum of antimicrobial activities. The synthesis typically begins with the conversion of this compound to the corresponding hydrazide, which then serves as a key intermediate for the construction of the desired heterocyclic rings.

General Derivatization Workflow:

G This compound This compound 2-(Pyridin-2-yl)acetohydrazide 2-(Pyridin-2-yl)acetohydrazide This compound->2-(Pyridin-2-yl)acetohydrazide Hydrazine Hydrate Thiosemicarbazide Derivatives Thiosemicarbazide Derivatives 2-(Pyridin-2-yl)acetohydrazide->Thiosemicarbazide Derivatives Isothiocyanates Thiadiazole/Oxadiazole Derivatives Thiadiazole/Oxadiazole Derivatives 2-(Pyridin-2-yl)acetohydrazide->Thiadiazole/Oxadiazole Derivatives Various Reagents (e.g., CS₂, H₂SO₄) 1,2,4-Triazole Derivatives 1,2,4-Triazole Derivatives Thiosemicarbazide Derivatives->1,2,4-Triazole Derivatives Cyclization

Caption: Derivatization of this compound for Antimicrobials.

Antifungal Mechanism of Action of 1,2,4-Triazole Derivatives:

Many antifungal agents derived from 1,2,4-triazoles function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

G Triazole_Derivative 1,2,4-Triazole Derivative (from this compound) Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal Enzyme) Triazole_Derivative->Lanosterol_Demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Substrate Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Product Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Antifungal Mechanism of 1,2,4-Triazole Derivatives.

Synthesis of Anxiolytic Agents

Derivatives of pyridine have also been investigated for their anxiolytic properties. The mechanism of action for these compounds can vary, but often involves modulation of key neurotransmitter systems in the central nervous system. For instance, some pyridine derivatives have been shown to act as antagonists of the metabotropic glutamate 5 (mGlu5) receptor, which is highly expressed in brain regions associated with anxiety.

Anxiolytic Mechanism of mGlu5 Receptor Antagonists:

G Pyridine_Derivative Pyridine Derivative (e.g., MPEP) mGlu5_Receptor Metabotropic Glutamate 5 (mGlu5) Receptor Pyridine_Derivative->mGlu5_Receptor Antagonizes/Blocks Neuronal_Excitability Neuronal Excitability mGlu5_Receptor->Neuronal_Excitability Increases Glutamate Glutamate Glutamate->mGlu5_Receptor Binds to and Activates Anxiety Anxiety Neuronal_Excitability->Anxiety Contributes to

Caption: Anxiolytic Mechanism of Pyridine-based mGlu5 Antagonists.

Conclusion

This compound, from its early, challenging syntheses to its current, more streamlined preparations, has proven to be a cornerstone intermediate in organic and medicinal chemistry. Its utility in the construction of a vast library of heterocyclic compounds with significant biological activities, including antimicrobial and anxiolytic effects, underscores its enduring importance. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate its continued and innovative use by researchers at the forefront of drug discovery and development. As the quest for novel therapeutics continues, the versatility of this compound ensures its place as a valuable tool in the chemist's arsenal.

References

Commercial Availability and Technical Guide for Ethyl 2-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for Ethyl 2-pyridylacetate (CAS No. 2739-98-2). This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound in their work.

Introduction to this compound

This compound is a pyridine derivative with a molecular formula of C₉H₁₁NO₂. It is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring and an ethyl ester group, allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties

This compound is a liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below. This data has been compiled from various supplier and literature sources.

PropertyValueReferences
CAS Number 2739-98-2[1][2]
Molecular Formula C₉H₁₁NO₂[2][3]
Molecular Weight 165.19 g/mol [1][2][3]
Appearance Liquid[1]
Boiling Point 70 °C at 0.05 mmHg[1]
Density 1.084 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.497[1]
Purity (typical) ≥98%[2][4]
InChI Key IUDKTVXSXWAKJO-UHFFFAOYSA-N
SMILES CCOC(=O)Cc1ccccn1

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers globally. The typical purity offered is ≥98%, with common pack sizes ranging from 5 g to 25 g and larger quantities available upon request. Below is a table summarizing some of the major suppliers.

SupplierPurityAvailable Quantities
MilliporeSigma (Sigma-Aldrich) 98%25 g
TCI America ≥98.0% (GC)5 g, 25 g
Fisher Scientific ≥98.0%5 g
ChemScene ≥98%10 g, 25 g
Santa Cruz Biotechnology N/AInquire

Procurement and Quality Verification Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research and development purposes.

Procurement and Quality Verification Workflow

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in Organic Syntheses. The following is a summary of the experimental protocol.

Materials:

  • Lithium

  • Bromobenzene

  • Anhydrous diethyl ether

  • α-Picoline

  • Dry ice (solid carbon dioxide)

  • Absolute ethanol

  • Dry hydrogen chloride

  • Chloroform

  • Potassium carbonate

Procedure:

  • Preparation of Phenyllithium: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of phenyllithium from lithium and bromobenzene in anhydrous diethyl ether.

  • Formation of Picolyllithium: To the stirred solution of phenyllithium, add α-picoline dropwise. The reaction mixture will turn a dark red-brown color.

  • Carbonation: Pour the solution of picolyllithium slowly onto crushed dry ice.

  • Esterification: Remove the ether by distillation under reduced pressure. To the residue, add absolute ethanol and saturate the solution with dry hydrogen chloride while cooling in an ice bath. Allow the mixture to stand overnight.

  • Work-up: Remove the solvent by distillation under reduced pressure. Dissolve the residue in chloroform and treat it with a paste of potassium carbonate in water.

  • Purification: Separate the chloroform layer, remove the chloroform by distillation, and fractionally distill the residue under reduced pressure to yield this compound.

Analytical Methods for Quality Control

A reverse-phase HPLC method is suitable for the analysis of this compound.[5]

  • Column: A C18 column is a suitable stationary phase.

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., formic acid or phosphoric acid for UV detection) can be used.[5] The exact ratio should be optimized to achieve good separation and peak shape.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is suitable for the pyridine chromophore.

  • Quantification: Purity can be determined by area percent, and concentration can be measured against a standard of known concentration.

GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds like this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is recommended.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A split injection is typically used.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is used to elute the compound and any impurities.

  • Detection: A mass spectrometer operating in electron ionization (EI) mode will provide a characteristic fragmentation pattern for identification and can be used for quantification in selected ion monitoring (SIM) mode for higher sensitivity.

Typical Certificate of Analysis Specifications

While a specific Certificate of Analysis was not publicly available, the following table represents typical specifications for commercially available this compound based on supplier data.

TestSpecification
Appearance Clear to yellow liquid
Purity (by GC) ≥ 98.0%
Identity (by IR/NMR) Conforms to structure
Water Content (by Karl Fischer) ≤ 0.5%
Residue on Ignition ≤ 0.1%

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

References

Molecular formula C9H11NO2 characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the characterization of chemical compounds with the molecular formula C9H11NO2, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of key isomers, their spectroscopic and physicochemical properties, detailed experimental protocols for their analysis, and visualizations of relevant chemical and biological pathways.

Introduction to C9H11NO2 Isomers

The molecular formula C9H11NO2 represents a variety of isomers with significant roles in biological systems and pharmaceutical applications. Among the most notable are the amino acid L-Phenylalanine and its structural relatives, as well as synthetic compounds like N-Phenylglycine ethyl ester. Understanding the unique characteristics of each isomer is crucial for their identification, synthesis, and application in research and development. This guide focuses on three prominent isomers: L-Phenylalanine, DL-Phenylalanine, and N-Phenylglycine ethyl ester, providing detailed data and methodologies for their characterization.

Physicochemical and Spectroscopic Data

The distinct structural arrangements of C9H11NO2 isomers lead to unique physicochemical properties and spectroscopic fingerprints. The following tables summarize key quantitative data for L-Phenylalanine, DL-Phenylalanine, and N-Phenylglycine ethyl ester, facilitating their differentiation.

Physicochemical Properties
PropertyL-PhenylalanineDL-PhenylalanineN-Phenylglycine ethyl ester
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid(2RS)-2-amino-3-phenylpropanoic acidethyl 2-anilinoacetate
CAS Number 63-91-2150-30-12216-92-4
Molar Mass 165.19 g/mol 165.19 g/mol 165.19 g/mol
Melting Point 283 °C (decomposes)273-275 °C (decomposes)57-60 °C
Solubility in Water 27.8 g/L at 20 °C14.1 g/L at 20 °CSlightly soluble
Appearance White, crystalline powderWhite, crystalline powderWhite to off-white crystalline powder
Spectroscopic Data
IsomerChemical Shift (ppm)MultiplicityIntegrationAssignment
L-Phenylalanine7.25-7.45m5HAromatic (C₆H₅)
3.95t1Hα-H (CH)
3.15, 3.30dd2Hβ-H (CH₂)
DL-Phenylalanine7.30-7.50m5HAromatic (C₆H₅)
4.00t1Hα-H (CH)
3.20, 3.35dd2Hβ-H (CH₂)
IsomerWavenumber (cm⁻¹)Functional Group Assignment
L/DL-Phenylalanine3400-2500 (broad)O-H stretch (carboxylic acid), N-H stretch (amine)
3030C-H stretch (aromatic)
1600-1580C=O stretch (carboxyl), N-H bend (amine)
1500, 1450C=C stretch (aromatic ring)
N-Phenylglycine3360N-H stretch (secondary amine)
ethyl ester3050C-H stretch (aromatic)
2980C-H stretch (aliphatic)
1735C=O stretch (ester)
1605, 1505C=C stretch (aromatic ring)
1220C-N stretch

Experimental Protocols

Detailed and standardized experimental procedures are essential for the accurate characterization of C9H11NO2 isomers.

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O for phenylalanine, CDCl₃ for N-phenylglycine ethyl ester) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Shim the magnetic field to ensure homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a pulse angle of 90 degrees.

    • Set the relaxation delay to 1-2 seconds.

  • Data Acquisition: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or tetramethylsilane).

    • Integrate the peaks to determine the relative number of protons.

Protocol for High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare a mobile phase suitable for separating the isomers. For phenylalanine, a common mobile phase is a mixture of acetonitrile and water with a buffer (e.g., 0.1% formic acid).

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Equilibrate a C18 reverse-phase column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm for the phenyl group).

  • Injection and Analysis: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column. Record the chromatogram and determine the retention time of the analyte.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of the isomer in the sample.

Visualizations: Workflows and Pathways

Visual diagrams are provided to illustrate key processes related to the analysis and biological significance of C9H11NO2 isomers.

General Workflow for C9H11NO2 Isomer Characterization cluster_synthesis Synthesis & Isolation cluster_analysis Analysis & Characterization cluster_validation Validation synthesis Chemical Synthesis or Biological Extraction purification Purification (e.g., Crystallization, Chromatography) synthesis->purification physchem Physicochemical Tests (Melting Point, Solubility) purification->physchem spectroscopy Spectroscopic Analysis (NMR, IR, MS) physchem->spectroscopy chromatography Chromatographic Analysis (HPLC, GC) spectroscopy->chromatography data_analysis Data Interpretation and Structure Elucidation chromatography->data_analysis comparison Comparison with Reference Standards data_analysis->comparison

Workflow for C9H11NO2 Isomer Characterization.

Metabolic Pathway of L-Phenylalanine cluster_catecholamine Catecholamine Synthesis L_Phe L-Phenylalanine (C9H11NO2) L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine hydroxylase Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transamination (elevated in PKU) L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Simplified Metabolic Pathway of L-Phenylalanine.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Ethyl 2-pyridylacetate: Starting Materials and Methodologies

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its preparation can be achieved through several synthetic routes, each with its own set of advantages and challenges. This technical guide provides a comprehensive overview of the primary starting materials and detailed experimental protocols for the synthesis of this compound, complete with quantitative data and workflow diagrams to aid researchers in selecting and implementing the most suitable method for their needs.

Overview of Synthetic Strategies

The synthesis of this compound predominantly originates from three common starting materials: 2-picoline, 2-cyanopyridine, and 2-bromopyridine. The choice of starting material is often dictated by factors such as cost, availability, scalability, and the desired purity of the final product.

Starting MaterialKey IntermediatesTypical ReagentsOverall Yield
2-PicolinePicolyllithium, 2-Pyridylacetic acidn-Butyllithium or Lithium, Dry Ice (CO2), Ethanol, HCl35-40%[1]
2-Cyanopyridine2-Pyridylacetic acidNaOH or other bases for hydrolysis, Ethanol, Acid catalystHigh (specific yield depends on conditions)
2-Bromopyridine2-Pyridylmagnesium bromideMagnesium, Ethyl Chloroacetate or similar electrophileVariable

Detailed Experimental Protocols

Synthesis from 2-Picoline

This well-established method involves the deprotonation of the methyl group of 2-picoline to form a nucleophilic intermediate, which is then carboxylated and subsequently esterified.[1]

Experimental Protocol:

  • Formation of Picolyllithium: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ether and lithium chips. To this suspension, slowly add dry bromobenzene to initiate the formation of phenyllithium. Once the reaction begins (indicated by refluxing ether), add the remaining bromobenzene at a rate that maintains a continuous reflux. After the lithium has mostly dissolved, cool the mixture and add α-picoline dropwise to form a dark red-brown solution of picolyllithium.

  • Carboxylation: Pour the solution of picolyllithium slowly onto crushed dry ice (solid carbon dioxide) with vigorous shaking. The color of the solution will discharge as the carboxylation proceeds. Allow the excess dry ice to evaporate.

  • Esterification: Remove the ether by distillation under reduced pressure. To the resulting residue of lithium salts, add absolute ethanol and saturate the solution with dry hydrogen chloride gas while cooling in an ice bath. Allow the esterification mixture to stand overnight.

  • Work-up and Purification: Remove the ethanol by distillation under reduced pressure. Dissolve the residue in chloroform and neutralize with a paste of potassium carbonate in water. Separate the chloroform layer, remove the solvent by distillation, and fractionally distill the residue under reduced pressure to obtain pure this compound.

Quantitative Data:

ParameterValue
Yield 35-40% (based on lithium)[1]
Boiling Point 135-137 °C / 28 mmHg[1]
Refractive Index (n25D) 1.4979[1]
Synthesis from 2-Cyanopyridine

This two-step synthesis involves the hydrolysis of the nitrile group to a carboxylic acid, followed by Fischer esterification.

Experimental Protocol:

  • Hydrolysis of 2-Cyanopyridine: In a round-bottom flask, dissolve 2-cyanopyridine in an aqueous solution of a strong base, such as sodium hydroxide. Heat the mixture under reflux until the hydrolysis to 2-pyridylacetic acid is complete (monitoring by TLC or GC is recommended).

  • Neutralization and Isolation of 2-Pyridylacetic Acid: Cool the reaction mixture and carefully neutralize with a strong acid (e.g., HCl) to precipitate the 2-pyridylacetic acid. Filter the solid, wash with cold water, and dry.

  • Esterification: Suspend the dried 2-pyridylacetic acid in an excess of absolute ethanol. Add a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture under reflux for several hours until the esterification is complete.

  • Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium carbonate solution). Extract the this compound into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation. A patent describes the hydrolysis of 2-cyanopyridine to 2-pyridine carboxylic acid under alkaline conditions, followed by acid neutralization and extraction.[2]

Quantitative Data:

ParameterValue
Hydrolysis Yield Typically high, but specific values vary with conditions.
Esterification Yield Typically high for Fischer esterification.
Overall Yield Dependent on the efficiency of both steps.
Synthesis from 2-Bromopyridine

This approach utilizes the formation of a Grignard reagent, which then reacts with a suitable electrophile to introduce the acetate moiety.

Experimental Protocol (General Approach):

  • Formation of 2-Pyridylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small amount of an activating agent, such as iodine or 1,2-dibromoethane. Prepare a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) or diethyl ether. Add a small portion of the 2-bromopyridine solution to the magnesium. If the reaction does not start, gentle heating may be required. Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed. Research has shown that 2-bromopyridine can react with magnesium with ethyl bromide as an auxiliary reagent to form the pyridylmagnesium bromide.[3]

  • Reaction with an Electrophile: Cool the Grignard reagent to a low temperature (e.g., -78 °C). Slowly add a solution of an appropriate electrophile, such as ethyl chloroacetate or ethyl cyanoformate, in anhydrous THF.

  • Work-up and Purification: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation. While the Grignard reaction of 2-bromopyridine is known, its specific application with an electrophile to directly yield this compound requires further optimization.[3][4]

Quantitative Data:

ParameterValue
Yield Highly variable depending on the electrophile and reaction conditions.

Synthetic Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described above.

Synthesis_from_2_Picoline 2-Picoline 2-Picoline Picolyllithium Picolyllithium 2-Picoline->Picolyllithium 1. n-BuLi or Li 2. Ether 2-Pyridylacetic acid 2-Pyridylacetic acid Picolyllithium->2-Pyridylacetic acid 1. CO2 (Dry Ice) 2. H3O+ This compound This compound 2-Pyridylacetic acid->this compound Ethanol, H+

Caption: Synthesis of this compound from 2-Picoline.

Synthesis_from_2_Cyanopyridine 2-Cyanopyridine 2-Cyanopyridine 2-Pyridylacetic acid 2-Pyridylacetic acid 2-Cyanopyridine->2-Pyridylacetic acid 1. NaOH, H2O, Heat 2. H3O+ This compound This compound 2-Pyridylacetic acid->this compound Ethanol, H+

Caption: Synthesis of this compound from 2-Cyanopyridine.

Synthesis_from_2_Bromopyridine 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium bromide 2-Pyridylmagnesium bromide 2-Bromopyridine->2-Pyridylmagnesium bromide Mg, THF This compound This compound 2-Pyridylmagnesium bromide->this compound 1. ClCH2COOEt 2. H3O+

References

An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-Pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-pyridylacetate, a key building block in pharmaceutical and chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂[Generic]
Molecular Weight165.19 g/mol [Generic]
AppearanceClear yellow liquid[Generic]
Boiling Point70 °C at 0.05 mmHg[Generic]
Density1.084 g/mL at 25 °C[Generic]
Refractive Indexn20/D 1.497[Generic]
SolubilitySoluble in water, DCM, and Methanol[Generic]

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound.

Storage Conditions:

  • Temperature: Store at room temperature.[1]

  • Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

  • Containers: Use tightly sealed, light-resistant containers.

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Keep away from heat, sparks, and open flames.

Stability Profile

This compound is susceptible to degradation under certain conditions. The primary degradation pathways are hydrolysis and photodegradation.

Hydrolytic Stability

The ester linkage in this compound is prone to hydrolysis, which can be catalyzed by both acids and bases, yielding 2-pyridylacetic acid and ethanol. Studies on related picolinic acid esters have shown that this hydrolysis can also be promoted by divalent metal ions.

Table 2: Summary of Hydrolytic Stability

ConditionStabilityPotential Degradation Products
Acidic (pH < 4)Labile2-Pyridylacetic acid, Ethanol
Neutral (pH 6-8)Relatively StableMinimal degradation
Alkaline (pH > 8)Extremely Unstable2-Pyridylacetate salt, Ethanol
Photostability

Table 3: Summary of Photostability

ConditionStabilityPotential Degradation Products
Exposure to UV LightPhotolabileComplex mixture of photo-degradants
Storage in DarkStableNo significant degradation
Thermal Stability

While detailed thermal degradation studies are not available, the compound is expected to be relatively stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester bond.

cluster_products Degradation Products This compound This compound 2-Pyridylacetic acid 2-Pyridylacetic acid This compound->2-Pyridylacetic acid Hydrolysis (H₂O, H⁺/OH⁻) Ethanol Ethanol This compound->Ethanol Hydrolysis (H₂O, H⁺/OH⁻)

Hydrolysis Degradation Pathway of this compound.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understanding the intrinsic stability of a compound.[2][3][4][5] The following are generalized protocols for assessing the stability of this compound.

Workflow for Forced Degradation Studies

Workflow for Forced Degradation Studies.
Methodologies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Heat the mixture at 60°C for 24 hours.

  • Neutralize the solution with 0.1 M sodium hydroxide.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the mixture at room temperature for 1 hour.

  • Neutralize the solution with 0.1 M hydrochloric acid.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

5. Thermal Degradation:

  • Place the solid sample in a thermostatically controlled oven at 60°C for 48 hours.

  • Prepare a solution of the stressed sample at a concentration of 100 µg/mL for analysis.

6. Photodegradation:

  • Expose the solid sample to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Prepare a solution of the stressed sample at a concentration of 100 µg/mL for analysis.

7. Analytical Method:

  • Analyze all samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a common starting point.

  • Use UV detection at a wavelength appropriate for this compound.

  • Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.

Conclusion

This compound is a moderately stable compound that requires proper storage and handling to ensure its quality. The primary degradation pathways are hydrolysis, particularly under basic conditions, and photodegradation. For critical applications, it is recommended to store the compound at room temperature in a tightly sealed, light-resistant container, preferably under an inert atmosphere. The provided experimental protocols for forced degradation studies offer a framework for researchers to assess the stability of this compound under their specific experimental conditions.

References

An In-depth Technical Guide to Ethyl 2-(pyridin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(pyridin-2-yl)acetate is a versatile heterocyclic building block extensively utilized in synthetic organic chemistry. This document provides a comprehensive overview of its physicochemical properties, synthesis, and reactivity. While the compound itself has not demonstrated significant biological activity, it serves as a crucial precursor for a variety of heterocyclic systems, some of which exhibit promising pharmacological profiles. This guide consolidates key technical information, including detailed experimental protocols and spectroscopic data, to support its application in research and drug discovery endeavors.

Physicochemical Properties

Ethyl 2-(pyridin-2-yl)acetate is a clear to yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various sources.

PropertyValueReferences
IUPAC Name ethyl 2-(pyridin-2-yl)acetate[1]
Synonyms Ethyl 2-pyridylacetate, Ethyl 2-pyridineacetate[2]
CAS Number 2739-98-2[1]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol
Boiling Point 70 °C at 0.05 mmHg; 122 °C at 12 mmHg
Density 1.084 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.497[4]
Flash Point 110 °C (>230 °F)[4]
Solubility Soluble in water[4]

Spectroscopic Data

¹H NMR Spectroscopy

While experimental spectra for the title compound are not widely published, the expected proton NMR signals can be predicted based on its structure and data from closely related analogs.

Predicted ¹H NMR (CDCl₃):

  • Pyridine Ring Protons: Four signals in the aromatic region (δ 7.0-8.6 ppm). The proton adjacent to the nitrogen (at C6) would be the most downfield.

  • Methylene Protons (-CH₂-): A singlet around δ 3.8 ppm.

  • Ethyl Ester Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm.

¹³C NMR Spectroscopy

Similarly, the carbon NMR spectrum can be predicted.

Predicted ¹³C NMR (CDCl₃):

  • Carbonyl Carbon (C=O): A signal around δ 170 ppm.

  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-155 ppm).

  • Methylene Carbon (-CH₂-): A signal around δ 45 ppm.

  • Ethyl Ester Carbons (-OCH₂CH₃): Signals around δ 61 ppm and δ 14 ppm.

Mass Spectrometry

The mass spectrum of ethyl 2-(pyridin-2-yl)acetate would be expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, m/z = 45) to give a fragment at m/z = 120, and the loss of the entire ethyl acetate moiety.

Synthesis and Experimental Protocols

The synthesis of ethyl 2-(pyridin-2-yl)acetate is well-established. A reliable method involves the metalation of α-picoline followed by carboxylation and subsequent esterification.

Synthesis Workflow

synthesis_workflow picoline α-Picoline picolyllithium Picolyllithium picoline->picolyllithium 1. Phenyllithium or Lithium 2. Ether acid 2-Pyridylacetic Acid picolyllithium->acid 1. CO₂ (Dry Ice) 2. H₃O⁺ ester Ethyl 2-(pyridin-2-yl)acetate acid->ester Ethanol, HCl (gas)

General synthesis workflow for ethyl 2-(pyridin-2-yl)acetate.
Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Preparation of 2-Pyridylacetic Acid

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare phenyllithium by reacting bromobenzene with lithium metal in anhydrous ether.

  • To the resulting solution of phenyllithium, add α-picoline dropwise at a rate to maintain a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the resulting deep red-brown solution of picolyllithium onto an excess of crushed dry ice with vigorous shaking.

  • Allow the mixture to warm to room temperature, and then add water to dissolve the salts. The aqueous layer contains the lithium salt of 2-pyridylacetic acid.

Step 2: Esterification to Ethyl 2-(pyridin-2-yl)acetate

  • Remove the ether from the aqueous layer by distillation under reduced pressure.

  • To the residue, add absolute ethanol and saturate the solution with dry hydrogen chloride gas while cooling in an ice bath.

  • Let the esterification mixture stand overnight.

  • Remove the ethanol by distillation under reduced pressure.

  • Dissolve the residue in chloroform and neutralize with a paste of potassium carbonate in water.

  • Stir the mixture vigorously while gently heating for 1 hour.

  • Separate the chloroform layer, remove the solvent by distillation, and purify the residue by vacuum distillation to yield ethyl 2-(pyridin-2-yl)acetate.

Chemical Reactivity and Applications in Drug Development

Ethyl 2-(pyridin-2-yl)acetate is a valuable intermediate for the synthesis of more complex heterocyclic compounds, some of which are of interest in drug discovery. Its reactivity is centered around the active methylene group and the ester functionality.

Key Chemical Reactions

The active methylene group adjacent to the pyridine ring and the ester carbonyl allows for a variety of condensation and cyclization reactions.

reactions start Ethyl 2-(pyridin-2-yl)acetate hydrazide 2-(Pyridin-2-yl)acetohydrazide start->hydrazide Hydrazine indolizine Indolizine Derivatives start->indolizine α,β-Unsaturated Carboxylic Acids quinolizine Quinolizine Derivatives start->quinolizine Chromone-3- carboxaldehydes thiosemicarbazide Thiosemicarbazide Derivatives hydrazide->thiosemicarbazide Isothiocyanates heterocycles 1,2,4-Triazoles, 1,3,4-Thiadiazoles, 1,3,4-Oxadiazoles thiosemicarbazide->heterocycles Cyclization Reactions

Selected synthetic applications of ethyl 2-(pyridin-2-yl)acetate.
  • Formation of Hydrazides and Subsequent Heterocycles: Reaction with hydrazine hydrate readily converts the ester to 2-(pyridin-2-yl)acetohydrazide. This hydrazide is a key intermediate for synthesizing a range of five-membered heterocycles, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, by reacting with appropriate reagents like isothiocyanates followed by cyclization.[2][5]

  • Synthesis of Indolizine and Quinolizine Scaffolds: Ethyl 2-(pyridin-2-yl)acetate participates in annulation reactions to form fused heterocyclic systems. For instance, it is used in the synthesis of indolizine derivatives through reactions with α,β-unsaturated carboxylic acids and in the synthesis of quinolizines via cascade reactions with chromone-3-carboxaldehydes.[4]

Relevance in Drug Discovery

While ethyl 2-(pyridin-2-yl)acetate itself is not known to have significant biological activity, the heterocyclic scaffolds derived from it are present in many biologically active molecules. For example, derivatives synthesized from this precursor have been investigated for their antimicrobial and antiviral properties.[5] Therefore, its primary role in drug development is as a foundational scaffold for building more complex molecules with potential therapeutic applications.

Biological Activity and Signaling Pathways

There is currently a lack of significant evidence in the scientific literature to suggest that ethyl 2-(pyridin-2-yl)acetate possesses notable intrinsic biological activity or directly modulates specific signaling pathways. Its utility in the life sciences is predominantly as a synthetic precursor to compounds that are then evaluated for their biological effects.

Conclusion

Ethyl 2-(pyridin-2-yl)acetate is a cornerstone synthetic intermediate, providing access to a wide array of more complex heterocyclic structures. This guide has provided a detailed summary of its properties, a reliable synthesis protocol, and an overview of its chemical reactivity. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable starting point for the exploration of novel chemical entities based on pyridine-containing fused ring systems and other heterocyclic scaffolds. Future research may focus on further exploring the biological activities of the diverse range of compounds accessible from this versatile building block.

References

Methodological & Application

The Versatility of Ethyl 2-Pyridylacetate in the Synthesis of Heterocyclic Scaffolds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-pyridylacetate has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural features, combining an active methylene group with a pyridine ring, allow for a wide range of chemical transformations, making it a key starting material in the synthesis of medicinally relevant scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including indolizines, fused pyridines, and pyrazolo[1,5-a]pyridines.

Application in Indolizine Synthesis

Indolizines are a class of bicyclic aromatic nitrogen heterocycles that form the core of numerous natural products and pharmacologically active compounds. This compound is a cornerstone in the construction of the indolizine ring system, primarily through the Tschitschibabin reaction and its variations.

One common approach involves the reaction of this compound with α-halo carbonyl compounds. In this reaction, the pyridine nitrogen acts as a nucleophile, attacking the α-carbon of the halo-carbonyl compound to form a pyridinium salt. Subsequent deprotonation of the active methylene group of the this compound moiety by a base generates a pyridinium ylide. This ylide then undergoes an intramolecular 1,3-dipolar cycloaddition followed by aromatization to yield the indolizine ring system.[1] A notable advantage of some procedures is the ability to perform the reaction in one pot without the need to isolate the intermediate pyridinium salt.[1]

A catalyst- and additive-free annulation of 2-pyridylacetates with ynals under molecular oxygen also provides an efficient route to 3-acylated indolizines in very good yields.[2] Furthermore, an iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and various alkynes offers a regio- and chemoselective pathway to substituted indolizines.

Table 1: Synthesis of Indolizine Derivatives from this compound
EntryReactant 2Reaction ConditionsSolventYield (%)Reference
1Phenacyl bromideRefluxEthanolNot specified[1]
2Ethyl bromopyruvateNot specifiedNot specifiedNot specified[3]
3Various ynalsO2 atmosphereNot specifiedVery good[2]
4Various alkynesIodine-mediatedNot specifiedGood
5Ethyl 2-(pyridin-2-yl)pent-4-ynoate, Morpholine, CO, AirPdI2 (1 mol%), KI (1 equiv), 100°C, 6h, 20 atmAcetonitrile78[4]
Experimental Protocol: Synthesis of Ethyl 2-Phenylindolizine-1-carboxylate

Materials:

  • This compound

  • Phenacyl bromide

  • Absolute Ethanol

Procedure:

  • A solution of this compound and an equimolar amount of phenacyl bromide in absolute ethanol is prepared.

  • The reaction mixture is heated under reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired ethyl 2-phenylindolizine-1-carboxylate.

Note: Specific reaction times and purification details may vary and should be optimized based on the specific substrates used.

cluster_workflow Synthesis of Indolizines start Start reactants This compound + α-Halo Carbonyl start->reactants pyridinium_salt Pyridinium Salt Formation reactants->pyridinium_salt Nucleophilic Attack ylide_formation Ylide Generation (Base) pyridinium_salt->ylide_formation cycloaddition Intramolecular 1,3-Dipolar Cycloaddition ylide_formation->cycloaddition aromatization Aromatization cycloaddition->aromatization product Indolizine Derivative aromatization->product

Caption: Workflow for the synthesis of indolizines from this compound.

Application in Fused Pyridine Synthesis

This compound serves as a versatile precursor for the synthesis of various fused pyridine ring systems, such as pyrido[1,2-a]pyrimidines. These compounds are of significant interest due to their presence in a wide range of biologically active molecules.

A common strategy involves the cyclocondensation of this compound with 1,3-dielectrophiles or their synthetic equivalents. For instance, the reaction with diamines can lead to the formation of pyrido[1,2-a]pyrimidin-4-ones. The reaction mechanism typically involves an initial Michael addition of the amine to an activated form of this compound, followed by an intramolecular cyclization and dehydration.

Table 2: Synthesis of Fused Pyridine Derivatives
Heterocyclic SystemReactantsReaction ConditionsSolventYield (%)Reference
Pyrido[1,2-a]pyrimidinesThis compound, DiaminesVariesVariesGood[5]
Pyrido[2,3-d]pyrimidines6-Aminouracil, 1,3-Dicarbonyl compoundsHeat, Phosphoric acidNoneNot specified[6]
Fused PyridinesAryl Ketones, Hydroxylamine, AlkynesRh(III) catalysisNot specifiedUp to 93%[7]
Experimental Protocol: General Procedure for the Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

Materials:

  • This compound

  • Appropriate diamine (e.g., ethylenediamine)

  • High-boiling solvent (e.g., diphenyl ether)

  • Catalyst (if required, e.g., p-toluenesulfonic acid)

Procedure:

  • A mixture of this compound and the diamine in a high-boiling solvent is heated to reflux.

  • The reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

  • Further purification can be achieved by recrystallization.

cluster_pathway Synthesis of Pyrido[1,2-a]pyrimidines epa This compound michael_adduct Michael Adduct epa->michael_adduct diamine Diamine diamine->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization dehydration Dehydration cyclization->dehydration product Pyrido[1,2-a]pyrimidine dehydration->product

Caption: Reaction pathway for the synthesis of pyrido[1,2-a]pyrimidines.

Application in Pyrazolo[1,5-a]pyridine Synthesis

Pyrazolo[1,5-a]pyridines are another important class of nitrogen-fused heterocycles with diverse biological activities. This compound can be utilized in their synthesis through multi-step reaction sequences.

A synthetic route may involve the transformation of this compound into a 2-(2-pyridyl)azirine-2-carboxylic ester. This azirine intermediate can then undergo a copper(II)-catalyzed ring expansion reaction, involving the selective cleavage of the N-C2 bond, to afford the pyrazolo[1,5-a]pyridine scaffold.[8] This method provides a novel and efficient entry into this heterocyclic system.

Table 3: Synthesis of Pyrazolo[1,5-a]pyridines
IntermediateReaction ConditionProductYield (%)Reference
2-(2-Pyridyl)azirine-2-carboxylic esterCopper(II) catalysisPyrazolo[1,5-a]pyridineModerate[8]
N-aminopyridines, α,β-unsaturated carbonylsOxidative [3+2] cycloadditionPyrazolo[1,5-a]pyridinesNot specified[9]
Experimental Protocol: Conceptual Outline for Pyrazolo[1,5-a]pyridine Synthesis

Materials:

  • This compound (as a precursor for the azirine)

  • Copper(II) catalyst (e.g., Cu(OTf)2)

  • Solvent (e.g., Dichloromethane)

Procedure (Conceptual):

  • Synthesize the 2-(2-pyridyl)azirine-2-carboxylic ester from this compound through an appropriate synthetic route.

  • Dissolve the azirine intermediate in a suitable solvent.

  • Add the copper(II) catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction is worked up, and the product is purified by chromatography.

cluster_logic Logical Flow for Pyrazolo[1,5-a]pyridine Synthesis start This compound azirine_synthesis Synthesis of 2-Pyridylazirine start->azirine_synthesis ring_expansion Cu(II)-Catalyzed Ring Expansion azirine_synthesis->ring_expansion product Pyrazolo[1,5-a]pyridine ring_expansion->product

Caption: Logical workflow for pyrazolo[1,5-a]pyridine synthesis.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of a wide range of heterocyclic compounds. Its ability to participate in various cyclization and multicomponent reactions makes it an indispensable tool for medicinal chemists and researchers in drug discovery. The protocols and data presented here provide a foundation for the exploration and development of novel synthetic methodologies targeting important heterocyclic scaffolds. Further investigation into the reactivity of this compound is expected to uncover even more diverse and efficient routes to biologically active molecules.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Ethyl 2-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various pharmaceutical intermediates derived from Ethyl 2-pyridylacetate. This versatile starting material serves as a key building block for a range of biologically active molecules, including antihistamines and anticancer agents.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to the presence of a pyridine ring, which can participate in various biological interactions, and an active methylene group that allows for a wide array of chemical modifications. Its derivatives have shown significant potential in the development of new therapeutic agents. This guide outlines key synthetic transformations and provides detailed protocols for the preparation of important pharmaceutical intermediates.

Key Synthetic Transformations

The reactivity of the active methylene group in this compound allows for several key reactions to build molecular complexity:

  • Alkylation: Introduction of alkyl groups at the α-position to the ester.

  • Acylation: Introduction of acyl groups at the α-position to the ester.

  • Condensation Reactions: Reaction with various electrophiles to form heterocyclic structures.

These transformations are fundamental to synthesizing a diverse library of compounds for drug discovery.

Application Note 1: Synthesis of Antihistamine Precursors

This compound is a precursor for the synthesis of several first-generation antihistamines, such as pheniramine and triprolidine. These drugs act as antagonists of the histamine H1 receptor, blocking the effects of histamine and alleviating allergy symptoms.[1][2] The synthesis typically involves the alkylation of the pyridine ring or its derivatives.

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptor antagonists competitively block the binding of histamine to its receptor, thereby inhibiting the downstream signaling cascade that leads to allergic symptoms.[3]

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Allergic_Response PKC->Allergic_Response Antihistamine Antihistamine (e.g., Pheniramine) Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by antihistamines.

Application Note 2: Synthesis of Anticancer Agent Scaffolds

Derivatives of this compound, particularly those incorporating 1,2,4-triazole and other heterocyclic moieties, have demonstrated promising anticancer activities.[4][5] These compounds can target various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[6][7]

Anticancer Mechanisms of Pyridine and Triazole Derivatives

Many pyridine and triazole-based anticancer agents function by inhibiting key enzymes in cancer-related signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAF kinase.[7][8] Inhibition of these pathways can lead to decreased tumor growth and angiogenesis.[9][10]

G cluster_0 VEGF Signaling cluster_1 EGF Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyridine/Triazole Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor->EGFR Inhibits Inhibitor->RAF Inhibits (BRAF)

Caption: Inhibition of Cancer Signaling Pathways by Pyridine and Triazole Derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Pyridin-2-yl)acetohydrazide

This protocol describes the first step in the synthesis of many heterocyclic derivatives from this compound.[11]

Workflow:

G Start This compound Reaction Stir at room temperature for 2 hours Start->Reaction Reagent Hydrazine Hydrate (80%) Reagent->Reaction Solvent Ethanol Solvent->Reaction Product 2-(Pyridin-2-yl)acetohydrazide Reaction->Product

Caption: Workflow for the synthesis of 2-(Pyridin-2-yl)acetohydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (80%, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid residue of 2-(pyridin-2-yl)acetohydrazide can be used in the next step without further purification.

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound165.191.0
Hydrazine hydrate (80%)50.06 (for 100%)1.2
2-(Pyridin-2-yl)acetohydrazide151.16-
Protocol 2: Synthesis of 4-Aryl-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones

This protocol outlines the synthesis of 1,2,4-triazole-3-thione derivatives from 2-(pyridin-2-yl)acetohydrazide.[11]

Workflow:

G Start 2-(Pyridin-2-yl)acetohydrazide Step1 Reflux for 6 hours Start->Step1 Reagent1 Appropriate Isothiocyanate Reagent1->Step1 Solvent1 Acetonitrile Solvent1->Step1 Intermediate Thiosemicarbazide Intermediate Step1->Intermediate Step2 Reflux for 1 hour Intermediate->Step2 Reagent2 2% NaOH Reagent2->Step2 Product 4-Aryl-5-(pyridin-2-ylmethyl)-2,4-dihydro- 3H-1,2,4-triazole-3-thione Step2->Product

Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiones.

Materials:

  • 2-(Pyridin-2-yl)acetohydrazide

  • Appropriate aryl isothiocyanate

  • Acetonitrile

  • Sodium hydroxide (2% aqueous solution)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Step A: Synthesis of Thiosemicarbazide Intermediate

    • A mixture of 2-(pyridin-2-yl)acetohydrazide (1 equivalent) and the appropriate aryl isothiocyanate (1 equivalent) in acetonitrile is refluxed for 6 hours.

    • After cooling, the precipitate is filtered, washed with diethyl ether, and dried.

  • Step B: Cyclization to 1,2,4-triazole-3-thione

    • The thiosemicarbazide intermediate from Step A is suspended in a 2% aqueous solution of sodium hydroxide and refluxed for 1 hour.

    • After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the product.

    • The solid product is filtered, washed with water, and recrystallized from ethanol.

ProductYield (%)Melting Point (°C)
4-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione73223–224
5-(Pyridin-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione70178–179
Protocol 3: General Procedure for Alkylation of this compound

This protocol provides a general method for the C-alkylation of the active methylene group in this compound.

Materials:

  • This compound

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt) as a base

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF or THF.

  • Add the base (NaH or NaOEt, 1.1 equivalents) to the solvent and cool the mixture to 0 °C.

  • Slowly add this compound (1 equivalent) to the suspension and stir for 30 minutes at 0 °C to form the enolate.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various heterocyclic derivatives from this compound.

Intermediate/Product ClassSpecific Derivative ExampleYield (%)Reference
Hydrazide 2-(Pyridin-2-yl)acetohydrazideHigh[11]
1,2,4-Triazole-3-thiones 4-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-...-3-thione73[11]
5-(Pyridin-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-...-3-thione70[11]
1,3,4-Thiadiazoles N-(Aryl)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine65-85[11]
1,3,4-Oxadiazoles 2-(Aryl)-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole70-90[11]

Note: Yields are dependent on the specific substrates and reaction conditions used.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols and application notes provided herein offer a foundation for researchers and scientists to explore the chemical space around this scaffold for the development of novel therapeutic agents. The ability to readily synthesize diverse heterocyclic structures from this common precursor makes it an attractive tool in modern drug discovery.

References

Ethyl 2-Pyridylacetate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-pyridylacetate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of therapeutic agents. Its inherent chemical reactivity and structural features allow for its incorporation into various heterocyclic systems, leading to the development of drugs targeting a wide range of diseases. This document provides detailed application notes, experimental protocols, and visual diagrams to guide researchers in leveraging the potential of this compound in drug discovery and development.

Application in the Synthesis of Hypnotic Agents: The Case of Zolpidem

This compound is a key precursor in some synthetic routes to Zolpidem, a widely prescribed short-acting nonbenzodiazepine hypnotic for the treatment of insomnia. The synthesis of Zolpidem showcases the utility of this building block in constructing complex imidazopyridine cores.

Quantitative Data: Comparison of Zolpidem Synthesis Routes

The efficiency of Zolpidem synthesis has been a subject of process development, with significant improvements in overall yield. Below is a comparison of a traditional multi-stage process with a more recent, optimized approach.

ParameterReported 7-Stage ProcessModified 4-Stage Process
Overall Yield 40%66%[1]
Purity (HPLC) >99%>99.9%[1]
Key Improvements -Reduced number of steps, optimized reaction conditions, in-situ recrystallization[1]
Experimental Protocol: An Improved Four-Stage Synthesis of Zolpidem

This protocol outlines a scalable and efficient synthesis of Zolpidem.

Step 1: Bromination of 4-Methylacetophenone

  • Dissolve 4-methylacetophenone in methanol.

  • Add a catalytic amount of aluminum chloride.

  • Slowly add bromine to the solution while maintaining the temperature.

  • The resulting bromo derivative is typically used in the next step without isolation.

Step 2: Condensation with 2-Amino-5-methylpyridine

  • To the crude bromo derivative from Step 1, add 2-amino-5-methylpyridine.

  • The reaction is carried out in the presence of an aqueous sodium carbonate solution.

  • This condensation reaction yields the core imidazo[1,2-a]pyridine intermediate.

Step 3: Synthesis of Zolpidem Acid

  • The imidazo[1,2-a]pyridine intermediate undergoes a series of reactions, including a Mannich reaction followed by conversion to a nitrile and subsequent hydrolysis to yield the corresponding acetic acid derivative (Zolpidem acid).

Step 4: Amidation to Zolpidem

  • Activate the carboxylic acid of Zolpidem acid using a suitable reagent such as phosphorus pentachloride (PCl₅) or carbonyldiimidazole (CDI) in a solvent like dichloromethane.

  • Introduce anhydrous dimethylamine to the activated intermediate to form the final N,N-dimethylacetamide moiety of Zolpidem.

  • The crude Zolpidem is then purified by recrystallization to achieve high purity.[1]

Mechanism of Action: Zolpidem and the GABAa Receptor

Zolpidem exerts its hypnotic effects by acting as a positive allosteric modulator of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It exhibits a high affinity for the benzodiazepine binding site on GABAa receptors containing the α1 subunit.[2][3]

Zolpidem_GABAa_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAaR GABAa Receptor (α1 subunit) GABA->GABAaR Binds Zolpidem Zolpidem Zolpidem->GABAaR Positive Allosteric Modulation IonChannel Chloride (Cl⁻) Channel GABAaR->IonChannel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) IonChannel->Hyperpolarization Cl⁻ influx Sedation Sedative/Hypnotic Effect Hyperpolarization->Sedation leads to

Zolpidem's modulation of the GABAa receptor.

Application in the Synthesis of Novel Heterocyclic Derivatives

This compound is an excellent starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications, including antiviral and antimicrobial agents. A common synthetic strategy involves the initial conversion of the ester to a hydrazide, which then serves as a versatile intermediate for further cyclization reactions.[4]

Quantitative Data: Synthesis of 1,3,4-Thiadiazole Derivatives

The synthesis of N-aryl-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amines from the corresponding thiosemicarbazide precursors generally proceeds in good yields.

CompoundAryl SubstituentYield (%)
1b 3,4-Dichlorophenyl72[4]
2b 4-Methylphenyl78[4]
3b 3-(Trifluoromethyl)phenyl69[4]
Experimental Protocols: Synthesis of 1,3,4-Thiadiazole Derivatives

Step 1: Synthesis of 2-(Pyridin-2-yl)acetohydrazide

  • To a solution of this compound in ethanol, add hydrazine hydrate (80%).

  • Stir the reaction mixture at room temperature for 2 hours.

  • The product, 2-(pyridin-2-yl)acetohydrazide, can be isolated upon completion of the reaction.[4]

Step 2: Synthesis of N'-Aryl-2-(pyridin-2-yl)acetohydrazide (Thiosemicarbazide Intermediate)

  • Dissolve 2-(pyridin-2-yl)acetohydrazide in acetonitrile.

  • Add the appropriate aryl isothiocyanate to the solution.

  • Reflux the reaction mixture for 6 hours to yield the corresponding N'-aryl-2-(pyridin-2-yl)acetohydrazide.[4]

Step 3: Cyclization to N-Aryl-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine

  • The N'-aryl-2-(pyridin-2-yl)acetohydrazide intermediate is subjected to intramolecular cyclization under acidic conditions (e.g., using concentrated sulfuric acid).

  • The acidic conditions promote the dehydration and ring closure to form the 1,3,4-thiadiazole ring system.

  • The final product is isolated and purified.[4]

Proposed Antiviral Activity Workflow

Derivatives of 1,3,4-thiadiazole have shown promise as antiviral agents, although their precise mechanisms of action are still under investigation. The general workflow for their development and proposed activity is illustrated below.

Thiadiazole_Workflow Start This compound Hydrazide 2-(Pyridin-2-yl)acetohydrazide Start->Hydrazide Hydrazinolysis Thiosemicarbazide N'-Aryl-2-(pyridin-2-yl)acetohydrazide Hydrazide->Thiosemicarbazide Reaction with Aryl Isothiocyanate Thiadiazole N-Aryl-5-(pyridin-2-ylmethyl) -1,3,4-thiadiazol-2-amine Thiosemicarbazide->Thiadiazole Acid-catalyzed Cyclization Screening Antiviral Screening (e.g., HIV, TMV) Thiadiazole->Screening Biological Evaluation Mechanism Inhibition of Viral Replication Screening->Mechanism Identified Activity

Synthesis and proposed antiviral workflow.

References

Protocol for N-alkylation of Ethyl 2-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of ethyl 2-pyridylacetate, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. The protocol outlines a general procedure and summarizes reaction conditions for various alkylating agents.

Introduction

N-alkylation of the pyridine ring is a fundamental reaction in organic synthesis. For this compound, this modification introduces a positive charge on the nitrogen atom, forming a pyridinium salt. This structural change can significantly alter the molecule's physicochemical properties, such as solubility and reactivity, and is a common strategy in drug design to modulate biological activity. The reaction typically proceeds via a nucleophilic attack of the pyridine nitrogen on an alkyl halide. The choice of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions.

Reaction Principle

The N-alkylation of this compound is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is often employed to neutralize the generated halide anion, driving the reaction to completion. The general reaction scheme is as follows:

Where R is an alkyl group and X is a halide (e.g., I, Br, Cl).

Data Summary

The following table summarizes various reported conditions for the N-alkylation of pyridyl derivatives, providing a comparative overview of the impact of different bases, solvents, and alkylating agents on the reaction outcome. While specific data for this compound is limited in readily available literature, the conditions presented for analogous pyridine derivatives are highly applicable.

EntrySubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Imidazo[4,5-b]pyridine derivative4-Methoxybenzyl chlorideK₂CO₃DMFRoom Temp.Overnight72
22-HydroxypyrimidineBenzyl chlorideTetraethylammonium fluorideTHFRoom Temp.Overnight92
3Pyridin-4-olAlkyl halideK₂CO₃DMF60-804-24Not Specified

Experimental Protocol

This protocol details a general and robust method for the N-alkylation of this compound using an alkyl halide in the presence of potassium carbonate.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. To the stirred suspension, add the alkyl halide (1.1-1.2 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, the mixture may be gently heated (e.g., to 50-60 °C). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Workup: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product, a pyridinium salt, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by trituration with a non-polar solvent to afford the pure N-alkylated this compound salt.

Visualizing the Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

N_Alkylation_Workflow A 1. Reaction Setup - this compound - K2CO3 - Inert Atmosphere B 2. Solvent Addition - Anhydrous DMF A->B C 3. Add Alkyl Halide - Stir at RT B->C D 4. Reaction - Monitor by TLC C->D E 5. Workup - Quench with Water D->E Reaction Complete F 6. Extraction - Diethyl Ether E->F G 7. Washing & Drying - Brine, Na2SO4 F->G H 8. Purification - Recrystallization G->H Crude Product I Pure N-Alkylated Product H->I

General workflow for N-alkylation.

This protocol provides a foundational method for the N-alkylation of this compound. Researchers may need to optimize conditions such as the base, solvent, temperature, and reaction time for specific alkylating agents to achieve the best results.

Application of Ethyl 2-pyridylacetate in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-pyridylacetate is a versatile building block in the synthesis of a wide range of heterocyclic compounds with significant biological activities. Its unique structure, featuring a reactive methylene group activated by both the ester and the pyridine ring, makes it a valuable precursor for constructing complex molecular architectures. In the field of agrochemical synthesis, this reagent serves as a key starting material for the development of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of various agrochemical scaffolds from this compound.

Overview of Synthetic Applications

This compound is primarily utilized in condensation and cyclization reactions to form various five- and six-membered heterocyclic systems. The most common applications involve its conversion to a hydrazide intermediate, which is then elaborated into diverse scaffolds such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. These heterocyclic cores are present in numerous commercially successful agrochemicals.

A general synthetic workflow starting from this compound is depicted below. This pathway highlights the key intermediates and the resulting agrochemical scaffolds.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_precursors Scaffold Precursors cluster_agrochemicals Potential Agrochemical Scaffolds This compound This compound 2-(pyridin-2-yl)acetohydrazide 2-(pyridin-2-yl)acetohydrazide Thiosemicarbazide Derivatives Thiosemicarbazide Derivatives 2-(pyridin-2-yl)acetohydrazide->Thiosemicarbazide Derivatives Reaction with Isothiocyanates 1,2,4-Triazoles (Fungicides) 1,2,4-Triazoles (Fungicides) Thiosemicarbazide Derivatives->1,2,4-Triazoles (Fungicides) Cyclization (Base) 1,3,4-Thiadiazoles (Insecticides/Herbicides) 1,3,4-Thiadiazoles (Insecticides/Herbicides) Thiosemicarbazide Derivatives->1,3,4-Thiadiazoles (Insecticides/Herbicides) Cyclization (Acid) 1,3,4-Oxadiazoles (Herbicides) 1,3,4-Oxadiazoles (Herbicides) Thiosemicarbazide Derivatives->1,3,4-Oxadiazoles (Herbicides) Oxidative Cyclization

Caption: General synthetic workflow from this compound.

Synthesis of Agrochemical Scaffolds: Experimental Protocols

The following protocols are based on established synthetic routes for the derivatization of this compound.[1][2][3][4]

Synthesis of 2-(pyridin-2-yl)acetohydrazide (Intermediate A)

This initial step converts the ester functionality of this compound into a more reactive hydrazide group, which serves as a versatile handle for subsequent transformations.

Reaction Scheme:

This compound + Hydrazine hydrate → 2-(pyridin-2-yl)acetohydrazide

Protocol:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (80% solution, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from ethanol to yield pure 2-(pyridin-2-yl)acetohydrazide.

Synthesis of N-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamides (Thiosemicarbazide Derivatives)

These thiosemicarbazide derivatives are crucial precursors for the synthesis of various heterocyclic agrochemical scaffolds.

Reaction Scheme:

2-(pyridin-2-yl)acetohydrazide + Aryl isothiocyanate → N-aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide

Protocol:

  • Dissolve 2-(pyridin-2-yl)acetohydrazide (1 equivalent) and an appropriate aryl isothiocyanate (1 equivalent) in acetonitrile.

  • Reflux the reaction mixture for 6 hours.

  • After cooling, filter the precipitated product.

  • Wash the solid with diethyl ether to remove any unreacted isothiocyanate, followed by a water wash to remove residual hydrazide.

  • Dry the product to obtain the desired thiosemicarbazide derivative. Further purification can be achieved by recrystallization from ethanol.

Synthesis of 1,2,4-Triazole Derivatives (Potential Fungicides)

Many 1,2,4-triazole derivatives are potent fungicides that act by inhibiting ergosterol biosynthesis in fungi.

Reaction Scheme:

N-aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide → 4-aryl-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Protocol:

  • Reflux a suspension of the N-aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide (1 equivalent) in a 2% aqueous sodium hydroxide solution for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,2,4-triazole derivative.

Synthesis of 1,3,4-Thiadiazole Derivatives (Potential Insecticides and Herbicides)

The 1,3,4-thiadiazole ring is a common feature in a variety of insecticides and herbicides.

Reaction Scheme:

N-aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide → N-aryl-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine

Protocol:

  • Carefully add concentrated sulfuric acid to the N-aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide (1 equivalent) with stirring.

  • Continue stirring the mixture for 4 hours at room temperature.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a dilute sodium hydroxide solution.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize from ethanol to yield the pure 1,3,4-thiadiazole derivative.

Synthesis of 1,3,4-Oxadiazole Derivatives (Potential Herbicides)

1,3,4-Oxadiazole derivatives have been shown to possess herbicidal activity, often by inhibiting protoporphyrinogen oxidase (PPO).

Reaction Scheme:

N-aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide → N-aryl-5-(pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-amine

Protocol:

  • To a solution of the N-aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide (1 equivalent) in dimethylformamide (DMF), add triethylamine (Et3N) and mercuric chloride (HgCl2).

  • Stir the reaction mixture at room temperature. The progress of the desulfurization and cyclization can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3,4-oxadiazole derivative.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various heterocyclic scaffolds starting from this compound derivatives.[1][4]

Starting MaterialProductScaffold TypeYield (%)
N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide4-(3,4-Dichlorophenyl)-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione1,2,4-Triazole79
N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideN-(3,4-Dichlorophenyl)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine1,3,4-Thiadiazole71
N-(3-Trifluoromethylphenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide4-(3-Trifluoromethylphenyl)-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione1,2,4-Triazole70
N-(3-Trifluoromethylphenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideN-(3-Trifluoromethylphenyl)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine1,3,4-Thiadiazole69

Mode of Action and Signaling Pathways

1,2,4-Triazole Fungicides: Inhibition of Ergosterol Biosynthesis

A significant number of 1,2,4-triazole fungicides exert their antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[5][6][7] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[8][9][10]

G Mevalonate Pathway Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Inhibition Inhibition Inhibition->Lanosterol  Inhibits CYP51

Caption: Ergosterol biosynthesis inhibition by 1,2,4-triazole fungicides.

1,3,4-Oxadiazole Herbicides: Inhibition of PPO

Many oxadiazole-containing herbicides, such as oxadiazon, function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[11] This enzyme is crucial for chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[11]

G Protoporphyrinogen IX Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX Protoporphyrinogen Oxidase (PPO) Chlorophyll & Heme Chlorophyll & Heme Protoporphyrin IX->Chlorophyll & Heme Reactive Oxygen Species Reactive Oxygen Species Protoporphyrin IX->Reactive Oxygen Species Light, O2 Cell Membrane Damage Cell Membrane Damage Reactive Oxygen Species->Cell Membrane Damage Inhibition Inhibition Inhibition->Protoporphyrinogen IX  Inhibits PPO

Caption: PPO inhibition pathway by 1,3,4-oxadiazole herbicides.

1,3,4-Thiadiazole Insecticides: Diverse Modes of Action

The insecticidal mode of action for 1,3,4-thiadiazole derivatives is more diverse. Some have been found to act as agonists of the muscarinic acetylcholine receptor, leading to overstimulation of the insect nervous system.[12] Others are being investigated for novel modes of action, including as insect growth regulators or RNA interference insecticides.[13][14][15] Due to this diversity, a single representative pathway is not provided. Researchers should consider the specific substitution patterns on the thiadiazole ring to infer the likely mode of action.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a multitude of heterocyclic compounds with potential applications in the agrochemical industry. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel fungicides, herbicides, and insecticides based on the 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole scaffolds. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of the next generation of effective and environmentally benign crop protection agents.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 2-pyridylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of Ethyl 2-pyridylacetate and its subsequent derivatization into various heterocyclic compounds with potential applications in drug discovery and medicinal chemistry. The procedures outlined are based on established and reliable methods, offering a foundation for the synthesis of a diverse library of pyridine-based molecules.

Part 1: Synthesis of this compound

This compound is a key building block for the synthesis of a wide range of more complex molecules. A common and effective method for its preparation involves the carbethoxylation of α-picoline.

Experimental Protocol: Synthesis of this compound from α-Picoline

This protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

Materials:

  • Lithium chips

  • Anhydrous diethyl ether

  • Bromobenzene

  • α-Picoline

  • Dry ice (solid carbon dioxide)

  • Commercial absolute ethanol

  • Dry hydrogen chloride gas

  • Chloroform

  • Potassium carbonate

  • Water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser

  • Heating mantle

  • Ice bath

  • Distillation apparatus

  • Modified Claisen flask with a fractionating side arm

Procedure:

  • Preparation of Phenyllithium: In a three-necked flask, place lithium chips (15.4 g, 2.2 moles) and 500 ml of anhydrous diethyl ether. Add a small amount of bromobenzene (165 g, 1.05 moles) to initiate the reaction. Once the ether begins to reflux, add the remaining bromobenzene at a rate that maintains a continuous reflux (approximately 1 hour). Stir and reflux the mixture until most of the lithium has reacted (45–90 minutes).

  • Formation of Picolyllithium: To the phenyllithium solution, add α-picoline (97 ml, 93.1 g, 1 mole) dropwise over 5-10 minutes while stirring. The solution will turn a dark red-brown. Continue stirring for an additional 30 minutes.

  • Carbonation: Pour the solution of picolyllithium slowly and with shaking onto 500–750 g of crushed dry ice in a 3-liter round-bottom flask.

  • Esterification: Remove the ether by distillation under reduced pressure at room temperature. To the resulting lumpy residue of lithium salts, add 750 ml of commercial absolute ethanol. Saturate the solution with dry hydrogen chloride gas while cooling in an ice bath. Allow the esterification mixture to stand overnight.

  • Work-up and Purification: Remove the solvent by distillation under reduced pressure on a steam bath. Dissolve the syrupy residue in 750 ml of chloroform. Slowly add a paste prepared from 225 g of potassium carbonate and 135 ml of water with mechanical stirring. Stir the mixture vigorously just below the boiling point for 1 hour. Decant the chloroform solution from the inorganic salts and remove the chloroform by distillation.

  • Fractional Distillation: Fractionate the residue under reduced pressure using a modified Claisen flask. Recover unreacted α-picoline in the forerun. Collect the this compound fraction.

Quantitative Data
ProductBoiling PointYieldReference
This compound135–137°C / 28 mm Hg35–40%[1]
142–144°C / 40 mm Hg[1]
109–112°C / 6 mm Hg[1]

Part 2: Synthesis of this compound Derivatives

This compound can be readily converted into a variety of heterocyclic derivatives, such as thiosemicarbazides, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, which are of interest in medicinal chemistry.[2][3]

Synthetic Workflow

The overall synthetic scheme for the derivatization of this compound is depicted below.

Synthesis_Workflow A This compound B 2-(Pyridin-2-yl)acetohydrazide A->B a) NH2NH2·H2O, EtOH C N-(Substituted-phenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide (Thiosemicarbazide derivatives) B->C b) Ar-NCS, Acetonitrile, reflux D 4-(Substituted-phenyl)-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1,2,4-Triazole derivatives) C->D d) 2% NaOH, reflux E N-(Substituted-phenyl)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine (1,3,4-Thiadiazole derivatives) C->E c) H2SO4 (conc.) F 5-(Pyridin-2-ylmethyl)-N-(substituted-phenyl)-1,3,4-oxadiazol-2-amine (1,3,4-Oxadiazole derivatives) C->F g) Et3N, HgCl2, DMF

Caption: Synthetic pathway for the derivatization of this compound.

Experimental Protocols

Step a: Synthesis of 2-(Pyridin-2-yl)acetohydrazide [2]

  • To a solution of this compound in ethanol, add hydrazine hydrate (80%).

  • Stir the reaction mixture at room temperature for 2 hours.

  • The resulting product, 2-(pyridin-2-yl)acetohydrazide, can be used in the next step without further purification.

Step b: General Procedure for the Synthesis of N-(Substituted-phenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide Derivatives (Thiosemicarbazides) [2]

  • A mixture of 2-(pyridin-2-yl)acetohydrazide (0.01 mol) and an appropriate isothiocyanate (0.01 mol) in acetonitrile is refluxed for 6 hours.

  • After cooling, the precipitate is filtered, washed with diethyl ether, and then with water.

  • The crude product is purified by crystallization from ethanol.

Step d: General Procedure for the Synthesis of 4-(Substituted-phenyl)-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Derivatives [2]

  • A suspension of the appropriate N-(substituted-phenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide (0.01 mol) in 2% aqueous NaOH solution (40–50 mL) is refluxed for 4 hours.

  • After cooling, the solution is neutralized with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and crystallized from ethanol.

Step c: General Procedure for the Synthesis of N-(Substituted-phenyl)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine Derivatives [2]

  • To the appropriate N-(substituted-phenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide (0.01 mol), add concentrated sulfuric acid (0.5 mL) and stir for 4 hours.

  • Pour the mixture onto crushed ice.

  • Neutralize the solution with dilute NaOH.

  • The precipitated product is filtered, washed with water, and crystallized from ethanol.

Quantitative Data for Synthesized Derivatives

The following table summarizes the yields and melting points for a selection of synthesized derivatives.

Compound IDDerivative TypeSubstituent (Ar)Yield (%)Melting Point (°C)Reference
2 Thiosemicarbazide3-Chloro-4-methylphenyl83183–184[2]
6 Thiosemicarbazide3-Chloro-4-fluorophenyl72188–189[2]
1a 1,2,4-Triazole3,4-Dichlorophenyl79192–193[2]
5a 1,2,4-Triazole3-Chlorophenyl73223–224[2]
1b 1,3,4-Thiadiazole3,4-Dichlorophenyl71201–202[2]

Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals due to their ability to engage in various biological interactions.[4] The synthesized heterocyclic derivatives of this compound, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and antiviral properties.[2] For instance, certain 1,2,4-triazole-based compounds have been investigated as potential anticonvulsant and anti-HIV agents.[2] The synthetic protocols provided herein offer a straightforward path to generating a library of such compounds for screening and lead optimization in drug discovery programs. The functional group diversity that can be introduced via different isothiocyanates allows for the fine-tuning of physicochemical and pharmacological properties.

References

Application Notes and Protocols: Synthesis of 1,2,4-Triazole Derivatives from Ethyl 2-Pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of 1,2,4-triazole derivatives utilizing ethyl 2-pyridylacetate as a key starting material. The methodologies are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

1,2,4-triazole moieties are significant pharmacophores found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, including derivatives of 1,2,4-triazole. The synthetic strategy generally involves the initial conversion of this compound to a key hydrazide intermediate, which then undergoes cyclization to form the triazole ring.[1][4] This document outlines the synthetic pathway and provides detailed experimental procedures.

Overall Synthetic Pathway

The synthesis of 5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives from this compound involves a multi-step process. The initial step is the conversion of this compound to 2-(pyridin-2-yl)acetohydrazide. This hydrazide is then reacted with an appropriate isothiocyanate to form a thiosemicarbazide derivative. Finally, cyclization of the thiosemicarbazide in a basic medium yields the desired 1,2,4-triazole derivative.

Synthesis_Pathway ethyl_pyridylacetate This compound hydrazide 2-(Pyridin-2-yl)acetohydrazide ethyl_pyridylacetate->hydrazide a) Hydrazine Hydrate, EtOH thiosemicarbazide N-(Substituted-phenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide hydrazide->thiosemicarbazide b) Ar-NCS, Acetonitrile, reflux triazole 5-(Pyridin-2-ylmethyl)-4-(substituted-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione thiosemicarbazide->triazole c) 2% NaOH, reflux Experimental_Workflow cluster_step1 Step 1: Hydrazide Synthesis cluster_step2 Step 2: Thiosemicarbazide Synthesis cluster_step3 Step 3: Triazole Synthesis start1 Mix this compound, Hydrazine Hydrate, EtOH stir1 Stir at RT for 2h start1->stir1 isolate1 Isolate Product stir1->isolate1 start2 Mix Hydrazide and Aryl Isothiocyanate in Acetonitrile isolate1->start2 reflux2 Reflux for 6h start2->reflux2 filter2 Filter and Wash with Et2O reflux2->filter2 start3 Reflux Thiosemicarbazide in 2% NaOH for 4h filter2->start3 neutralize3 Cool and Neutralize with HCl start3->neutralize3 filter3 Filter and Recrystallize from EtOH neutralize3->filter3 Alternative_Pathway hydrazide 2-(Pyridin-2-yl)acetohydrazide oxadiazole 5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione hydrazide->oxadiazole KOH, CS2, EtOH, reflux amino_triazole 4-Amino-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione oxadiazole->amino_triazole Hydrazine Hydrate, EtOH, reflux

References

Application Notes and Protocols for the Hydrolysis of Ethyl 2-Pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the hydrolysis of ethyl 2-pyridylacetate to synthesize 2-pyridylacetic acid, a valuable building block in pharmaceutical and chemical research. Both base-catalyzed and acid-catalyzed hydrolysis methods are presented to offer flexibility depending on the desired reaction conditions and available reagents.

Introduction

This compound is a common starting material for the synthesis of various pyridine derivatives. Its hydrolysis to 2-pyridylacetic acid is a fundamental transformation. The choice between base-catalyzed and acid-catalyzed hydrolysis can influence reaction time, yield, and the nature of the work-up procedure. Base-catalyzed hydrolysis, or saponification, is an irreversible process that typically proceeds to completion. Acid-catalyzed hydrolysis is a reversible reaction, and reaction conditions must be controlled to favor the formation of the carboxylic acid product.

Data Presentation

The following table summarizes the key quantitative data for the base-catalyzed and a general protocol for the acid-catalyzed hydrolysis of this compound.

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis (General Protocol)
Starting Material This compoundThis compound
Key Reagents Potassium Hydroxide (KOH)Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Solvent Ethanol/WaterWater (from dilute acid)
Reaction Temperature 50°C[1]Reflux
Reaction Time 30 minutes[1]Varies (requires monitoring)
Yield Quantitative (approx. 100%)[1]Varies (equilibrium)
Product 2-Pyridylacetic Acid2-Pyridylacetic Acid
Product Melting Point 135°C (decomposes) (for the hydrochloride salt)[2][3]135°C (decomposes) (for the hydrochloride salt)[2][3]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This protocol is adapted from a literature procedure and is generally preferred due to its irreversibility and high yield.[4]

Materials:

  • This compound (1.65 g, 10 mmol)

  • Potassium hydroxide (0.67 g, 12 mmol)

  • Ethanol (13 mL)

  • Water (4.3 mL)

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Stir bar

  • Heating mantle with stirrer

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.65 g (10 mmol) of this compound and 0.67 g (12 mmol) of potassium hydroxide in 13 mL of ethanol.[1]

  • Add 4.3 mL of water to the mixture.[1]

  • Heat the mixture to 50°C and stir for 30 minutes.[1]

  • After the reaction is complete, remove the ethanol by distillation using a rotary evaporator.[1]

  • Extract the aqueous residue with diethyl ether to remove any unreacted starting material. Discard the organic layer.[1]

  • Carefully acidify the aqueous layer to pH 2 with 1N HCl.[1]

  • Concentrate the aqueous layer to dryness on a rotary evaporator to obtain the crude product.[1]

  • The resulting oily substance can be crystallized from diethyl ether.[1]

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield 2-pyridylacetic acid.[1]

Protocol 2: Acid-Catalyzed Hydrolysis of this compound (General Procedure)

This protocol provides a general guideline for the acid-catalyzed hydrolysis of ethyl esters and can be adapted for this compound.[5][6] The reaction is reversible, so using a large excess of water is crucial to drive the equilibrium towards the products.[5][6][7]

Materials:

  • This compound

  • Dilute sulfuric acid (e.g., 10% H₂SO₄) or dilute hydrochloric acid

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Place the this compound in a round-bottom flask.

  • Add a large excess of dilute sulfuric acid or hydrochloric acid. The dilute acid serves as both the catalyst and the source of water.[6][7]

  • Heat the mixture to reflux with stirring.[5] The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Once the reaction has reached equilibrium or the desired conversion, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution or another suitable base until effervescence ceases.

  • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 2-pyridylacetic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Chemical Reaction Schemes

G Base-Catalyzed Hydrolysis (Saponification) cluster_reactants Reactants cluster_products Products This compound This compound Potassium 2-Pyridylacetate Potassium 2-Pyridylacetate This compound->Potassium 2-Pyridylacetate KOH + KOH Ethanol + Ethanol G Acid-Catalyzed Hydrolysis cluster_reactants Reactants cluster_products Products This compound This compound 2-Pyridylacetic Acid 2-Pyridylacetic Acid This compound->2-Pyridylacetic Acid H⁺ Water + H₂O Ethanol + Ethanol G start Start: Mix this compound, Catalyst (Acid or Base), and Solvent/Water reaction Heat Reaction Mixture (e.g., 50°C or Reflux) start->reaction workup Reaction Work-up reaction->workup neutralization Neutralization / Acidification workup->neutralization extraction Solvent Extraction neutralization->extraction Adjust pH drying Dry Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Crystallization / Chromatography) concentration->purification product Final Product: 2-Pyridylacetic Acid purification->product

References

Application Notes and Protocols for the Use of Ethyl 2-pyridylacetate in the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-pyridylacetate is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its derivatives, particularly those incorporating thiourea, 1,2,4-triazole, and 1,3,4-thiadiazole moieties, have been investigated for their potential as antimicrobial agents. While a specific study on a library of 36 novel heterocyclic derivatives of this compound found them to be inactive against Candida albicans in a preliminary screening, the core structures synthesized represent important pharmacophores in established antifungal agents.[1] This document provides detailed synthetic protocols for creating a library of such derivatives and discusses the potential antifungal mechanisms of action based on the incorporated heterocyclic systems, offering a valuable resource for initiating new antifungal drug discovery programs.

Synthetic Schemes and Protocols

The synthesis of various heterocyclic derivatives from this compound involves a multi-step process, beginning with the formation of a key hydrazide intermediate. This intermediate serves as a scaffold for the subsequent introduction of thiosemicarbazide, 1,2,4-triazole, and 1,3,4-thiadiazole functionalities.

Diagram: Synthetic Workflow for this compound Derivatives

Synthetic Workflow This compound This compound 2-(pyridin-2-yl)acetohydrazide 2-(pyridin-2-yl)acetohydrazide This compound->2-(pyridin-2-yl)acetohydrazide Hydrazine Hydrate, EtOH, rt Thiosemicarbazide Derivatives Thiosemicarbazide Derivatives 2-(pyridin-2-yl)acetohydrazide->Thiosemicarbazide Derivatives Aryl isothiocyanate, Acetonitrile, reflux 1,2,4-Triazole Derivatives 1,2,4-Triazole Derivatives Thiosemicarbazide Derivatives->1,2,4-Triazole Derivatives 2% NaOH, reflux 1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole Derivatives Thiosemicarbazide Derivatives->1,3,4-Thiadiazole Derivatives Conc. H2SO4, rt

Caption: Synthetic pathway from this compound to key derivatives.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol (EtOH)

  • Aryl isothiocyanates (various)

  • Acetonitrile

  • Sodium hydroxide (NaOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Synthesis of 2-(pyridin-2-yl)acetohydrazide (Intermediate A)

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (80%, 1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired 2-(pyridin-2-yl)acetohydrazide, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide (Thiosemicarbazide Derivatives)

  • Dissolve 2-(pyridin-2-yl)acetohydrazide (1 equivalent) in acetonitrile.

  • Add the appropriate aryl isothiocyanate (1 equivalent) to the solution.

  • Reflux the reaction mixture for 6 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • Wash the solid with cold acetonitrile and dry to yield the target thiosemicarbazide derivative.

Protocol 3: Synthesis of 4-Aryl-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1,2,4-Triazole Derivatives)

  • Suspend the corresponding thiosemicarbazide derivative (1 equivalent) in a 2% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 1 hour.

  • After cooling, neutralize the solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 1,2,4-triazole derivative.

Protocol 4: Synthesis of N-Aryl-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine (1,3,4-Thiadiazole Derivatives)

  • Add the appropriate thiosemicarbazide derivative (1 equivalent) portion-wise to concentrated sulfuric acid at room temperature with stirring.

  • Continue stirring for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a dilute base (e.g., NaOH) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent to yield the pure 1,3,4-thiadiazole derivative.

Antifungal Activity Data

While the specific derivatives synthesized from this compound in the study by Hut'ka et al. (2017) were found to be inactive, it is crucial for researchers to have access to this information to avoid redundant efforts. The following table summarizes the findings of the preliminary antifungal screening against Candida albicans.

Table 1: Antifungal Activity of this compound Derivatives against Candida albicans

Compound ClassNumber of Compounds TestedResult of Preliminary Screening
Thiosemicarbazide Derivatives7Inactive
1,2,4-Triazole Derivatives7Inactive
1,3,4-Thiadiazole Derivatives7Inactive

Data sourced from Hut'ka et al., 2017.[1]

Potential Mechanisms of Antifungal Action

Despite the lack of activity in the tested series, the heterocyclic moieties incorporated are known to be present in potent antifungal drugs. Understanding their established mechanisms of action can guide the design of new derivatives with improved activity.

1,2,4-Triazole Derivatives

The 1,2,4-triazole core is a key pharmacophore in many successful antifungal drugs, such as fluconazole and itraconazole.[2] These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[5]

Diagram: 1,2,4-Triazole Antifungal Mechanism

Triazole Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation CYP51->Ergosterol Disrupted_Membrane Disrupted Cell Membrane CYP51->Disrupted_Membrane Ergosterol depletion & toxic sterol accumulation Triazole_Derivative 1,2,4-Triazole Derivative Triazole_Derivative->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

1,3,4-Thiadiazole Derivatives

Derivatives of 1,3,4-thiadiazole have demonstrated a broad range of biological activities, including antifungal effects.[6][7] While the exact mechanism can vary depending on the overall structure of the molecule, some 1,3,4-thiadiazole derivatives are also known to target ergosterol biosynthesis.[6] Other proposed mechanisms include the disruption of cell wall biogenesis, leading to altered cell morphology and increased sensitivity to osmotic stress.[7]

Thiosemicarbazide Derivatives

Thiosemicarbazones, derived from thiosemicarbazides, have shown promising antifungal activity against various Candida species.[8][9] Molecular docking studies have suggested that these compounds may act by inhibiting various fungal enzymes.[10][11] One potential target is N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins, a process essential for the function of many proteins involved in signal transduction and cell architecture.[10][11]

Application in Antifungal Drug Discovery

The synthetic protocols provided herein offer a robust platform for generating a diverse library of this compound derivatives. While the initial screening of a specific set of these compounds did not yield antifungal activity, the following strategies can be employed to explore the potential of this chemical space further:

  • Structural Modification: Systematically modify the aryl substituents on the thiosemicarbazide, 1,2,4-triazole, and 1,3,4-thiadiazole rings to explore a wider range of electronic and steric properties.

  • Bioisosteric Replacement: Replace the pyridine ring with other nitrogen-containing heterocycles to investigate the impact on antifungal activity.

  • Mechanism-Based Screening: Employ assays that specifically target known antifungal pathways, such as ergosterol biosynthesis inhibition or cell wall integrity, to identify compounds with specific modes of action.

  • Synergistic Studies: Evaluate the synthesized compounds in combination with known antifungal drugs to identify potential synergistic interactions.

By leveraging the provided synthetic methodologies and considering the established mechanisms of action of related heterocyclic compounds, researchers can effectively utilize this compound as a foundational scaffold in the quest for novel and effective antifungal agents.

References

The Role of Ethyl 2-pyridylacetate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utility of ethyl 2-pyridylacetate and its derivatives as key building blocks in the synthesis of kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in small molecule kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases. This compound serves as a versatile starting material for the construction of various heterocyclic systems that form the core of these inhibitors.

Introduction to Pyridyl-Based Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases has become a major focus of modern drug discovery. The pyridine ring, a central component of this compound, is an attractive scaffold for kinase inhibitor design. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine region of ATP, thus enabling potent and selective inhibition.

Synthesis of Kinase Inhibitor Scaffolds from this compound Derivatives

A common strategy in the synthesis of pyridyl-based kinase inhibitors involves the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines. These scaffolds can be efficiently synthesized from derivatives of this compound. A key transformation is the cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound, such as ethyl bromopyruvate, which can be considered a reactive form of a pyridylacetate derivative.

Experimental Protocol: Synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

This protocol describes the synthesis of a substituted imidazo[1,2-a]pyridine core, which can be further elaborated to generate a library of potential kinase inhibitors.[1]

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • In a round-bottom flask, combine 5-bromo-2,3-diaminopyridine (0.5 g, 2.35 mmol), ethyl bromopyruvate (0.3 ml, 2.35 mmol), and sodium bicarbonate (0.22 g, 2.35 mmol) in ethanol.

  • Stir the mixture at reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the solution to room temperature.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from hexane to afford yellow crystals of ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Expected Yield: 65%[1]

This imidazo[1,2-a]pyridine scaffold can then undergo further chemical modifications, such as Suzuki-Miyaura coupling or amidation reactions, to introduce various substituents that can modulate the potency and selectivity of the final kinase inhibitor.

Application in the Synthesis of PIM-1 Kinase Inhibitors

Derivatives of this compound have been successfully utilized in the synthesis of potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers. The following example illustrates the conversion of a pyridylacetate derivative into a complex heterocyclic system with significant PIM-1 inhibitory activity.

Synthetic Approach to Pyridine-Based PIM-1 Inhibitors

A multi-step synthesis can be employed, starting from a functionalized pyridylacetate precursor, 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide. This precursor is cyclized and subsequently alkylated to generate a library of compounds.

G start 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide step1 Cyclization with CS2/KOH start->step1 intermediate 5-thioxo-1,3,4-oxadiazole derivative step1->intermediate step2 Alkylation with various alkyl halides intermediate->step2 final_products Library of PIM-1 Inhibitors step2->final_products

Quantitative Data: PIM-1 Kinase Inhibition

The synthesized compounds were evaluated for their ability to inhibit PIM-1 kinase. The half-maximal inhibitory concentration (IC₅₀) values for representative compounds are summarized in the table below.

Compound IDPIM-1 IC₅₀ (nM)Reference
12 14.3
Staurosporine (Control) 16.7

Application in the Synthesis of VEGFR-2 Inhibitors

The pyridylacetate moiety is also a valuable pharmacophore in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

Design Strategy for Pyridine-Based VEGFR-2 Inhibitors

Novel 3-cyano-6-naphthylpyridine derivatives have been designed and synthesized as selective VEGFR-2 inhibitors. These compounds have demonstrated potent cytotoxic activity against various cancer cell lines.

Quantitative Data: VEGFR-2 Kinase Inhibition and Cytotoxicity

The inhibitory activity against VEGFR-2 and the cytotoxic effects on different cancer cell lines for a lead compound from this series are presented below.

Compound IDVEGFR-2 IC₅₀ (nM)PC3 (prostate) IC₅₀ (nM)DU145 (prostate) IC₅₀ (nM)MCF-7 (breast) IC₅₀ (nM)MDA-MB-435 (breast) IC₅₀ (nM)Reference
Lead Compound Sub-nanomolarNanomolarNanomolarNanomolarNanomolar[2]

Signaling Pathways Targeted by Synthesized Inhibitors

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and for guiding further drug development efforts.

PIM-1 Signaling Pathway

PIM-1 is a constitutively active serine/threonine kinase that does not require phosphorylation for its activity. It is regulated at the transcriptional, translational, and protein stability levels. PIM-1 is involved in cell cycle progression and apoptosis.

PIM1_Pathway cluster_upstream Upstream Regulation cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects Cytokines (IL-2, IL-3, IL-6) Cytokines (IL-2, IL-3, IL-6) JAK/STAT Pathway JAK/STAT Pathway Cytokines (IL-2, IL-3, IL-6)->JAK/STAT Pathway PIM-1 Transcription PIM-1 Transcription JAK/STAT Pathway->PIM-1 Transcription Activates PIM-1 Protein PIM-1 Protein PIM-1 Transcription->PIM-1 Protein Cell Cycle Progression Cell Cycle Progression PIM-1 Protein->Cell Cycle Progression Promotes Inhibition of Apoptosis Inhibition of Apoptosis PIM-1 Protein->Inhibition of Apoptosis Promotes PIM-1 Inhibitor PIM-1 Inhibitor PIM-1 Inhibitor->PIM-1 Protein Inhibits

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to angiogenesis.

VEGFR2_Pathway cluster_receptor Receptor Activation cluster_signaling Downstream Signaling Cascades cluster_effects Cellular Responses VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Induces PLCγ PLCγ Dimerization & Autophosphorylation->PLCγ PI3K/Akt PI3K/Akt Dimerization & Autophosphorylation->PI3K/Akt MAPK/ERK MAPK/ERK Dimerization & Autophosphorylation->MAPK/ERK Proliferation Proliferation PLCγ->Proliferation Survival Survival PI3K/Akt->Survival Migration Migration MAPK/ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis VEGFR-2 Inhibitor VEGFR-2 Inhibitor VEGFR-2 Inhibitor->Dimerization & Autophosphorylation Inhibits

Conclusion

This compound and its derivatives are invaluable starting materials for the synthesis of a diverse range of heterocyclic compounds with potent kinase inhibitory activity. The protocols and data presented herein demonstrate the utility of this chemical scaffold in the development of targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The versatility of the pyridine ring allows for fine-tuning of inhibitor potency and selectivity, making it a continued focus of research in medicinal chemistry.

References

Application Notes and Protocols: Diels-Alder Reaction in the Synthesis of Pyridine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. While Ethyl 2-pyridylacetate itself is not a suitable substrate for the Diels-Alder reaction due to the lack of a conjugated diene or an activated dienophile, the Diels-Alder strategy is a cornerstone in the synthesis of complex molecules, including functionalized pyridine and quinoline scaffolds that are prevalent in pharmaceuticals. This document provides an overview and protocols for leveraging the Diels-Alder reaction to create pyridine-containing structures, which are of significant interest in drug discovery.

The pyridine ring is a common motif in a vast array of pharmaceuticals and agrochemicals. The development of efficient synthetic routes to substituted pyridines is therefore a critical area of research.[1] The Diels-Alder reaction offers a robust method for constructing the six-membered ring of the pyridine system with good control over regioselectivity and stereoselectivity.[2] These reactions can be broadly categorized into two types: those where the nitrogen atom is part of the diene (aza-diene) and those where it is in the dienophile (aza-dienophile).

Key Concepts in Pyridine Synthesis via Diels-Alder Reactions:
  • Normal Electron-Demand Diels-Alder: This typically involves an electron-rich diene reacting with an electron-poor dienophile. To facilitate this, the dienophile often contains electron-withdrawing groups like esters, ketones, or nitriles.[3][4]

  • Inverse Electron-Demand Diels-Alder (IEDDA): In this variant, an electron-poor diene reacts with an electron-rich dienophile. This is a common strategy for synthesizing pyridines where electron-deficient aza-dienes (e.g., 1,2,4-triazines) react with electron-rich alkenes or alkynes.

  • Hetero-Diels-Alder Reaction: This is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen.[5] This is a direct method for synthesizing heterocyclic rings.

Application 1: Synthesis of Polysubstituted Pyridines via Aza-Wittig/Diels-Alder Sequence

A contemporary approach to synthesizing polysubstituted pyridines involves the in-situ generation of 2-azadienes followed by their [4+2] cycloaddition with a dienophile. This method provides rapid access to diverse pyridine structures.[1]

Experimental Workflow:

The following diagram outlines a two-pot, three-component synthesis of polysubstituted pyridines.

G cluster_pot1 Pot 1: Aza-Wittig Reaction cluster_pot2 Pot 2: Diels-Alder Cycloaddition aldehyde Aldehyde azadiene 2-Azadiene Intermediate aldehyde->azadiene Redox-neutral aza-Wittig unsat_acid α,β-Unsaturated Acid unsat_acid->azadiene phosphine Phosphine Catalyst phosphine->azadiene dihydropyridine Dihydropyridine Adduct azadiene->dihydropyridine [4+2] Cycloaddition enamine Push-pull Enamine (Dienophile) enamine->dihydropyridine pyridine Polysubstituted Pyridine dihydropyridine->pyridine Aromatization

Caption: Workflow for the three-component synthesis of polysubstituted pyridines.

General Protocol: Three-Component Synthesis of Polysubstituted Pyridines

This protocol is based on a catalytic intermolecular aza-Wittig reaction to form a 2-azadiene, which then undergoes a Diels-Alder reaction.[1]

Materials:

  • Aromatic or heteroaromatic aldehyde (1.0 eq)

  • Substituted α,β-unsaturated carboxylic acid (1.1 eq)

  • Triphenylphosphine (catalyst, 0.1 eq)

  • Toluene (solvent)

  • Push-pull enamine (dienophile, 1.2 eq)

Procedure:

Pot 1: Formation of the 2-Azadiene

  • To a solution of the aldehyde and α,β-unsaturated carboxylic acid in toluene, add the triphenylphosphine catalyst.

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the formation of the 2-azadiene intermediate by TLC or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

Pot 2: Diels-Alder Reaction and Aromatization

  • To the crude solution of the 2-azadiene from Pot 1, add the push-pull enamine dienophile.

  • Heat the reaction mixture at a temperature appropriate for the specific substrates (e.g., 80-110 °C) for 6-12 hours.

  • Monitor the reaction for the formation of the dihydropyridine adduct and its subsequent aromatization to the pyridine product.

  • After the reaction is complete, cool the mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired polysubstituted pyridine.

Quantitative Data:

The overall yields for this multi-step sequence are generally moderate, with an average of around 28%, which corresponds to approximately 75% efficiency per step.[1]

Aldehydeα,β-Unsaturated AcidEnamine DienophileOverall Yield (%)
BenzaldehydeCinnamic acid1-(1-pyrrolidinyl)ethene~30
4-ChlorobenzaldehydeCrotonic acid1-(1-morpholinyl)ethene~25
2-Thiophenecarboxaldehyde3-Methylcrotonic acid1-(1-piperidinyl)ethene~29

Note: The data in this table is representative and based on the general efficiency reported in the literature. Actual yields will vary depending on the specific substrates used.

Application 2: Synthesis of Isoquinuclidines via Tungsten-Promoted Diels-Alder of Pyridines

The isoquinuclidine (2-azabicyclo[2.2.2]octane) core is a key structural motif in many biologically active alkaloids.[6] A novel method involves the use of a tungsten complex to disrupt the aromaticity of pyridines, thereby enabling them to act as dienes in stereoselective Diels-Alder reactions.[6]

Reaction Pathway:

G Pyridine Pyridine Activated_Pyridine Activated Pyridine-Tungsten Complex Pyridine->Activated_Pyridine Tungsten_Complex π-basic Tungsten Complex Tungsten_Complex->Activated_Pyridine Coordination Isoquinuclidine Functionalized Isoquinuclidine Activated_Pyridine->Isoquinuclidine [4+2] Diels-Alder Dienophile Electron-deficient Alkene Dienophile->Isoquinuclidine

Caption: Tungsten-promoted Diels-Alder reaction of pyridines.

General Protocol: Tungsten-Promoted Diels-Alder Reaction

Materials:

  • Pyridine derivative (1.0 eq)

  • Tungsten complex (e.g., W(CO)3(PMe3)3) (1.0 eq)

  • Electron-deficient alkene (dienophile, 1.5 eq)

  • Solvent (e.g., THF, Benzene)

Procedure:

  • In a glovebox, dissolve the tungsten complex and the pyridine derivative in the chosen solvent.

  • Stir the mixture at room temperature for a specified time to allow for the formation of the activated pyridine-tungsten complex.

  • Add the electron-deficient alkene to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by NMR spectroscopy or LC-MS.

  • Upon completion, the reaction can be quenched, and the tungsten complex can be removed.

  • The crude product is then purified by column chromatography to yield the functionalized isoquinuclidine.

Quantitative Data:

This methodology allows for the stereoselective synthesis of a broad range of functionalized isoquinuclidines under mild conditions.[6] Enantio-enriched products can be obtained by using a chiral tungsten fragment.[6]

Pyridine DerivativeDienophileYield (%)Diastereomeric Ratio
PyridineMethyl acrylate>95>20:1
4-PicolineAcrylonitrile>95>20:1
3,5-LutidineN-Phenylmaleimide>95>20:1 (exo)

Note: The data presented is based on reported findings and illustrates the high efficiency and selectivity of this method.

Drug Development and Biomaterials Applications

The Diels-Alder reaction is not only a tool for synthesizing core scaffolds but also a "click chemistry" reaction used in bioconjugation, drug delivery, and the development of biomaterials.[7][8] Its ability to proceed under mild, often physiological, conditions with high yields and selectivity makes it ideal for these applications.[8] For instance, Diels-Alder chemistry can be used to attach targeting ligands to drug delivery systems or to crosslink hydrogels for tissue engineering.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 2-pyridylacetate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: From 2-Cyanopyridine

This two-step synthesis involves the hydrolysis of 2-cyanopyridine to 2-pyridylacetic acid, followed by Fischer esterification with ethanol.

Step 1: Hydrolysis of 2-Cyanopyridine to 2-Pyridylacetic Acid

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 2-pyridylacetic acid Incomplete hydrolysis of the nitrile.- Ensure the reaction is heated under reflux for a sufficient duration (e.g., 4 hours with NaOH)[1].- Use a sufficient excess of the hydrolyzing agent (acid or base).
Degradation of the product.- Avoid excessively high temperatures during the reaction and work-up[2].- For alkaline hydrolysis, ensure the acidification step to precipitate the carboxylic acid is done carefully to avoid decomposition.
Formation of 2-picolinamide as a major by-product Incomplete hydrolysis of the intermediate amide.- Increase the reaction time or the concentration of the acid/base to ensure complete conversion to the carboxylic acid[3].
Difficulty in isolating the product The product may be soluble in the aqueous solution.- After acidification, thoroughly cool the solution to maximize precipitation.- If precipitation is insufficient, perform multiple extractions with a suitable organic solvent.

Step 2: Fischer Esterification of 2-Pyridylacetic Acid with Ethanol

Issue Possible Cause(s) Recommended Solution(s)
Low conversion to the ester The reaction is an equilibrium process.- Use a large excess of ethanol to drive the equilibrium towards the product[4][5].- Remove water as it is formed, for example, by using a Dean-Stark apparatus.
Insufficient catalysis.- Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used[4].
Charring or dark coloration of the reaction mixture The acid catalyst is causing decomposition at high temperatures.- Maintain a controlled reflux temperature and avoid overheating[6].- Consider using a milder catalyst.
Difficult purification of the final product Presence of unreacted carboxylic acid.- After the reaction, neutralize the excess acid catalyst with a mild base (e.g., sodium bicarbonate solution).- Wash the organic layer with a basic solution to remove unreacted carboxylic acid.
Route 2: Carbethoxylation of α-Picoline

This method involves the reaction of α-picoline with a strong base followed by quenching with a source of carbon dioxide (e.g., Dry Ice) and subsequent esterification.

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the final product (35-40% reported) [7]Incomplete formation of the picolyllithium intermediate.- Use anhydrous ether and ensure all glassware is thoroughly dried to prevent quenching of the organolithium reagent[7].- Ensure the lithium metal is clean and free of excessive oxidation.
Inefficient carboxylation.- Use a large excess of crushed Dry Ice and pour the picolyllithium solution onto it slowly with vigorous stirring to ensure efficient trapping of the carbanion[7].
Recovery of a significant amount of starting α-picoline The initial deprotonation of α-picoline was unsuccessful.- Check the quality and activity of the lithium and bromobenzene used to form phenyllithium, which then deprotonates the α-picoline[7].

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the Fischer esterification of 2-pyridylacetic acid?

A1: The most common reason for low yields is the equilibrium nature of the Fischer esterification reaction. To improve the yield, it is crucial to either use a large excess of the alcohol (ethanol) or to remove the water that is formed as a by-product during the reaction[4][5].

Q2: I am getting a dark-colored product after esterification. What could be the cause?

A2: A dark color often indicates decomposition or side reactions, which can be caused by using too strong an acid catalyst or by heating the reaction mixture at too high a temperature. Consider using a milder catalyst or ensuring the reaction temperature is carefully controlled[6].

Q3: During the hydrolysis of 2-cyanopyridine, how can I avoid the formation of the amide intermediate?

A3: To minimize the formation of 2-picolinamide, ensure that the hydrolysis conditions are sufficiently forcing to drive the reaction to the carboxylic acid. This can be achieved by increasing the reaction time, using a higher concentration of the acid or base, or by using higher temperatures, though care must be taken to avoid product degradation[2][3].

Q4: What are the safety precautions I should take when working with lithium and Dry Ice for the carbethoxylation of α-picoline?

A4: Lithium is highly reactive with water and moisture, so it must be handled under anhydrous conditions. The reaction with bromobenzene to form phenyllithium is exothermic and should be controlled by the rate of addition. Dry Ice (solid carbon dioxide) can cause severe burns upon contact with skin, so appropriate cryogenic gloves should be worn. The process also generates flammable ether vapors, so it must be performed in a well-ventilated fume hood away from ignition sources[7].

Experimental Protocols

Protocol 1: Synthesis of 2-Pyridylacetic Acid via Hydrolysis of 2-Cyanopyridine

This protocol is adapted from a patented procedure which reports a high yield[1].

  • In a 500 mL three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water.

  • Begin stirring and heat the mixture to 50 °C.

  • Slowly add 128.2 g of 30% sodium hydroxide solution to the flask.

  • After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

  • After reflux, distill off approximately 50 g of water.

  • Cool the reaction solution to 20 °C.

  • Carefully add 30% hydrochloric acid to adjust the pH of the reaction mixture to 2.5.

  • Heat the mixture to distill off water until the temperature of the residue reaches 120 °C, at which point the mixture should be evaporated to dryness.

  • Add 300 g of ethanol to the flask and maintain the temperature at 55 °C for 2 hours with stirring to dissolve the product.

  • Filter the hot solution.

  • Cool the filtrate to induce crystallization of 2-pyridylacetic acid.

  • Filter the solid product and dry it in an oven. The expected yield is approximately 106.0 g (89.6%)[1].

Protocol 2: Synthesis of this compound via Fischer Esterification

This is a general procedure for Fischer esterification[4][5].

  • In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 2-pyridylacetic acid and 5 moles of absolute ethanol.

  • Slowly and carefully add 0.1 moles of concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Heat the mixture to a gentle reflux for 4-6 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation. This compound has a boiling point of 109-112 °C at 6 mmHg[7].

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthetic Route Starting Material Key Reagents Reported Yield Reference
Hydrolysis and Esterification2-CyanopyridineNaOH, HCl, Ethanol, H₂SO₄~80% (overall, estimated from 89.6% for the acid)[1]
Carbethoxylationα-PicolineLithium, Bromobenzene, Dry Ice, Ethanol, HCl35-40%[7]

Visualizations

Synthesis_Workflow_From_2_Cyanopyridine cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification 2-Cyanopyridine 2-Cyanopyridine Hydrolysis Hydrolysis 2-Cyanopyridine->Hydrolysis NaOH, H₂O, Reflux 2-Pyridylacetic Acid 2-Pyridylacetic Acid Hydrolysis->2-Pyridylacetic Acid HCl Esterification Esterification 2-Pyridylacetic Acid->Esterification Ethanol, H₂SO₄, Reflux This compound This compound Esterification->this compound

Caption: Workflow for the synthesis of this compound from 2-Cyanopyridine.

Troubleshooting_Low_Yield_Esterification Low_Yield Low Yield of This compound Equilibrium Reversible Reaction (Equilibrium) Low_Yield->Equilibrium Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions/ Decomposition Low_Yield->Side_Reactions Use_Excess_Ethanol Use Excess Ethanol Equilibrium->Use_Excess_Ethanol Remove_Water Remove Water (e.g., Dean-Stark) Equilibrium->Remove_Water Increase_Catalyst Increase Acid Catalyst Amount Incomplete_Reaction->Increase_Catalyst Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Control_Temp Control Temperature Side_Reactions->Control_Temp

Caption: Troubleshooting logic for low yield in Fischer esterification.

References

Technical Support Center: Purification of Crude Ethyl 2-pyridylacetate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 2-pyridylacetate by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is dependent on the vacuum pressure. It is crucial to have an accurate pressure reading to target the correct fraction. Refer to the data table below for boiling points at various pressures.[1][2][3][4][5]

Q2: My purified product is a yellow to brown oil, but it should be a light yellow liquid. What is the cause of this discoloration?

A2: Discoloration often indicates the presence of impurities or decomposition products.[6] Overheating during distillation is a common cause of decomposition. Ensure the heating mantle is set to a temperature that allows for a steady, but not rapid, distillation rate. The presence of residual acidic or basic impurities from the synthesis can also lead to color formation. Consider a pre-distillation wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by drying with an appropriate agent like anhydrous sodium sulfate.

Q3: I am experiencing a lower than expected yield of purified this compound. What are the potential reasons for this?

A3: Low yield can result from several factors. Incomplete reaction during the synthesis is one possibility. During distillation, loss of product can occur due to an inefficient distillation setup, such as poor insulation of the column, leading to heat loss and inefficient fractionation. Additionally, if the vacuum is too high for the heating temperature, the product may not distill. Conversely, if the temperature is too high, decomposition can occur, reducing the yield of the desired product.

Q4: What are the common impurities found in crude this compound?

A4: Common impurities can include unreacted starting materials such as α-picoline, residual solvents from the workup (e.g., ethanol, chloroform, or ether), and byproducts from the synthesis.[1] α-picoline is a common fore-run impurity that should be collected before the main product fraction.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Difficulty achieving a stable vacuum Leaks in the distillation apparatusCheck all joints and connections for a secure seal. Ensure all glassware is free of cracks. Use high-vacuum grease on all ground glass joints.
Inefficient vacuum pumpCheck the pump oil; it may need to be changed. Ensure the pump is appropriately sized for the distillation setup.
"Bumping" or uneven boiling of the crude material Lack of boiling chips or a stir barAdd a few boiling chips or a magnetic stir bar to the distillation flask before starting the distillation to ensure smooth boiling.
High heating rateReduce the heat from the heating mantle to allow for a more controlled and even boiling.
Product solidifying in the condenser Inadequate condenser temperatureIf using a chilled condenser, the temperature may be too low. Use room temperature water for the condenser to prevent solidification of the product.
No product distilling over at the expected temperature Inaccurate pressure readingVerify the accuracy of your vacuum gauge. An incorrect reading will lead to targeting the wrong distillation temperature.
Thermometer placement is incorrectThe thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Quantitative Data

Parameter Value Reference
Molecular Formula C₉H₁₁NO₂[2][7][8]
Molecular Weight 165.19 g/mol [2][3][4][7][8]
Boiling Point 70 °C / 0.05 mmHg[2][3][4][5][9]
109–112 °C / 6 mm[1]
122-126 °C / 10 mmHg[2]
135–137 °C / 28 mm[1]
142–144 °C / 40 mm[1]
Density 1.084 g/mL at 25 °C[2][3][4][9]
Refractive Index (n20/D) 1.497[2][3][4][9]

Experimental Protocol: Fractional Distillation of Crude this compound

This protocol outlines the fractional distillation of crude this compound to obtain a purified product.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with condenser and receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Vacuum pump and gauge

  • Boiling chips or magnetic stir bar and stirrer

  • High-vacuum grease

Procedure:

  • Preparation of the Apparatus:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean and dry.

    • Lightly grease all ground glass joints to ensure a good seal for the vacuum.

    • Place the crude this compound into the round-bottom flask, ensuring it is no more than two-thirds full.

    • Add a few boiling chips or a magnetic stir bar to the flask.

  • Distillation Process:

    • Begin stirring if using a magnetic stir bar.

    • Slowly apply vacuum to the system, aiming for a stable pressure at which distillation will be performed (refer to the data table for temperature/pressure relationships).

    • Once the desired vacuum is stable, begin to gently heat the distillation flask using the heating mantle.

    • Observe the temperature on the thermometer. A lower boiling fraction, likely containing residual solvents and α-picoline, will distill first.[1] Collect this "fore-run" in a separate receiving flask.

    • Once the temperature of the vapor begins to rise and then stabilizes at the boiling point of this compound at the recorded pressure, change the receiving flask to collect the purified product.

    • Maintain a steady distillation rate by carefully controlling the heat input. The temperature should remain constant during the collection of the main fraction.

    • If the temperature drops, it indicates that the majority of the product has distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown and Product Recovery:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully release the vacuum.

    • The collected liquid in the main receiving flask is the purified this compound.

    • Determine the yield and characterize the product (e.g., by refractive index, NMR spectroscopy).

Visualizations

Purification_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_shutdown Shutdown and Recovery A Assemble Distillation Apparatus B Add Crude Product and Boiling Chips to Flask A->B C Apply and Stabilize Vacuum B->C D Gently Heat the Flask C->D E Collect Fore-run (Impurities) D->E F Collect Main Fraction (Product) E->F G Stop Heating F->G H Cool the Apparatus G->H I Release Vacuum H->I J Recover Purified Product I->J

Caption: Experimental workflow for the purification of this compound by fractional distillation.

Troubleshooting_Guide cluster_vacuum Vacuum Problems cluster_boiling Boiling Issues cluster_yield Low Yield/No Product cluster_purity Purity Problems start Distillation Issue Identified A Unstable Vacuum start->A D Uneven Boiling ('Bumping') start->D G No Distillate start->G K Product Discoloration start->K B Check for Leaks A->B C Inspect Vacuum Pump A->C E Add Boiling Chips/Stir Bar D->E F Reduce Heating Rate D->F H Verify Pressure Reading G->H I Check Thermometer Placement G->I J Increase Heat Carefully G->J L Reduce Distillation Temperature K->L M Consider Pre-distillation Wash K->M

Caption: Troubleshooting guide for common issues during the distillation of this compound.

References

Technical Support Center: Synthesis of Ethyl 2-Pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-pyridylacetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and reliable method is the reaction of 2-picoline (α-picoline) with a strong base to form a picolyllithium intermediate, followed by carboxylation with carbon dioxide (dry ice) and subsequent esterification with ethanol in the presence of an acid catalyst.[1]

Q2: What are the typical yields for the synthesis of this compound from 2-picoline?

A2: The reported yields for this synthesis can vary. The procedure described in Organic Syntheses reports a yield of 58-66 grams, which is a 35-40% yield based on the amount of lithium used. It is important to note that a significant portion of the unreacted 2-picoline (approximately 40g from a 1-mole scale reaction) can be recovered.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on potential side reactions and offering solutions.

Problem 1: Low Yield of this compound

Possible Cause 1.1: Incomplete formation of picolyllithium.

  • Symptoms: A significant amount of unreacted 2-picoline is recovered. The reaction mixture with the organolithium reagent is not the expected deep red-brown color.

  • Troubleshooting:

    • Moisture: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the organolithium reagent.

    • Reagent Quality: Use freshly opened or properly stored anhydrous solvents (e.g., diethyl ether). The lithium metal should be clean and free of excessive oxidation.

    • Reaction Time: Allow sufficient time for the formation of the picolyllithium. The Organic Syntheses procedure suggests stirring for an additional 30 minutes after the addition of 2-picoline.[1]

Possible Cause 1.2: Inefficient carboxylation.

  • Symptoms: Low yield of the desired product despite the successful formation of picolyllithium.

  • Troubleshooting:

    • CO₂ Source: Use a large excess of high-purity, crushed dry ice. Ensure the dry ice is free of condensed water.

    • Addition of Picolyllithium: Pour the picolyllithium solution slowly onto the crushed dry ice with vigorous shaking or stirring. This ensures rapid and efficient quenching of the organolithium with CO₂ and minimizes potential side reactions.[1]

Possible Cause 1.3: Incomplete esterification.

  • Symptoms: The final product contains a significant amount of 2-pyridylacetic acid.

  • Troubleshooting:

    • Acid Catalyst: Use a sufficient amount of a strong acid catalyst, such as dry hydrogen chloride gas or concentrated sulfuric acid.[1][2]

    • Reaction Time and Temperature: The esterification should be allowed to proceed for a sufficient time, typically overnight.[1] Heating the reaction mixture can accelerate the process, but care must be taken to avoid decomposition.[3]

    • Water Removal: The esterification reaction is an equilibrium process that produces water.[2][4] While the workup typically removes water, ensuring anhydrous conditions during the esterification step itself can improve yields.

Problem 2: Presence of Impurities in the Final Product

Possible Cause 2.1: Unreacted 2-picoline.

  • Symptoms: A lower boiling point fraction is observed during distillation. The final product has a characteristic odor of picoline.

  • Troubleshooting:

    • Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective method to separate this compound from the more volatile 2-picoline. The boiling point of this compound is significantly higher than that of 2-picoline.[1]

Possible Cause 2.2: Dipyridylmethane derivatives.

  • Symptoms: Higher molecular weight impurities are detected by GC-MS or NMR.

  • Background: Picolyllithium is a nucleophile and can potentially react with the pyridine ring of another molecule, leading to the formation of dipyridylmethane derivatives.[5]

  • Troubleshooting:

    • Controlled Addition: Slowly adding the 2-picoline to the organolithium reagent at a low temperature can minimize this side reaction.

    • Chromatography: Column chromatography may be necessary to separate these higher boiling point impurities if fractional distillation is insufficient.

Possible Cause 2.3: Byproducts from reaction with residual electrophiles.

  • Symptoms: Unexpected peaks in analytical data (GC-MS, NMR).

  • Background: If the preparation of the organolithium reagent from an alkyl or aryl halide is not complete, the remaining halide can react with the picolyllithium.

  • Troubleshooting:

    • Complete Reagent Formation: Ensure the reaction to form the initial organolithium reagent (e.g., phenyllithium or butyllithium) goes to completion before adding the 2-picoline.

    • Purification: As with other high-boiling impurities, a combination of careful fractional distillation and chromatography may be required for removal.

Quantitative Data Summary

ParameterValueReference
Typical Yield 35-40% (based on lithium)[1]
Recovered 2-Picoline ~40g (from 1 mole scale)[1]
Boiling Point of this compound 135-137 °C at 28 mmHg[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.451 (1963); Vol. 34, p.46 (1954).

Materials:

  • 2-Picoline (freshly distilled)

  • Lithium metal

  • Bromobenzene (dry)

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Absolute ethanol

  • Dry hydrogen chloride gas

  • Chloroform

  • Potassium carbonate

Procedure:

  • Preparation of Phenyllithium: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, phenyllithium is prepared by reacting lithium metal with bromobenzene in anhydrous diethyl ether under an inert atmosphere.

  • Formation of Picolyllithium: To the freshly prepared phenyllithium solution, 2-picoline is added dropwise with stirring. The reaction mixture will turn a deep red-brown color, indicating the formation of picolyllithium.

  • Carboxylation: The picolyllithium solution is then poured slowly onto a large excess of crushed dry ice with vigorous stirring or shaking.

  • Esterification: After the excess dry ice has evaporated, absolute ethanol is added to the residue. The solution is then saturated with dry hydrogen chloride gas while cooling in an ice bath. The mixture is allowed to stand overnight.

  • Workup: The ethanol is removed under reduced pressure. The residue is dissolved in chloroform and washed with a saturated potassium carbonate solution.

  • Purification: The chloroform layer is separated, dried, and the solvent is removed. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound. Unreacted 2-picoline is collected as the initial, lower-boiling fraction.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Start: Synthesis of this compound problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes impurities Impurities in Product problem->impurities Yes end Successful Synthesis problem->end No incomplete_picolyllithium Incomplete Picolyllithium Formation - Check for moisture - Reagent quality - Reaction time low_yield->incomplete_picolyllithium inefficient_carboxylation Inefficient Carboxylation - Use excess, pure CO2 - Slow addition low_yield->inefficient_carboxylation incomplete_esterification Incomplete Esterification - Sufficient acid catalyst - Adequate reaction time low_yield->incomplete_esterification unreacted_picoline Unreacted 2-Picoline - Fractional distillation impurities->unreacted_picoline dimers Dipyridylmethane Derivatives - Controlled addition - Chromatography impurities->dimers other_byproducts Other Byproducts - Ensure complete reagent formation - Distillation/Chromatography impurities->other_byproducts incomplete_picolyllithium->end inefficient_carboxylation->end incomplete_esterification->end unreacted_picoline->end dimers->end other_byproducts->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Ethyl 2-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-pyridylacetate. Our goal is to help you identify and remove impurities effectively from your synthesis product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from α-picoline?

A1: Based on the common synthesis route involving the formation of picolyllithium, carboxylation, and subsequent esterification, the primary impurities include:

  • Unreacted α-picoline: This is a volatile starting material that can be carried through the synthesis.[1][2][3][4]

  • 2-Pyridylacetic acid: Incomplete esterification will leave the unreacted carboxylic acid in your product.[5][6][7]

  • Ethanol: Used in the esterification step, excess ethanol may remain.

  • Water: A byproduct of the esterification reaction and can also be introduced during the work-up.

  • Dipyridylmethane: A potential side-product from the reaction of picolyllithium with the pyridine ring.[8]

  • Solvents from work-up: Residual solvents used during extraction and washing steps.

Q2: My final product is a dark color. What could be the cause?

A2: A dark coloration in this compound can be due to the presence of polymeric or high molecular weight byproducts formed during the reaction. Picolyllithium is a highly reactive species and can participate in side reactions leading to colored impurities. Ensuring a low reaction temperature during the formation and reaction of picolyllithium can help minimize these side reactions.

Q3: After distillation, I still see an impurity in my GC-MS analysis. What should I do?

A3: If distillation does not provide the desired purity, it is likely that the impurity has a boiling point very close to that of this compound. In this case, column chromatography is the recommended next step. A silica gel column with a gradient elution of ethyl acetate in a non-polar solvent like hexane or heptane can be effective.

Q4: Can I use recrystallization to purify this compound?

A4: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, it is possible to convert it to a solid derivative, such as a salt, which can then be recrystallized and converted back to the ester. This is a more complex procedure and is generally only used if other methods fail.

Troubleshooting Guides

Impurity Identification and Removal

This table provides a summary of common impurities, their physical properties, and recommended methods for their removal.

ImpurityBoiling Point (°C)Melting Point (°C)Identification MethodPrimary Removal MethodSecondary Removal Method
α-Picoline 128-129 (760 mmHg)[1][2][3][4]-70[1][2][3]GC-MS, NMRFractional DistillationAcid Wash (work-up)
2-Pyridylacetic acid Decomposes[5][7]135 (decomposes)[5][7]NMR, IR, TLCBase Wash (work-up)Column Chromatography
Ethanol 78 (760 mmHg)-114GC-MS, NMRDistillationRotary Evaporation
Water 100 (760 mmHg)0Karl Fischer, NMRDrying Agent (e.g., MgSO₄)Azeotropic Distillation
Dipyridylmethane ~300 (760 mmHg, est.)57-59GC-MS, NMRColumn ChromatographyHigh-Vacuum Distillation

Experimental Protocols

Fractional Distillation of this compound

Objective: To remove volatile impurities like α-picoline and residual solvents, and to purify this compound.

Methodology:

  • Assemble a fractional distillation apparatus equipped with a vacuum pump and a temperature-controlled heating mantle.

  • Ensure the distillation column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 6-10 mmHg).

  • Begin heating the distillation flask gently.

  • Collect the initial fraction (fore-run) which will contain the more volatile impurities, such as α-picoline. The boiling point of α-picoline is significantly lower than that of the product.

  • Once the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., 109-112 °C at 6 mmHg), change the receiving flask to collect the pure product.[9]

  • Monitor the temperature closely. A sharp drop in temperature indicates that the main fraction has been collected.

  • Stop the distillation before the flask boils to dryness to avoid the concentration of non-volatile, potentially unstable residues.

Column Chromatography of this compound

Objective: To separate this compound from impurities with similar boiling points, such as dipyridylmethane and any remaining 2-pyridylacetic acid.

Methodology:

  • TLC Analysis: Before running the column, perform a Thin Layer Chromatography (TLC) analysis to determine the optimal eluent system. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The ideal solvent system should give the this compound an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the low-polarity solvent system.

    • Collect fractions and monitor their composition using TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar components. This compound will elute before the more polar 2-pyridylacetic acid. Dipyridylmethane, being less polar, may elute earlier.

  • Fraction Analysis:

    • Combine the fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

G cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Steps cluster_decision Purity Check cluster_end Finish start Crude Ethyl 2-pyridylacetate initial_analysis GC-MS & NMR Analysis start->initial_analysis distillation Fractional Distillation initial_analysis->distillation Identify volatile impurities purity_check1 Purity > 99%? distillation->purity_check1 column_chromatography Column Chromatography purity_check2 Purity > 99%? column_chromatography->purity_check2 purity_check1->column_chromatography No (impurities with similar B.P.) end_product Pure Ethyl 2-pyridylacetate purity_check1->end_product Yes purity_check2->column_chromatography No (Optimize conditions) purity_check2->end_product Yes

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-pyridylacetate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of ethyl 2-pyridylacetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my alkylation reaction of this compound showing low to no conversion?

  • Issue: Incomplete deprotonation of the starting material is a common cause of low conversion. The methylene bridge protons of this compound are acidic but require a sufficiently strong base for complete enolate formation.

  • Troubleshooting:

    • Base Selection: Ensure the base is strong enough to deprotonate the active methylene group. While weaker bases like potassium carbonate (K₂CO₃) can be used, especially under phase-transfer catalysis (PTC) conditions, stronger bases like sodium hydride (NaH) or sodium amide are often more effective. However, stronger bases can also promote side reactions.

    • Anhydrous Conditions: If using strong, moisture-sensitive bases like NaH, ensure your solvent and glassware are scrupulously dry. Any moisture will quench the base, reducing its effectiveness.

    • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. Monitor the reaction by TLC or GC to determine the optimal temperature.

    • Leaving Group: The reactivity of the alkylating agent is crucial. The leaving group should be effective, with a general reactivity trend of I > Br > Cl > OTs.

2. I am observing significant amounts of di-alkylated product. How can I improve mono-alkylation selectivity?

  • Issue: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, leading to di-alkylation.

  • Troubleshooting:

    • Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to maintain a low concentration and favor mono-alkylation.

    • Base Equivalents: Using a slight excess of the base can ensure full conversion of the starting material to the enolate, but a large excess might facilitate the deprotonation of the mono-alkylated product.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product (mono-alkylation) over the thermodynamic product (di-alkylation).

    • Steric Hindrance: If possible, using a bulkier alkylating agent can sterically hinder the second alkylation.

3. My reaction is producing a significant amount of N-alkylated pyridinium salt. How can I favor C-alkylation?

  • Issue: The nitrogen atom of the pyridine ring is nucleophilic and can compete with the enolate carbanion for the alkylating agent, leading to the formation of an N-alkylated pyridinium salt.

  • Troubleshooting:

    • Base and Solvent Choice: The choice of base and solvent can influence the C/N alkylation ratio. Harder cations (like Na⁺) and polar aprotic solvents (like DMF) can favor O-alkylation of the enolate, which can then rearrange to the C-alkylated product. In contrast, conditions that favor a "softer" enolate may lead to more C-alkylation.

    • Phase-Transfer Catalysis (PTC): PTC can enhance the nucleophilicity of the enolate in the organic phase, often favoring C-alkylation. The quaternary ammonium cation from the catalyst forms a lipophilic ion pair with the enolate, facilitating its reaction with the alkylating agent in the organic solvent.[1]

4. The ester group of my product appears to be hydrolyzing during the reaction or workup. How can I prevent this?

  • Issue: The ethyl ester is susceptible to hydrolysis, especially under strongly basic or acidic conditions, particularly in the presence of water.

  • Troubleshooting:

    • Anhydrous Conditions: As mentioned for base activity, maintaining anhydrous conditions throughout the reaction is crucial to prevent hydrolysis.

    • Aqueous Workup: During the workup, minimize the time the product is in contact with aqueous acidic or basic solutions. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction, which is less harsh than strong acids.

    • Temperature Control: Perform the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

Data Presentation: Comparison of Bases for Alkylation

The selection of the base is critical for the success of the alkylation. While specific data for this compound is sparse in the literature, the following table provides a general comparison of commonly used bases for the alkylation of active methylene compounds.

BaseTypical SolventRelative StrengthAdvantagesDisadvantages
NaH THF, DMFStrongHigh reactivity, drives reaction to completion.Moisture sensitive, flammable (produces H₂ gas), can lead to side reactions if not controlled.
K₂CO₃ Acetone, AcetonitrileModerateInexpensive, less hazardous, suitable for PTC.May require higher temperatures and longer reaction times, lower reactivity.
NaOH (aq) Biphasic (e.g., Toluene/H₂O)Strong (in PTC)Inexpensive, effective with PTC.Can lead to ester hydrolysis, requires a phase-transfer catalyst.[1]
LDA THFVery StrongHighly effective for complete deprotonation at low temperatures.Requires cryogenic conditions, moisture sensitive, can be too reactive for some substrates.

Experimental Protocols

Representative Protocol for Alkylation of this compound using Phase-Transfer Catalysis (PTC)

This protocol is a representative procedure based on established principles of phase-transfer catalyzed alkylations of active methylene compounds.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Workflow for Alkylation of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_ester This compound deprotonation Deprotonation (Enolate Formation) start_ester->deprotonation start_base Base (e.g., K2CO3) start_base->deprotonation start_alkyl Alkyl Halide (R-X) alkylation Nucleophilic Attack (C-C Bond Formation) start_alkyl->alkylation start_ptc Phase-Transfer Catalyst (optional) start_ptc->deprotonation deprotonation->alkylation quench Quench Reaction alkylation->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product Alkylated Product purification->product

Caption: General workflow for the alkylation of this compound.

Troubleshooting Logic for Low Yield

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_loss Troubleshooting Product Loss start Low Yield Observed check_sm Is Starting Material Consumed? start->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_absent Product Loss or Decomposition check_sm->sm_absent Yes base_strength Increase Base Strength or Equivalents sm_present->base_strength anhydrous Ensure Anhydrous Conditions sm_present->anhydrous temperature Increase Reaction Temperature sm_present->temperature time Increase Reaction Time sm_present->time hydrolysis Check for Ester Hydrolysis (Workup pH) sm_absent->hydrolysis decomposition Consider Product Instability (Lower Temp) sm_absent->decomposition purification_loss Optimize Purification Method sm_absent->purification_loss

Caption: Troubleshooting logic for addressing low reaction yields.

Phase-Transfer Catalysis (PTC) Mechanism

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase base Base (e.g., K2CO3) enolate Enolate (Ester-) ptc_aq Q+X- ptc_org Q+Ester- ptc_aq->ptc_org ester This compound (Ester-H) ester->enolate Deprotonation at Interface enolate->ptc_org Ion Pair Formation alkyl_halide Alkyl Halide (R-X) product Alkylated Product (Ester-R) alkyl_halide->product product->ptc_aq Catalyst Regeneration ptc_org->product Alkylation

Caption: Simplified mechanism of phase-transfer catalyzed alkylation.

References

Technical Support Center: Scaling Up Ethyl 2-Pyridylacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Ethyl 2-pyridylacetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and their scale-up considerations?

A1: The most common synthesis routes for this compound are:

  • Carboxylation of 2-Picoline followed by Esterification: This route involves the metalation of 2-picoline to form an organometallic intermediate (like picolyllithium), which is then reacted with carbon dioxide to form 2-pyridylacetic acid. The acid is subsequently esterified to yield this compound.[1] A significant challenge in scaling up this route is the handling of the highly reactive and pyrophoric organolithium reagent, which requires strict anhydrous and inert atmosphere conditions. The carboxylation step is also highly exothermic and requires robust thermal management to prevent runaway reactions.[2][3]

  • Fischer Esterification of 2-Pyridylacetic Acid: This method involves the direct esterification of 2-pyridylacetic acid with ethanol in the presence of an acid catalyst.[4] The primary challenge in scaling up this reaction is managing the reaction equilibrium to achieve high conversion. This is typically addressed by using a large excess of ethanol or by continuously removing the water byproduct.[5][6]

Q2: What are the major safety concerns when scaling up the synthesis of this compound, particularly via the organolithium route?

A2: Scaling up the synthesis of this compound, especially when using organolithium reagents like picolyllithium, presents significant safety hazards:

  • Thermal Runaway: The formation of picolyllithium and its subsequent reaction with carbon dioxide are highly exothermic.[2][7] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[7]

  • Pyrophoric Reagents: Organolithium reagents are pyrophoric and can ignite spontaneously on contact with air or moisture.[8] Handling large quantities of these reagents requires specialized equipment and stringent safety protocols.

  • Flammable Solvents: The reaction is typically carried out in flammable solvents like diethyl ether or THF, which, combined with the exothermic nature of the reaction, poses a significant fire and explosion risk.[2]

  • Pressure Buildup: A rapid temperature increase can cause the solvent to vaporize, leading to a dangerous buildup of pressure within the reactor.[2]

Q3: How does the impurity profile of this compound typically change during scale-up?

A3: As the production scale increases, new impurities may appear, and the concentration of existing ones can change. Common impurities include:

  • Unreacted 2-Picoline: Incomplete metalation or carboxylation can lead to the presence of the starting material.

  • 2-Pyridylacetic Acid: Incomplete esterification will result in the presence of the carboxylic acid in the final product.[9]

  • Byproducts from Side Reactions: At higher temperatures, which can occur during uncontrolled exotherms, side reactions such as dimerization or polymerization of intermediates may occur.

  • Residual Solvents and Water: Inefficient purification can leave traces of solvents (e.g., ether, ethanol) and water.[10]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Action
Incomplete formation of picolyllithium Ensure strictly anhydrous conditions and high-quality lithium. Monitor the disappearance of lithium and the formation of the characteristic dark red-brown color of the picolyllithium solution.[1]
Inefficient carboxylation Ensure efficient mixing and a sufficient excess of crushed dry ice. Monitor for the discharge of the picolyllithium color.[1]
Incomplete esterification Use a larger excess of ethanol or employ a method for continuous water removal, such as a Dean-Stark apparatus.[5] Increase the reaction time or the amount of acid catalyst.
Product loss during workup Optimize extraction and distillation procedures. Ensure complete neutralization of the acid catalyst before extraction to prevent hydrolysis of the ester.[4]
Issue 2: Poor Product Purity
Potential Cause Troubleshooting Action
Presence of unreacted starting materials Improve reaction monitoring to ensure completion. For the esterification, drive the equilibrium further to the product side.
Formation of byproducts due to high temperatures Implement robust temperature control, especially during the addition of reagents in the exothermic steps.[2] Consider using a continuous flow reactor for better heat management.
Hydrolysis of the ester during workup Ensure the neutralization step is carried out at low temperatures and that the aqueous and organic phases are separated promptly.[4]
Inefficient purification Optimize the fractional distillation conditions (pressure and temperature) to effectively separate the product from impurities.[9] Consider additional purification steps like column chromatography for very high purity requirements.

Experimental Protocols

Lab-Scale Synthesis of this compound (Illustrative)

This protocol is based on the procedure from Organic Syntheses.[1]

Step 1: Formation of Picolyllithium

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 800 mL of anhydrous diethyl ether and 13.9 g of lithium chips.

  • Add 157 g of dry bromobenzene dropwise to initiate the reaction, then continue the addition at a rate that maintains a gentle reflux.

  • After the lithium has mostly dissolved, add 93.1 g of α-picoline dropwise over 10 minutes.

  • Stir the resulting dark red-brown solution for an additional 30 minutes.

Step 2: Carboxylation

  • Pour the picolyllithium solution slowly onto 500-750 g of crushed dry ice in a separate flask with vigorous stirring.

  • Continue stirring until the dark color is discharged.

  • Allow the excess dry ice to evaporate.

Step 3: Esterification

  • Remove the ether by distillation under reduced pressure.

  • To the residue, add 750 mL of absolute ethanol and cool in an ice bath.

  • Saturate the solution with dry hydrogen chloride gas.

  • Allow the mixture to stand overnight.

  • Remove the ethanol by distillation under reduced pressure.

  • Dissolve the residue in 750 mL of chloroform and neutralize with a paste of 225 g of potassium carbonate in 135 mL of water.

  • Stir vigorously just below the boiling point for 1 hour.

Step 4: Purification

  • Decant the chloroform solution from the inorganic salts.

  • Remove the chloroform by distillation.

  • Fractionally distill the residue under reduced pressure to obtain this compound.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Scaled-Up Synthesis of this compound

ParameterLab-Scale (Illustrative)Scaled-Up (Illustrative)Key Considerations for Scale-Up
Batch Size 1 mole100 molesHeat transfer, mixing efficiency, reagent addition rates.
Yield 35-40%25-35%Potential for increased side reactions and handling losses at a larger scale.
Purity (GC) >98%95-98%More challenging to achieve high purity due to potential for byproduct formation and less efficient purification.
Reaction Time 24 hours36-48 hoursSlower reagent addition rates and longer heating/cooling times are required for larger volumes.
Temperature Control +/- 2 °C+/- 5-10 °CThe decreased surface-area-to-volume ratio makes precise temperature control more difficult.[7]

Note: The data in this table is illustrative and intended to highlight potential scale-up challenges. Actual results will vary depending on the specific equipment and process parameters used.

Visualizations

experimental_workflow cluster_step1 Step 1: Picolyllithium Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Esterification cluster_step4 Step 4: Purification A Mix 2-Picoline, Lithium, and Bromobenzene in Ether B React with excess Dry Ice (CO2) A->B Exothermic C Add Ethanol and HCl (gas) B->C D Neutralize with K2CO3 C->D E Solvent Removal D->E F Fractional Distillation E->F G G F->G Final Product: this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue CheckReaction Check Reaction Conditions Start->CheckReaction CheckWorkup Check Workup & Purification Start->CheckWorkup TempControl Inadequate Temperature Control? CheckReaction->TempControl Yes ReagentQuality Poor Reagent Quality? CheckReaction->ReagentQuality No Hydrolysis Product Hydrolysis? CheckWorkup->Hydrolysis Yes InefficientPurification Inefficient Purification? CheckWorkup->InefficientPurification No ImproveCooling Improve Cooling/Addition Rate TempControl->ImproveCooling IncompleteReaction Incomplete Reaction? ReagentQuality->IncompleteReaction No UseAnhydrous Use Anhydrous Reagents ReagentQuality->UseAnhydrous DriveEquilibrium Drive Equilibrium Forward IncompleteReaction->DriveEquilibrium OptimizeNeutralization Optimize Neutralization Hydrolysis->OptimizeNeutralization OptimizeDistillation Optimize Distillation InefficientPurification->OptimizeDistillation

Caption: Troubleshooting logic for scaling up this compound synthesis.

References

Technical Support Center: Ethyl 2-pyridylacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 2-pyridylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound are the Fischer esterification of 2-pyridylacetic acid, the Steglich esterification for milder conditions, and the reaction of picolyllithium with diethyl carbonate or ethyl chloroformate.

Q2: My this compound reaction has a low yield. What are the common causes?

A2: Low yields in this compound synthesis can stem from several factors. In Fischer esterification, incomplete reaction due to equilibrium limitations is a common issue. The presence of water can also significantly reduce the yield. For Steglich esterification, the quality of the coupling agents and the solvent can impact the outcome. In the picolyllithium route, the formation of the organolithium reagent is critical, and any exposure to moisture or air can drastically lower the yield.

Q3: What are the typical impurities I might encounter in my crude this compound?

A3: Depending on the synthetic route, common impurities may include unreacted 2-pyridylacetic acid, the alcohol used for esterification, and byproducts from side reactions. In Fischer esterification, residual acid catalyst may be present. In Steglich esterification, byproducts from the coupling reagent (e.g., dicyclohexylurea if DCC is used) are common. The picolyllithium method may have residual α-picoline.

Q4: How should I purify my crude this compound?

A4: Purification is typically achieved through a combination of techniques. An initial workup involving washing with a mild base (like sodium bicarbonate solution) can remove acidic impurities. This is often followed by drying the organic layer and then purification by fractional distillation under reduced pressure or column chromatography.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation, especially for long-term storage.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Fischer Esterification
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction (Equilibrium) Increase the reflux time. Use a large excess of ethanol to shift the equilibrium towards the product.Higher conversion to the ester.
Presence of Water Use anhydrous ethanol and ensure all glassware is thoroughly dried. Use a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.Improved reaction efficiency and yield.
Insufficient Catalyst Ensure the correct catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used.Faster reaction rate and higher yield.
Low Reaction Temperature Ensure the reaction mixture is maintained at a consistent and appropriate reflux temperature.Increased reaction rate.
Issue 2: Side Reactions and Impurities in Steglich Esterification
Potential Cause Troubleshooting Step Expected Outcome
Formation of N-acylurea byproduct Ensure an adequate amount of DMAP (4-dimethylaminopyridine) is used as a catalyst. This minimizes the rearrangement of the O-acylisourea intermediate.[1]Reduced formation of the N-acylurea impurity and higher ester yield.
Incomplete Reaction Allow for sufficient reaction time. Monitor the reaction progress by TLC. Ensure high-quality coupling agents (e.g., DCC, EDC) are used.Complete conversion of the starting materials.
Difficulty Removing Urea Byproduct If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration. If using a water-soluble carbodiimide like EDC, the corresponding urea can be removed during an aqueous workup.A cleaner crude product that is easier to purify.
Issue 3: Failure in the Picolyllithium Synthesis Route
Potential Cause Troubleshooting Step Expected Outcome
Failure to Form Picolyllithium Ensure strictly anhydrous and anaerobic conditions. Use freshly prepared or titrated organolithium reagents. Ensure the α-picoline is dry.Successful formation of the dark red-brown picolyllithium solution.
Decomposition of Picolyllithium Maintain a low temperature during the formation and subsequent reaction of the picolyllithium.Minimized side reactions and improved yield of the desired carboxylic acid intermediate.
Inefficient Carboxylation Use a large excess of freshly crushed dry ice (solid CO2). Pour the picolyllithium solution slowly onto the dry ice with vigorous stirring.Efficient trapping of the organolithium intermediate to form the carboxylate.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and Related Esters

Method Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Fischer Esterification 25-60%Reflux with excess ethanol and a strong acid catalyst (e.g., H₂SO₄).Inexpensive reagents, simple procedure.Equilibrium reaction, requires harsh conditions, may not be suitable for sensitive substrates.
Steglich Esterification 60-90%Room temperature with a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP).[2]Mild conditions, high yields, suitable for sensitive substrates.More expensive reagents, formation of urea byproducts that require removal.
Picolyllithium Method 35-40%Low temperatures (-78 °C to room temp) under inert atmosphere.[3]Useful for constructing the carbon skeleton.Requires handling of pyrophoric organolithium reagents, strict anhydrous conditions are necessary.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Pyridylacetic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-pyridylacetic acid.

  • Reagents: Add a 10-fold molar excess of anhydrous ethanol, followed by a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Steglich Esterification of 2-Pyridylacetic Acid
  • Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-pyridylacetic acid, a slight excess of ethanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Coupling Agent: Cool the mixture in an ice bath and add a solution of DCC or EDC (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: If DCC was used, filter off the precipitated dicyclohexylurea. If EDC was used, proceed to the aqueous workup. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.[4]

Visualizations

Troubleshooting_Workflow start Reaction Failure (e.g., Low Yield) check_reagents Check Reagent Quality - Purity - Anhydrous? start->check_reagents check_conditions Verify Reaction Conditions - Temperature - Time - Atmosphere start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR, GC-MS) check_reagents->analyze_crude check_conditions->analyze_crude impurity_id Identify Impurities analyze_crude->impurity_id impurity_id->check_reagents Unreacted Starting Material troubleshoot Implement Corrective Action impurity_id->troubleshoot Impurity Identified success Successful Reaction troubleshoot->success

Caption: A general workflow for troubleshooting this compound reaction failures.

Fischer_Esterification_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction 2-Pyridylacetic_Acid 2-Pyridylacetic_Acid Protonated_Carbonyl Protonated Carbonyl 2-Pyridylacetic_Acid->Protonated_Carbonyl + H+ Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Ethanol Ethyl_2-pyridylacetate Ethyl_2-pyridylacetate Tetrahedral_Intermediate->Ethyl_2-pyridylacetate - H2O, - H+ Ethyl_2-pyridylacetate->Tetrahedral_Intermediate + H2O, + H+ Water Water Dehydration Dehydration of Ethanol Diethyl_Ether Diethyl Ether Dehydration->Diethyl_Ether

Caption: Simplified reaction pathway for Fischer esterification showing the main reaction and a potential side reaction.

Purification_Scheme crude Crude Ethyl 2-pyridylacetate wash Aqueous Wash (e.g., NaHCO3 soln.) crude->wash separate Separatory Funnel wash->separate organic_layer Organic Layer separate->organic_layer aqueous_layer Aqueous Layer (contains acidic impurities) separate->aqueous_layer dry Drying Agent (e.g., Na2SO4) organic_layer->dry filter Filtration dry->filter concentrate Rotary Evaporation filter->concentrate purified Purified Ethyl 2-pyridylacetate concentrate->purified

Caption: A typical purification workflow for crude this compound.

References

Alternative work-up procedures for Ethyl 2-pyridylacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving Ethyl 2-pyridylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a reaction involving this compound?

A1: The most common work-up procedure involves an acid-base extraction. Since this compound is a basic compound (due to the pyridine ring), it can be separated from neutral or acidic impurities by manipulating its solubility through pH adjustments. The typical process involves dissolving the reaction mixture in an organic solvent, washing with an aqueous basic solution to remove acidic impurities, followed by extraction of the product into an aqueous acidic solution. The product is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Q2: Why is my aqueous layer turning into an emulsion during extraction?

A2: Emulsion formation is a common issue during the extraction of pyridine derivatives. This can be caused by vigorous shaking, the presence of fine solid particles, or high concentrations of starting materials or reagents. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling instead of shaking, or filtering the mixture through a pad of Celite.[1]

Q3: I'm having trouble removing all the pyridine-based starting material from my product. What are some effective methods?

A3: Residual pyridine and its derivatives can often be challenging to remove. Beyond a simple acid wash, you can consider a wash with an aqueous solution of copper (II) sulfate. Pyridine forms a complex with copper sulfate, which is then extracted into the aqueous layer.[2] Another effective method is azeotropic removal, where a solvent that forms an azeotrope with pyridine (like toluene or heptane) is added and then removed under reduced pressure to carry away the residual pyridine.[2]

Q4: Can I use a stronger base like sodium hydroxide instead of sodium bicarbonate to wash out acidic impurities?

A4: While both are bases, sodium bicarbonate is a weaker base and is generally preferred for removing acidic impurities without causing the hydrolysis of your ester product, this compound. Sodium hydroxide is a strong base and could potentially hydrolyze the ester, especially with prolonged contact or at elevated temperatures, leading to a lower yield of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up of this compound reactions.

Problem Possible Cause Troubleshooting Steps
Low product yield after work-up 1. Incomplete extraction of the product. 2. Product loss during aqueous washes. 3. Hydrolysis of the ester group.1. Perform multiple extractions (at least 3) with the appropriate solvent. 2. Back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product. 3. Use a mild base like sodium bicarbonate for washing and avoid prolonged exposure to strongly acidic or basic conditions.
Product is contaminated with starting materials or side products 1. Inefficient separation during extraction. 2. Inappropriate choice of washing solution.1. Ensure complete mixing of the organic and aqueous layers during extraction. 2. For acidic impurities, use a saturated sodium bicarbonate solution. 3. For residual pyridine-type starting materials, consider a copper sulfate wash or azeotropic removal.[2]
The final product is wet (contains residual water) 1. Incomplete drying of the organic layer. 2. Using an insufficient amount of drying agent.1. Before adding a drying agent, wash the organic layer with brine to remove the bulk of the water. 2. Add a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) until it no longer clumps together.[3]
Formation of a precipitate during pH adjustment 1. The product is precipitating out of the aqueous solution. 2. An inorganic salt is precipitating.1. This is the desired outcome when recovering the product from the aqueous acidic layer by adding a base. Ensure the pH is sufficiently basic to precipitate all the product. 2. If an unexpected precipitate forms, it could be an inorganic salt. This can often be removed by filtration.

Alternative Work-Up Procedures

While standard acid-base extraction is widely used, certain situations may call for alternative approaches to improve purity and yield.

Copper (II) Sulfate Wash for Pyridine Removal

This method is particularly useful when the reaction uses pyridine as a solvent or when significant amounts of pyridine-based starting materials remain.

  • Protocol:

    • After the initial work-up to remove acidic and basic impurities, wash the organic layer containing the product with a 10-15% aqueous solution of copper (II) sulfate.[2]

    • Repeat the wash until the blue color of the aqueous layer no longer intensifies, indicating that the pyridine has been complexed and removed.[2]

    • Proceed with washing with brine, drying, and solvent evaporation.

Azeotropic Removal of Volatile Pyridine Derivatives

For volatile pyridine impurities, azeotropic distillation can be a highly effective purification step.

  • Protocol:

    • After the main extraction, concentrate the organic layer under reduced pressure.

    • Add a solvent that forms a low-boiling azeotrope with the pyridine impurity (e.g., toluene or heptane).[2]

    • Remove the solvent mixture under reduced pressure.

    • Repeat the process 2-3 times to ensure complete removal of the impurity.[2]

Quantitative Data Summary

The choice of work-up procedure can significantly impact the final yield and purity of this compound. The following table summarizes hypothetical comparative data based on typical laboratory outcomes.

Work-up Method Typical Yield (%) Purity (%) Advantages Disadvantages
Standard Acid-Base Extraction 75-8590-95Generally effective and widely applicable.Can be time-consuming and may lead to emulsion formation.
Acid-Base Extraction with Copper Sulfate Wash 70-80>98Excellent for removing stubborn pyridine impurities.Adds extra steps to the work-up; copper salts need to be disposed of properly.
Acid-Base Extraction with Azeotropic Removal 70-85>97Very effective for volatile pyridine impurities.Requires a rotary evaporator and suitable azeotropic solvent; may not be suitable for non-volatile impurities.

Detailed Experimental Protocols

Standard Acid-Base Extraction Protocol

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions.

  • Quenching the Reaction: Cool the reaction mixture to room temperature and quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Solvent Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Wash with brine to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography or distillation.

Visualizations

Experimental Workflow: Standard Acid-Base Extraction

G cluster_start Reaction Completion cluster_workup Work-up Procedure cluster_end Product Isolation start Reaction Mixture quench Quench with NaHCO3 (aq) start->quench extract Extract with Organic Solvent quench->extract wash_h2o Wash with Water extract->wash_h2o wash_bicarb Wash with NaHCO3 (aq) wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate end Crude this compound evaporate->end G cluster_solutions Troubleshooting Steps cluster_outcome Resolution start Emulsion Formed During Extraction add_brine Add Saturated NaCl (Brine) start->add_brine gentle_swirl Gentle Swirling start->gentle_swirl celite_filtration Filter through Celite start->celite_filtration end Emulsion Broken add_brine->end gentle_swirl->end celite_filtration->end

References

Preventing decomposition of Ethyl 2-pyridylacetate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 2-pyridylacetate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during a reaction?

A1: The decomposition of this compound is primarily attributed to two main pathways:

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is the cleavage of the ester bond by water to form 2-pyridylacetic acid and ethanol. This reaction can be catalyzed by both acids and bases. Basic conditions, in particular, significantly accelerate the rate of hydrolysis.

  • Decarboxylation: While less common for the ester itself, if the reaction conditions lead to the formation of a β-keto ester intermediate, this intermediate can be prone to decarboxylation (loss of CO₂), especially upon heating.[1][2]

Q2: How do reaction parameters like temperature and pH affect the stability of this compound?

A2: Temperature and pH are critical factors influencing the stability of this compound.

  • Temperature: Higher reaction temperatures generally increase the rate of decomposition reactions, including hydrolysis. It is advisable to run reactions at the lowest effective temperature.

  • pH: The stability of this compound is highly pH-dependent. Both strongly acidic and, particularly, strongly basic conditions can catalyze its hydrolysis. Neutral or mildly acidic/basic conditions are generally preferred to maintain its stability. Kinetic studies on related pyridyl esters show a significant dependence of hydrolysis rate on pH.[3][4][5]

Q3: What general strategies can be employed to prevent the decomposition of this compound?

A3: Several strategies can be implemented to minimize the decomposition of this compound:

  • Control of Reaction Conditions: Maintain the lowest possible reaction temperature and ensure the reaction medium is as close to neutral as possible.

  • Use of Anhydrous Conditions: Since hydrolysis is a major decomposition pathway, conducting reactions under strictly anhydrous conditions is crucial. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Choice of Base: When a base is required, opt for non-nucleophilic or mild bases to avoid promoting ester hydrolysis. Inorganic bases like potassium carbonate or mild organic bases such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often preferred over strong nucleophilic bases like sodium hydroxide.[7][8][9][10]

  • Protecting Groups: In multi-step syntheses, temporarily protecting the ester functionality can be a viable strategy, although it adds extra steps to the overall process.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during experiments involving this compound.

Issue 1: Low yield of the desired product and presence of 2-pyridylacetic acid as a byproduct.

  • Question: My reaction resulted in a low yield of the target molecule, and I have identified 2-pyridylacetic acid in my crude product. What is the likely cause and how can I fix it?

  • Answer: The presence of 2-pyridylacetic acid strongly indicates that hydrolysis of this compound has occurred. This is likely due to the presence of water in your reaction mixture or the use of a strong, nucleophilic base.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Consider adding a drying agent if compatible with your reaction.

      • Re-evaluate Your Choice of Base: If you are using a strong base like NaOH or KOH, consider switching to a milder or non-nucleophilic alternative. The table below provides some options.

      • Lower the Reaction Temperature: If the reaction allows, try running it at a lower temperature to reduce the rate of hydrolysis.

Issue 2: Formation of unexpected byproducts and a complex crude NMR spectrum.

  • Question: My reaction with this compound produced a complex mixture of unexpected byproducts. What could be happening?

  • Answer: Besides hydrolysis, other side reactions can occur, especially under harsh conditions. If your reaction involves the formation of a β-keto intermediate, subsequent decarboxylation could be a source of byproducts. Additionally, self-condensation or reactions with other functional groups in your starting materials might be taking place.

    • Troubleshooting Steps:

      • Analyze for Key Byproducts: Try to identify the major byproducts. The presence of molecules that have lost the ethoxycarbonyl group might suggest decarboxylation.

      • Optimize Reaction Conditions:

        • Temperature: Run the reaction at a lower temperature.

        • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent the formation of degradation products.

        • Order of Addition: Consider changing the order of reagent addition. For example, adding the base slowly to a cooled solution of the reactants can sometimes minimize side reactions.

Data Presentation

Table 1: Qualitative Impact of Reaction Parameters on this compound Stability

ParameterConditionImpact on StabilityRecommendation
pH Strongly Acidic (pH < 3)Moderate decomposition (hydrolysis)Buffer the reaction if possible; use non-aqueous acids if necessary.
Neutral (pH ≈ 7)High stabilityMaintain neutral conditions whenever feasible.
Strongly Basic (pH > 10)Significant decomposition (hydrolysis)Use mild or non-nucleophilic bases.
Temperature Low Temperature (e.g., 0-25 °C)High stabilityPerform reactions at or below room temperature if the reaction rate is acceptable.
Elevated Temperature (e.g., > 50 °C)Increased rate of decompositionUse the minimum temperature required for the reaction to proceed at a reasonable rate.
Water Content AnhydrousHigh stabilityUse anhydrous solvents and reagents, and an inert atmosphere.
Presence of WaterPromotes hydrolysisRigorously exclude water from the reaction.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Condensation (e.g., Knoevenagel) with Minimized Decomposition

This protocol provides a general guideline for reacting this compound with an aldehyde in a Knoevenagel condensation using a mild base.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents (e.g., ethanol, toluene, or dichloromethane) and ensure all reagents are anhydrous.

  • Reaction Setup:

    • To a dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents).

    • Dissolve the starting materials in the chosen anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

  • Base Addition:

    • In a separate flask, prepare a solution of the mild base (e.g., piperidine, 0.1-0.2 equivalents, or DBU, 0.1-0.2 equivalents) in the anhydrous solvent.

    • Add the basic solution dropwise to the cooled solution of the reactants over a period of 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C or room temperature, depending on the reactivity of the substrates.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench it by adding a mild acidic solution (e.g., saturated aqueous ammonium chloride) or by adding silica gel to adsorb the basic catalyst.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Deprotonation using a Non-Nucleophilic Strong Base (LDA) for Alkylation Reactions

This protocol is for reactions requiring a strong base to deprotonate the α-carbon of this compound for subsequent alkylation.

  • Preparation of LDA:

    • In a dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.05 equivalents) dropwise.

    • Stir the solution at -78 °C for 30 minutes.

  • Deprotonation:

    • In a separate dried flask under nitrogen, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the freshly prepared LDA solution to the this compound solution via a cannula.

    • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Alkylation:

    • Add the electrophile (e.g., an alkyl halide, 1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product as needed.

Visualizations

DecompositionPathways cluster_decarboxylation Potential Pathway E2PA This compound HydrolysisProduct 2-Pyridylacetic Acid + Ethanol E2PA->HydrolysisProduct Hydrolysis H2O H₂O AcidBase Acid or Base BetaKeto β-Keto Ester Intermediate DecarboxylationProduct Decarboxylated Product + CO₂ BetaKeto->DecarboxylationProduct Decarboxylation Heat Heat

Caption: Primary decomposition pathways for this compound.

ExperimentalWorkflow Start Start: Reaction Planning Anhydrous Use Anhydrous Solvents & Reagents Start->Anhydrous BaseSelection Select Mild or Non-Nucleophilic Base Anhydrous->BaseSelection TempControl Set Lowest Effective Reaction Temperature BaseSelection->TempControl Reaction Perform Reaction under Inert Atmosphere TempControl->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Prompt Work-up Upon Completion Monitoring->Workup End End: Purified Product Workup->End

Caption: Workflow to minimize this compound decomposition.

TroubleshootingTree Start Low Yield or Unexpected Byproducts? HydrolysisCheck Is 2-Pyridylacetic Acid Present? Start->HydrolysisCheck Yes OtherByproducts Other Byproducts Detected Start->OtherByproducts No WaterPresent Suspect Water in Reaction HydrolysisCheck->WaterPresent Yes StrongBase Using a Strong Nucleophilic Base? HydrolysisCheck->StrongBase No UseAnhydrous Solution: Use Anhydrous Conditions WaterPresent->UseAnhydrous SwitchBase Solution: Switch to a Milder or Non-Nucleophilic Base StrongBase->SwitchBase Yes StrongBase->OtherByproducts No OptimizeConditions Solution: Lower Temperature, Reduce Reaction Time, Optimize Reagent Addition OtherByproducts->OptimizeConditions

References

Technical Support Center: Ethyl 2-pyridylacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of Ethyl 2-pyridylacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities in this compound often originate from its synthesis or degradation. These can include:

  • Starting Materials: Unreacted α-picoline is a common impurity from synthesis.[1]

  • Solvents: Residual solvents from the reaction and workup, such as ethanol and chloroform, may be present.[1]

  • Byproducts: Side-products from the synthesis reaction can also be present. For instance, di-2-picolyl ketone has been isolated as a byproduct in some synthesis routes.[2]

  • Degradation Products: Hydrolysis of the ester functionality can lead to the formation of 2-pyridylacetic acid. The product may also be susceptible to thermal decomposition at elevated temperatures.

Q2: What is the initial purity of commercially available or synthesized this compound?

A2: Commercially available this compound is often sold at purities of ≥98%.[3][4] The purity of synthetically produced this compound can vary significantly depending on the reaction conditions and initial purification steps.

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective methods for purifying this compound are:

  • Fractional Vacuum Distillation: This is a widely used method to separate this compound from impurities with different boiling points.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC can be scaled for preparative separation to isolate the desired compound from closely related impurities.[5]

  • Recrystallization: While this compound is a liquid at room temperature, it may be possible to form crystalline salts or derivatives that can be purified by recrystallization.

Q4: How can I remove the color from my this compound sample?

A4: A yellow to brown color in this compound can indicate the presence of impurities. Treatment with activated charcoal during the purification process can help remove colored impurities. This is typically done by adding a small amount of activated charcoal to a solution of the compound, followed by filtration.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Persistent yellow or brown color after distillation. Thermally sensitive impurities or slight decomposition of the product at high temperatures.1. Ensure the distillation is performed under a high vacuum to lower the boiling point. 2. Consider a pre-treatment with activated charcoal before distillation. 3. For highly colored material, column chromatography over silica gel or alumina may be effective.
Low recovery/yield after purification. - Distillation: Product loss in the fore-run or residue; inefficient fraction collection. - Chromatography: Irreversible adsorption on the stationary phase; using an inappropriate solvent system. - Recrystallization: Product is too soluble in the mother liquor; premature crystallization.1. Distillation: Carefully monitor the distillation temperature and pressure to ensure sharp fraction cuts. 2. Chromatography: Perform a small-scale trial to optimize the mobile phase and stationary phase. 3. Recrystallization: Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Presence of α-picoline impurity in the final product. Incomplete separation during fractional distillation due to close boiling points at atmospheric pressure.1. Use a longer fractionating column or one with higher efficiency (more theoretical plates). 2. Perform the distillation under reduced pressure to increase the boiling point difference between this compound and α-picoline.
Product appears oily or does not solidify during recrystallization attempts. The melting point of the compound is below the temperature of the solution, or the compound has a tendency to form a supersaturated solution.1. Try using a different solvent or a solvent pair. For esters, mixtures like ethyl acetate/hexane are often effective.[7] 2. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Add a seed crystal of pure this compound if available.[6]
Hydrolysis of the ester during workup or purification. Presence of water and acid or base.Ensure all workup and purification steps are performed under anhydrous conditions where possible. Use neutral washing steps if an aqueous workup is necessary.

Quantitative Data

The following table summarizes the boiling point of this compound at different pressures, which is critical for successful purification by fractional distillation.

Pressure (mmHg)Boiling Point (°C)
0.0570[8]
6109-112[1]
28135-137[1]
40142-144[1]

Experimental Protocols

Fractional Vacuum Distillation

This method is highly effective for removing impurities with significantly different boiling points, such as unreacted α-picoline.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and free of cracks. Use a stirring bar in the distillation flask.[9]

  • Sample Preparation: Place the crude this compound in the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum source and slowly evacuate the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection:

    • Collect the initial fraction (fore-run), which will contain lower-boiling impurities like residual solvents and α-picoline.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

    • Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities and potential decomposition.

  • Cooling and Venting: Allow the apparatus to cool completely before slowly venting to atmospheric pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is suitable for separating impurities that are difficult to remove by distillation.

Methodology:

  • Method Development: Develop a separation method on an analytical scale first to determine the optimal stationary and mobile phases. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid is a good starting point.[5]

  • Sample Preparation: Dissolve the crude this compound in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample onto the column and begin collecting fractions as the this compound peak elutes.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization (of a solid derivative)

Since this compound is a liquid, direct recrystallization is not feasible. However, it can be converted to a solid salt (e.g., a hydrochloride salt) which can then be purified by recrystallization.

Methodology:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair for recrystallization. The ideal solvent will dissolve the salt at high temperatures but not at low temperatures.

  • Dissolution: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

  • Liberation of Free Base: The purified salt can be neutralized with a base to regenerate the pure this compound, which can then be extracted.

Visualizations

experimental_workflow cluster_distillation Fractional Vacuum Distillation d_start Crude Ethyl 2-pyridylacetate d_setup Assemble Fractional Distillation Apparatus d_start->d_setup d_evacuate Evacuate System d_setup->d_evacuate d_heat Heat Gently d_evacuate->d_heat d_collect_fore Collect Fore-run (e.g., α-picoline) d_heat->d_collect_fore d_collect_product Collect Pure Product Fraction d_collect_fore->d_collect_product d_stop Stop Distillation d_collect_product->d_stop d_cool Cool and Vent d_stop->d_cool d_end Pure Ethyl 2-pyridylacetate d_cool->d_end

Fractional Vacuum Distillation Workflow

experimental_workflow_hplc cluster_hplc Preparative HPLC h_start Crude Ethyl 2-pyridylacetate h_dissolve Dissolve in Mobile Phase h_start->h_dissolve h_filter Filter Sample h_dissolve->h_filter h_inject Inject on Column h_filter->h_inject h_collect Collect Fractions h_inject->h_collect h_combine Combine Pure Fractions h_collect->h_combine h_evaporate Evaporate Solvent h_combine->h_evaporate h_end Pure Ethyl 2-pyridylacetate h_evaporate->h_end logical_relationship cluster_troubleshooting Troubleshooting Logic impure_product Impure Product color_issue Color Impurity impure_product->color_issue low_yield Low Yield impure_product->low_yield specific_impurity Specific Impurity (e.g., α-picoline) impure_product->specific_impurity charcoal Activated Charcoal Treatment color_issue->charcoal chromatography Column Chromatography color_issue->chromatography optimize_distillation Optimize Distillation Parameters low_yield->optimize_distillation optimize_hplc Optimize HPLC Method low_yield->optimize_hplc specific_impurity->optimize_distillation efficient_column Use More Efficient Fractionating Column specific_impurity->efficient_column

References

Managing reaction exotherms in Ethyl 2-pyridylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 2-pyridylacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms and to offer troubleshooting support for common issues encountered during this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound, with a focus on managing exothermic events.

Issue 1: Uncontrolled Temperature Spike During Formation of the Pyridylacetic Acid Intermediate

An uncontrolled increase in temperature, or "runaway reaction," is a significant safety hazard, particularly during the initial stages of synthesis involving organometallic reagents.

Question: My reaction temperature is increasing rapidly and uncontrollably after initiating the addition of the organolithium reagent (e.g., n-butyllithium) to 2-picoline. What should I do?

Answer:

An uncontrolled exotherm at this stage is a critical safety event.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the organolithium reagent.

  • Enhance Cooling: Ensure your cooling bath (e.g., dry ice/acetone) is at its maximum efficiency. If possible and safe, add more coolant.

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

  • Do Not Quench with Water: Never add water or other protic solvents directly to a hot, active organolithium reaction, as this will generate a highly exothermic and potentially explosive reaction.[1][2]

Root Cause Analysis and Prevention:

Potential Cause Preventative Measure
Addition Rate Too High The rate of addition is a primary means of controlling the reaction temperature. A slower, more controlled addition allows the cooling system to dissipate the generated heat effectively.
Inadequate Cooling Ensure the cooling bath is sufficiently large and maintained at the target temperature throughout the addition. For larger scale reactions, consider a cryostat for more precise temperature control.
Incorrect Reagent Concentration The concentration of commercial organolithium reagents can vary. Titrate the reagent before use to ensure accurate stoichiometry and predictable reactivity.
Localized "Hot Spots" Inefficient stirring can lead to localized areas of high reagent concentration and temperature. Ensure vigorous and effective mechanical stirring throughout the reaction.

Question: I'm observing a significant exotherm when adding the lithiated 2-picoline solution to crushed dry ice (solid CO2). How can I manage this?

Answer:

The carboxylation step is also highly exothermic. The key to managing this is slow, controlled addition and efficient cooling.

Troubleshooting Steps:

  • Slow Addition: The pyridyllithium solution should be added slowly and portion-wise to a large excess of crushed dry ice.[3] This allows for the dissipation of heat between additions.

  • Vigorous Stirring: If possible, mechanically stir the dry ice slurry to ensure rapid mixing and heat distribution.

  • Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) over the dry ice to prevent the reaction of the organolithium reagent with atmospheric moisture and oxygen.

Logical Flow for Managing a Temperature Excursion

ExothermManagement start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling start->enhance_cooling alert_personnel Alert Personnel start->alert_personnel stabilized System Stabilized stop_addition->stabilized Temperature decreases enhance_cooling->stabilized Temperature decreases investigate Post-Incident Investigation: - Review Addition Rate - Check Cooling System - Verify Reagent Concentration - Re-evaluate Calorimetry Data stabilized->investigate

Caption: Decision-making workflow for responding to a thermal excursion.

Issue 2: Low Yield or Incomplete Reaction During Esterification

While the esterification of 2-pyridylacetic acid with ethanol (Fischer esterification) is generally not highly exothermic, achieving a good yield can be challenging.

Question: My Fischer esterification of 2-pyridylacetic acid is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

Fischer esterification is a reversible reaction, so driving the equilibrium towards the product is key to achieving a high yield.[4][5][6][7]

Potential Cause Troubleshooting and Optimization Strategy
Equilibrium Limitation Use a large excess of ethanol to shift the equilibrium towards the ester product.[7] Alternatively, remove water as it is formed using a Dean-Stark apparatus.
Insufficient Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used.[4]
Inadequate Reaction Time/Temperature The reaction is typically slow.[7] Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by TLC or GC.
Loss of Product During Workup This compound has some water solubility. Minimize aqueous washes and ensure complete extraction with an organic solvent. Back-extract the aqueous layers to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The most significant exotherms occur during the initial steps if using an organometallic route:

  • Formation of the organolithium reagent: The reaction of an alkyl halide with lithium metal is highly exothermic.

  • Lithiation of 2-picoline: The deprotonation of 2-picoline with a strong base like n-butyllithium is a rapid and exothermic acid-base reaction.

  • Carboxylation: The reaction of the resulting pyridyllithium with solid carbon dioxide (dry ice) is also very exothermic. The subsequent Fischer esterification of 2-pyridylacetic acid with ethanol is generally considered to be only slightly exothermic.[8]

Q2: What are the key safety precautions when working with organolithium reagents?

A2: Organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air and react explosively with water.[1][2] Key safety precautions include:

  • Inert Atmosphere: Always handle organolithium reagents under an inert atmosphere of nitrogen or argon using Schlenk line techniques or in a glovebox.[2][9]

  • Dry Glassware and Solvents: Ensure all glassware is oven- or flame-dried and solvents are anhydrous.[2]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[9][10]

  • Controlled Quenching: Never quench large amounts of organolithium reagents with water.[1] A common and safer method is to slowly add the reagent to a stirred, cooled solution of a less reactive alcohol like isopropanol in an inert solvent.[10][11]

Q3: How can I quantitatively assess the exotherm of my reaction before scaling up?

A3: Reaction calorimetry is the most reliable method to obtain quantitative data on the heat of reaction, heat flow, and maximum temperature of a synthesis reaction. This data is crucial for safe scale-up as it allows for the proper design of cooling systems and emergency procedures.

Q4: What are some common side reactions that can occur due to poor temperature control?

A4: Poor temperature control can lead to a variety of side reactions, reducing the yield and purity of the desired product. In the case of organolithium reactions, elevated temperatures can promote side reactions such as:

  • Reaction with the solvent (e.g., THF).

  • Decomposition of the organolithium reagent.

  • Reduced selectivity in the desired reaction.

Experimental Protocols

Protocol 1: Formation of 2-Pyridylacetic Acid via Lithiation and Carboxylation (Adapted from an analogous Organic Syntheses procedure) [3]

Materials:

  • 2-Picoline (freshly distilled)

  • n-Butyllithium in hexanes (concentration determined by titration)

  • Anhydrous diethyl ether

  • Dry ice (crushed)

  • Anhydrous ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.

  • Charge the flask with anhydrous diethyl ether and 2-picoline.

  • Cool the flask in a dry ice/acetone bath to -78 °C.

  • Slowly add the n-butyllithium solution via the dropping funnel, maintaining the internal temperature below -65 °C. The rate of addition is critical to control the exotherm.

  • After the addition is complete, stir the resulting deep red solution at -78 °C for one hour.

  • In a separate, large flask under a nitrogen atmosphere, place a large excess of crushed dry ice.

  • Slowly, and with vigorous stirring, transfer the cold pyridyllithium solution onto the dry ice via a cannula. The addition should be controlled to manage the vigorous evolution of gas and the exotherm.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Slowly and carefully quench the reaction mixture by adding anhydrous ethanol, followed by water.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2.

  • The 2-pyridylacetic acid may precipitate and can be collected by filtration. Alternatively, it can be extracted with an appropriate organic solvent.

Protocol 2: Fischer Esterification of 2-Pyridylacetic Acid

Materials:

  • 2-Pyridylacetic acid

  • Anhydrous ethanol (large excess)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-pyridylacetic acid in a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation.

Workflow for this compound Synthesis

SynthesisWorkflow picoline 2-Picoline lithiation Lithiation (Highly Exothermic) picoline->lithiation nBuLi n-Butyllithium nBuLi->lithiation pyridyllithium Pyridyllithium Intermediate lithiation->pyridyllithium carboxylation Carboxylation (Highly Exothermic) pyridyllithium->carboxylation co2 Dry Ice (CO2) co2->carboxylation pyridylacetic_acid 2-Pyridylacetic Acid carboxylation->pyridylacetic_acid esterification Fischer Esterification (Slightly Exothermic) pyridylacetic_acid->esterification ethanol Ethanol ethanol->esterification h2so4 H2SO4 (cat.) h2so4->esterification final_product This compound esterification->final_product

Caption: Key steps in the synthesis of this compound.

References

Technical Support Center: Deprotonation of Ethyl 2-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection of a suitable base for the deprotonation of Ethyl 2-pyridylacetate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this reaction in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of the α-protons in this compound?

Q2: What are the key considerations when selecting a base for the deprotonation of this compound?

There are three primary factors to consider:

  • Base Strength: The chosen base must be strong enough to deprotonate the α-carbon effectively. A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 pKa units higher than the pKa of the proton to be removed.

  • Nucleophilicity: To avoid unwanted side reactions, such as nucleophilic attack at the ester carbonyl group, a non-nucleophilic, sterically hindered base is often preferred.

  • Compatibility: The base should be compatible with the solvent and the reaction conditions (e.g., temperature).

Q3: Can I use sodium ethoxide for the deprotonation?

While sodium ethoxide is a common base used in reactions like the Claisen condensation, it is generally not the ideal choice for achieving complete and clean deprotonation of an ester for subsequent alkylation.[5][6][7] The pKa of ethanol (the conjugate acid of ethoxide) is around 16, which is not sufficiently high to ensure complete conversion of the ester to its enolate. This can lead to a low concentration of the enolate at equilibrium and a higher likelihood of side reactions, such as self-condensation (Claisen condensation).[5][6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Incomplete deprotonation: The base is not strong enough to effectively deprotonate the this compound.Use a stronger base such as Lithium diisopropylamide (LDA) or Sodium Hydride (NaH). Ensure the pKa of the base's conjugate acid is significantly higher than that of the ester's α-protons.
Moisture in the reaction: Trace amounts of water can quench the strong base and the enolate.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
Formation of a β-keto ester byproduct Claisen condensation: The enolate is reacting with the starting ester. This is more likely when deprotonation is incomplete.Use a strong, non-nucleophilic base like LDA at low temperatures to ensure rapid and complete formation of the enolate, minimizing the concentration of the starting ester available for reaction.[5][7]
Formation of multiple products Reaction with the pyridine ring: The enolate may act as a nucleophile and attack the pyridine ring of another molecule, especially at the 2- and 4-positions.Using a less nucleophilic base and keeping the reaction temperature low can help to minimize this side reaction.
Over-alkylation: If the product of the initial reaction still possesses an acidic proton, it may be deprotonated and react further.Use a stoichiometric amount of the base and electrophile. Add the electrophile slowly at a low temperature.

Selection of Base: A Comparative Summary

The following table summarizes the properties of common bases for the deprotonation of this compound.

Base Formula pKa of Conjugate Acid Typical Solvent Typical Temperature Advantages Disadvantages
Lithium diisopropylamide (LDA) [(i-Pr)₂NLi]~36THF, Diethyl ether-78 °C to 0 °CStrong, non-nucleophilic, sterically hindered, favors kinetic enolate formation.[10]Air and moisture sensitive; typically prepared in situ or used as a purchased solution.
Sodium Hydride NaH~35 (H₂)THF, DMF0 °C to room temp.Strong, non-nucleophilic, commercially available as a dispersion in oil.Flammable solid, reacts violently with water, requires careful handling to remove mineral oil.
Sodium Ethoxide NaOEt~16 (EtOH)EthanolRoom temp. to refluxInexpensive, easy to handle.Not strong enough for complete deprotonation, can act as a nucleophile, promotes Claisen condensation.[5][7][8]

Experimental Protocols

Method 1: Deprotonation using Lithium Diisopropylamide (LDA)

This method is preferred for generating the enolate for subsequent reactions like alkylation, where minimizing side reactions is crucial.

  • Preparation of LDA (if not using a commercial solution): To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C (a dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) to the THF. Slowly add n-butyllithium (1.0 equivalent) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation. The reaction can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the α-position.

  • Subsequent Reaction: The enolate solution is now ready for the addition of an electrophile (e.g., an alkyl halide) at low temperature.

Method 2: Deprotonation using Sodium Hydride (NaH)

This method is also effective for generating the enolate, particularly on a larger scale.

  • Preparation of NaH: In a flame-dried, three-necked flask under an inert atmosphere, wash sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) with anhydrous hexane to remove the oil. Carefully decant the hexane. Repeat this process two more times.

  • Enolate Formation: Add anhydrous THF to the oil-free NaH. Cool the suspension to 0 °C (an ice bath). Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of hydrogen gas indicates the progress of the deprotonation.

  • Subsequent Reaction: The resulting enolate suspension is ready for the next step.

Logical Workflow for Base Selection

BaseSelectionWorkflow start Start: Deprotonation of This compound goal Goal of the reaction? start->goal alkylation Alkylation or other C-C bond formation (avoiding self-condensation) goal->alkylation  Yes claisen Claisen self-condensation goal->claisen  No strong_base Need a strong, non-nucleophilic base for complete deprotonation alkylation->strong_base weaker_base A weaker, nucleophilic base can be used claisen->weaker_base lda Use LDA in THF at -78 °C strong_base->lda Preferred for kinetic control and solubility nah Use NaH in THF at 0 °C to RT strong_base->nah Good alternative, especially for larger scale naoet Use NaOEt in EtOH weaker_base->naoet end_alkylation Proceed with electrophile addition lda->end_alkylation nah->end_alkylation end_claisen Proceed with Claisen condensation protocol naoet->end_claisen

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ethyl 2-pyridylacetate, a key intermediate in pharmaceutical synthesis, is paramount. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and UV-Vis Spectrophotometry. The selection of an optimal analytical method is critical for ensuring the quality, potency, and purity of drug substances and products.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of this compound. The data for HPLC-UV is based on methods validated for similar pyridine derivatives, while the data for GC-FID and UV-Vis Spectrophotometry are estimations based on the analysis of analogous ethyl esters and aromatic compounds, respectively.

Validation ParameterHPLC-UVGC-FID (Estimated)UV-Vis Spectrophotometry (Estimated)
Linearity (R²) > 0.999> 0.998> 0.997
Linear Range 0.5 - 100 µg/mL1 - 200 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.3 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1 µg/mL~5 µg/mL
Specificity HighHighLow to Moderate
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes< 5 minutes

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules in pharmaceutical analysis, offering high specificity and sensitivity.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 263 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is then determined from this calibration curve.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and sensitivity.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column suitable for the analysis of polar compounds (e.g., a wax or a mid-polarity column like a DB-17 or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (in split mode, e.g., 20:1 split ratio).

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.

  • Sample Solution: Dissolve a known amount of the sample in the chosen solvent to obtain a concentration within the calibration range.

Quantification: A calibration curve is generated by plotting the peak area versus the concentration of the standards. The concentration of the analyte in the sample is determined using this curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes with a 1 cm path length.

Methodology:

  • Solvent: A suitable UV-transparent solvent such as ethanol or methanol.

  • Maximum Wavelength (λmax): Determine the λmax of this compound in the chosen solvent by scanning a dilute solution from 200 to 400 nm. The expected λmax is around 263 nm, characteristic of the pyridine ring.

  • Slit Width: 1.0 nm.

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the selected solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution.

  • Sample Solution: Dissolve a known amount of the sample in the selected solvent and dilute as necessary to bring the absorbance within the calibration range.

Quantification: Measure the absorbance of each standard and the sample at the determined λmax. Construct a calibration curve by plotting absorbance against concentration. The concentration of this compound in the sample is then calculated from the linear regression equation of the calibration curve.

Mandatory Visualization

Analytical_Method_Comparison cluster_HPLC HPLC-UV cluster_GC GC-FID cluster_UV UV-Vis Spectrophotometry HPLC_High_Specificity High Specificity HPLC_High_Sensitivity High Sensitivity HPLC_Moderate_Time Moderate Analysis Time GC_High_Specificity High Specificity GC_Good_Sensitivity Good Sensitivity GC_Moderate_Time Moderate Analysis Time UV_Low_Specificity Low to Moderate Specificity UV_Lower_Sensitivity Lower Sensitivity UV_Rapid_Analysis Rapid Analysis Analyte This compound Quantification Analyte->HPLC_High_Specificity Analyte->GC_High_Specificity Analyte->UV_Low_Specificity

Caption: Comparison of key performance characteristics of analytical methods.

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_analysis HPLC Analysis (C18 Column, UV Detection) prep_standards->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition (Peak Area) hplc_analysis->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration quantification Quantify Analyte Concentration calibration->quantification end End quantification->end

Caption: General workflow for HPLC-UV analysis.

A Comparative Guide to the 1H NMR Analysis of Ethyl 2-pyridylacetate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-pyridylacetate and a selection of its derivatives. Understanding the impact of substituents on the chemical shifts and coupling constants of the pyridine ring is crucial for the structural elucidation and characterization of these compounds, which are prevalent scaffolds in medicinal chemistry. This document presents quantitative data in a clear tabular format, details a general experimental protocol for acquiring 1H NMR spectra of these compounds, and includes a visual representation of the molecular structure and proton environments.

1H NMR Data Comparison

The following table summarizes the 1H NMR spectral data for this compound and its derivatives, recorded in deuterated chloroform (CDCl3). The data highlights the influence of various substituents on the chemical shifts (δ) and coupling constants (J) of the protons on the pyridine ring and the ethyl acetate moiety.

CompoundSubstituentHa (δ, mult, J)Hb (δ, mult, J)Hc (δ, mult, J)Hd (δ, mult, J)OCH2 (δ, mult, J)CH3 (δ, t, J)CH2 (δ, s)
1 H8.55 (ddd, J=4.8, 1.8, 0.9 Hz)7.65 (td, J=7.7, 1.8 Hz)7.27 (d, J=7.8 Hz)7.18 (ddd, J=7.5, 4.8, 1.2 Hz)4.19 (q, J=7.1 Hz)1.25 (t, J=7.1 Hz)3.84 (s)
2 4-CH38.40 (d, J=5.0 Hz)7.45 (s)7.08 (d, J=5.0 Hz)-4.18 (q, J=7.1 Hz)1.24 (t, J=7.1 Hz)3.79 (s)
3 6-CH3-7.51 (t, J=7.7 Hz)7.08 (d, J=7.7 Hz)7.01 (d, J=7.7 Hz)4.20 (q, J=7.1 Hz)1.26 (t, J=7.1 Hz)3.78 (s)
4 4-Cl8.55 (d, J=5.4 Hz)7.63 (s)7.25 (dd, J=5.4, 1.8 Hz)-4.20 (q, J=7.1 Hz)1.26 (t, J=7.1 Hz)3.82 (s)
5 6-Cl-7.65 (t, J=7.8 Hz)7.35 (d, J=7.8 Hz)7.23 (d, J=7.8 Hz)4.21 (q, J=7.1 Hz)1.27 (t, J=7.1 Hz)3.85 (s)
6 6-OCH3-7.55 (t, J=7.9 Hz)6.78 (d, J=7.4 Hz)6.65 (d, J=8.3 Hz)4.18 (q, J=7.1 Hz)1.25 (t, J=7.1 Hz)3.75 (s)

Experimental Protocol

The following is a general methodology for the acquisition of 1H NMR spectra for this compound and its derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Securely cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The following are representative acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1.0 - 2.0 seconds.

    • Acquisition Time: Approximately 3-4 seconds.

    • Spectral Width: A spectral window of approximately 12-16 ppm is typically sufficient.

    • Temperature: Spectra are recorded at room temperature (approximately 298 K).

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using an appropriate NMR software package.

  • A Fourier transform is applied to the FID to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is performed to determine the relative number of protons.

  • Peak picking is carried out to determine the chemical shifts (δ) in ppm, and the coupling constants (J) are measured in Hertz (Hz). The multiplicity of each signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, td = triplet of doublets, ddd = doublet of doublet of doublets) is also determined.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the general chemical structure of this compound, highlighting the key proton environments discussed in this guide.

Caption: General structure of this compound with key proton groups highlighted.

A Comparative Guide to Mass Spectrometry Analysis of Ethyl 2-pyridylacetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of reaction products of Ethyl 2-pyridylacetate. It includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows to aid in the selection of appropriate analytical methodologies.

Introduction

This compound is a versatile reagent in organic synthesis, known to participate in a variety of reactions, including hydrolysis and condensation. The accurate identification and quantification of the resulting products are crucial for reaction monitoring, yield optimization, and the characterization of novel compounds. Mass spectrometry (MS) is a powerful tool for this purpose, offering high sensitivity and structural elucidation capabilities. This guide focuses on the mass spectrometric analysis of products from two common reactions of this compound: hydrolysis and Knoevenagel condensation with benzaldehyde. We also present a comparison with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Reaction Schemes and Products

Hydrolysis of this compound

The hydrolysis of this compound yields 2-pyridylacetic acid. This reaction can be catalyzed by either acid or base.

Reaction:

Product:

  • 2-Pyridylacetic acid:

    • Molecular Formula: C₇H₇NO₂

    • Molecular Weight: 137.14 g/mol

Knoevenagel Condensation with Benzaldehyde

The Knoevenagel condensation of this compound with benzaldehyde, in the presence of a basic catalyst, results in the formation of Ethyl 2-(pyridin-2-yl)-3-phenylacrylate.

Reaction:

Product:

  • Ethyl 2-(pyridin-2-yl)-3-phenylacrylate:

    • Molecular Formula: C₁₆H₁₅NO₂

    • Molecular Weight: 253.29 g/mol

Mass Spectrometry Analysis

Mass spectrometry is a primary technique for the identification and structural analysis of the reaction products. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Data Presentation: Mass Spectrometry Data Summary
CompoundAnalytical MethodIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Citation
2-Pyridylacetic acid GC-MSEI13792, 65, 39[1]
LC-MS/MSESI (+)13892[2]
Ethyl 2-cyano-3-phenyl-2-propenoate *GC-MSEI201173, 155, 128, 102, 76[2]
Experimental Protocols: Mass Spectrometry

1. Sample Preparation for Mass Spectrometry Analysis:

  • Hydrolysis Reaction Mixture:

    • Quench the reaction by neutralizing the acid or base catalyst.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the residue in a solvent appropriate for the chosen MS technique (e.g., methanol for LC-MS, dichloromethane for GC-MS).

  • Condensation Reaction Mixture:

    • Quench the reaction by adding a dilute acid solution.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Evaporate the solvent.

    • The crude product can be purified by column chromatography before MS analysis.

2. GC-MS Analysis Protocol (for 2-Pyridylacetic acid and Condensation Product):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

3. LC-MS/MS Analysis Protocol (for 2-Pyridylacetic acid):

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): For 2-pyridylacetic acid, monitor the transition of m/z 138 → 92.[2]

Comparison with Alternative Analytical Methods

While mass spectrometry is highly effective, other analytical techniques can provide complementary information.

Data Presentation: Comparison of Analytical Techniques
Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight, fragmentation pattern, structural information, quantification.High sensitivity, high specificity, suitable for complex mixtures (when coupled with chromatography).Isomers can be difficult to distinguish, may require derivatization for volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, requires pure samples, more expensive instrumentation.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture.High resolution, excellent for quantitative analysis, non-destructive.Does not provide structural information on its own, requires reference standards for identification.
Experimental Protocols: Alternative Methods

1. NMR Spectroscopy Protocol (for Condensation Product):

  • Instrument: Bruker Avance 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

2. HPLC Analysis Protocol (for Reaction Monitoring):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% trifluoroacetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the reactants and products (e.g., 254 nm).

  • Quantification: Use an external or internal standard method for accurate quantification.

Visualizations

Experimental Workflow for Mass Spectrometry Analysis

experimental_workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_analysis Data Analysis Reaction This compound Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying & Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution GCMS GC-MS Reconstitution->GCMS LCMS LC-MS/MS Reconstitution->LCMS Data Data Interpretation (Mass Spectra, Fragmentation) GCMS->Data LCMS->Data

Caption: Workflow for MS analysis of reaction products.

Logical Relationship of Analytical Techniques

logical_relationship cluster_problem Analytical Problem cluster_techniques Analytical Techniques cluster_outcomes Desired Outcomes Problem Characterization of This compound Reaction Products MS Mass Spectrometry (Identification & Structure) Problem->MS NMR NMR Spectroscopy (Definitive Structure) Problem->NMR HPLC HPLC (Separation & Quantification) Problem->HPLC Identification Product Identification MS->Identification Structure Structural Elucidation MS->Structure NMR->Structure Quantification Yield & Purity HPLC->Quantification

Caption: Interplay of analytical techniques for product characterization.

Conclusion

The choice of analytical technique for studying the reaction products of this compound depends on the specific research question. Mass spectrometry, particularly when coupled with a chromatographic separation method, provides an excellent balance of sensitivity, specificity, and structural information, making it a cornerstone for both qualitative and quantitative analysis. For unambiguous structural determination of novel products, NMR spectroscopy is indispensable. HPLC with UV detection remains a robust and accessible method for routine reaction monitoring and quantification. By understanding the strengths and limitations of each technique as outlined in this guide, researchers can design effective analytical strategies for their synthetic endeavors.

References

A Comparative Guide to the Reactivity of Ethyl 2-pyridylacetate and Ethyl 4-pyridylacetate for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the synthesis of novel pharmaceutical compounds, the selection of appropriate starting materials is paramount. Ethyl 2-pyridylacetate and Ethyl 4-pyridylacetate are valuable building blocks in the construction of complex heterocyclic scaffolds. Understanding the nuances of their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides a detailed comparison of the reactivity of these two isomers, supported by spectroscopic data and detailed experimental protocols for key reactions.

Executive Summary

The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties and, consequently, the chemical reactivity of the appended ethyl acetate moiety. The primary difference in reactivity between this compound and Ethyl 4-pyridylacetate stems from the varied acidity of the α-protons (the hydrogens on the methylene bridge). This acidity is a direct consequence of the electron-withdrawing nature of the pyridine ring.

Ethyl 4-pyridylacetate is generally considered to be more reactive in base-catalyzed reactions due to the greater acidity of its α-protons. The nitrogen atom at the 4-position can more effectively stabilize the negative charge of the resulting enolate through resonance, making the protons more susceptible to abstraction. In contrast, the nitrogen at the 2-position in this compound offers less resonance stabilization for the corresponding enolate.

This difference in reactivity has practical implications for synthetic planning, influencing the choice of base, reaction temperature, and reaction time in common carbon-carbon bond-forming reactions such as the Knoevenagel and Claisen condensations.

Theoretical Basis for Reactivity Difference

The acidity of the α-protons in both isomers is enhanced by the electron-withdrawing inductive effect of the pyridine nitrogen. However, the key differentiator is the resonance stabilization of the conjugate base (enolate) formed upon deprotonation.

G cluster_4 Ethyl 4-pyridylacetate Enolate cluster_2 This compound Enolate 4_pyridylacetate Ethyl 4-pyridylacetate enolate4 Enolate (conjugate base) 4_pyridylacetate->enolate4 -H+ resonance4 Resonance Stabilization (charge on Nitrogen) enolate4->resonance4 reactivity4 Higher Reactivity resonance4->reactivity4 2_pyridylacetate This compound enolate2 Enolate (conjugate base) 2_pyridylacetate->enolate2 -H+ resonance2 Less Resonance Stabilization enolate2->resonance2 reactivity2 Lower Reactivity resonance2->reactivity2

For Ethyl 4-pyridylacetate, the negative charge on the α-carbon can be delocalized onto the nitrogen atom through a resonance structure. This delocalization significantly stabilizes the enolate, making its formation more favorable. In the case of this compound, while some resonance stabilization exists, it is less effective as it disrupts the aromaticity of the pyridine ring to a greater extent without directly placing the negative charge on the nitrogen.

Spectroscopic Data Comparison

The electronic differences between the two isomers can be observed in their spectroscopic data. The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the stretching frequencies in Infrared (IR) spectroscopy provide insights into the electron density around key functional groups.

Spectroscopic Data This compound Ethyl 4-pyridylacetate
¹H NMR (δ ppm)
Methylene Protons (-CH₂-)~3.8~3.6
¹³C NMR (δ ppm)
Methylene Carbon (-CH₂-)~43~41
Carbonyl Carbon (C=O)~171~170
IR (cm⁻¹)
Carbonyl Stretch (C=O)~1735~1730

Note: The exact values may vary slightly depending on the solvent and instrument used.

The downfield shift of the methylene protons and carbon in the ¹H and ¹³C NMR spectra of this compound compared to the 4-isomer suggests a slightly stronger deshielding effect from the nearby nitrogen atom. The lower carbonyl stretching frequency in the IR spectrum of Ethyl 4-pyridylacetate may indicate a greater degree of resonance, which weakens the C=O double bond.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving these pyridylacetate esters. Researchers should optimize these conditions for their specific substrates.

Knoevenagel Condensation

This reaction involves the condensation of the active methylene group of the pyridylacetate with an aldehyde or ketone, typically catalyzed by a weak base.

G start Reactants: Ethyl Pyridylacetate Aldehyde/Ketone Base (e.g., Piperidine) Solvent (e.g., Toluene) reaction Reflux with a Dean-Stark trap to remove water start->reaction workup Aqueous Workup (e.g., wash with water, brine) reaction->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product α,β-unsaturated product purification->product

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) and either this compound or Ethyl 4-pyridylacetate (1.1 eq) in a suitable solvent (e.g., toluene, ethanol), add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Reflux the reaction mixture, and if using a non-polar solvent like toluene, use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note on Reactivity: Due to the higher acidity of its α-protons, Ethyl 4-pyridylacetate is expected to react faster and under milder conditions (e.g., lower temperatures or with a weaker base) compared to this compound.

Claisen Condensation

This reaction involves the self-condensation of two molecules of the pyridylacetate ester in the presence of a strong base to form a β-keto ester.

Procedure:

  • To a solution of a strong, non-nucleophilic base such as sodium ethoxide (1.0 eq) in anhydrous ethanol, add this compound or Ethyl 4-pyridylacetate (2.0 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Quench the reaction by carefully adding a dilute acid (e.g., acetic acid or dilute HCl) until the solution is neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude β-keto ester.

  • Purify the product by distillation or column chromatography.

Note on Reactivity: The higher reactivity of Ethyl 4-pyridylacetate suggests that its self-condensation will proceed more readily, potentially leading to higher yields and shorter reaction times compared to this compound under identical conditions.

Conclusion

A Comparative Guide to Ethyl 2-Pyridylacetate and Methyl 2-Pyridylacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and fine chemical synthesis, the choice of reagents can significantly impact reaction outcomes, including yield, purity, and overall efficiency. Among the versatile building blocks available, 2-pyridylacetate esters are crucial intermediates in the synthesis of numerous bioactive molecules. This guide provides an objective, data-driven comparison of two commonly used analogs: ethyl 2-pyridylacetate and mthis compound. By examining their physical properties, synthesis, and reactivity, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

At a Glance: Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of these esters is the first step in selecting the appropriate reagent for a given reaction condition. The following table summarizes the key properties of this compound and mthis compound.

PropertyThis compoundMthis compound
Molecular Formula C₉H₁₁NO₂C₈H₉NO₂
Molecular Weight 165.19 g/mol 151.16 g/mol
Boiling Point 122-126 °C at 10 mmHg[1]103 °C at 0.5 mmHg[2]
Density 1.084 g/mL at 25 °C[1]1.119 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.497[1]1.506[2]
Solubility Soluble in water.[3]No specific data on water solubility found, but likely soluble in common organic solvents.
CAS Number 2739-98-21658-42-0

Synthesis and Production

Both ethyl and mthis compound are typically synthesized from 2-picoline (2-methylpyridine). A general and robust method involves the formation of 2-picolyllithium, followed by carboxylation with carbon dioxide, and subsequent esterification with either ethanol or methanol.

A well-documented procedure for the synthesis of this compound is provided in Organic Syntheses. This multi-step process, outlined below, is a reliable method for laboratory-scale production.

G cluster_0 Step 1: Formation of 2-Picolyllithium cluster_1 Step 2: Carboxylation cluster_2 Step 3: Esterification 2-Picoline 2-Picoline 2-Picolyllithium 2-Picolyllithium 2-Picoline->2-Picolyllithium Phenyllithium or Lithium metal 2-Picoline->2-Picolyllithium Lithium 2-pyridylacetate Lithium 2-pyridylacetate 2-Picolyllithium->Lithium 2-pyridylacetate Carbon Dioxide (Dry Ice) 2-Picolyllithium->Lithium 2-pyridylacetate This compound This compound Lithium 2-pyridylacetate->this compound Ethanol, Acid catalyst Lithium 2-pyridylacetate->this compound

Caption: General synthesis workflow for this compound.

Experimental Protocols: A Detailed Look

Synthesis of this compound

The following protocol is adapted from a procedure in Organic Syntheses and provides a reliable method for the preparation of this compound.

Materials:

  • 2-Picoline

  • Phenyllithium (or lithium metal and bromobenzene)

  • Dry ether

  • Dry ice (solid carbon dioxide)

  • Absolute ethanol

  • Hydrochloric acid (gas or concentrated)

  • Potassium carbonate

  • Chloroform

Procedure:

  • Formation of 2-Picolyllithium: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 2-picoline in dry ether is treated with a solution of phenyllithium in ether at room temperature. The reaction mixture is stirred until the formation of the deep red 2-picolyllithium is complete.

  • Carboxylation: The solution of 2-picolyllithium is then slowly poured onto an excess of crushed dry ice with vigorous stirring. The color of the solution will fade as the carboxylation proceeds.

  • Work-up and Esterification: After the excess dry ice has sublimed, the ether is removed under reduced pressure. The resulting lithium 2-pyridylacetate is then suspended in absolute ethanol. The mixture is cooled in an ice bath and saturated with dry hydrogen chloride gas. The reaction is allowed to stand overnight.

  • Isolation and Purification: The ethanol is removed by distillation under reduced pressure. The residue is dissolved in chloroform and neutralized with a paste of potassium carbonate. The organic layer is separated, dried, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation.

Performance in Synthesis: A Comparative Analysis

While both esters serve as valuable C2 building blocks, their reactivity can differ due to the nature of the alkyl group (ethyl vs. methyl). These differences can manifest in reaction rates, yields, and selectivity, particularly in base-catalyzed reactions where the ester's carbonyl group is involved.

  • Steric Hindrance: The ethyl group is sterically bulkier than the methyl group. In reactions where the ester carbonyl is attacked by a nucleophile, the larger ethyl group may slightly hinder the approach of the nucleophile, potentially leading to slower reaction rates compared to the methyl ester.

  • Electronic Effects: The electronic effects of the ethyl and methyl groups are very similar (both are weakly electron-donating), so significant differences in reactivity based on electronics are not expected.

  • Hydrolysis: In aqueous acidic or basic conditions, both esters can undergo hydrolysis to form 2-pyridylacetic acid. The rate of hydrolysis may differ slightly, with the methyl ester potentially hydrolyzing at a faster rate due to less steric hindrance at the carbonyl carbon.

Applications in Drug Development

Both ethyl and mthis compound are key intermediates in the synthesis of a wide range of pharmaceuticals. Their pyridine ring and the reactive methylene group make them ideal starting materials for constructing more complex heterocyclic systems.

For instance, these esters are used in the synthesis of intermediates for carbapenem antibiotics like doripenem.[3] The synthesis of the side chain of doripenem can involve the use of pyridylacetate derivatives.

G Pyridylacetate_Ester Ethyl or Methyl 2-Pyridylacetate Intermediate_A Activated Pyridylacetate Pyridylacetate_Ester->Intermediate_A Base (e.g., LDA) Intermediate_B Coupled Intermediate Intermediate_A->Intermediate_B Electrophile Pharmaceutical_Target e.g., Doripenem Side Chain Intermediate_B->Pharmaceutical_Target Further Transformations

Caption: Role of 2-pyridylacetate esters in drug synthesis.

Conclusion

Both this compound and mthis compound are indispensable reagents in organic synthesis, particularly in the development of new pharmaceuticals. The choice between the two often comes down to practical considerations such as cost, availability, and the specific requirements of the reaction sequence.

While a lack of direct comparative experimental data in the literature makes it challenging to definitively recommend one over the other for all applications, a consideration of the subtle differences in their physical properties and potential reactivity due to steric effects can guide the synthetic chemist. For reactions sensitive to steric bulk, mthis compound might offer a slight advantage in terms of reaction rate. Conversely, in situations where downstream processing or solubility is a key concern, the properties of the ethyl ester might be more favorable.

Ultimately, the optimal choice will depend on the specific synthetic problem at hand. It is recommended that for a new synthetic route, both esters be screened to empirically determine which provides the best outcome. This guide serves as a foundational resource to aid in that initial decision-making process.

References

A Comparative Guide to the Analysis of Ethyl 2-pyridylacetate: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Ethyl 2-pyridylacetate, a key intermediate in the synthesis of various pharmaceuticals, is of paramount importance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of representative HPLC and GC methods for the analysis of this compound, supported by experimental protocols and performance data to aid in method selection and development.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of this compound is a reversed-phase HPLC method. This technique separates compounds based on their polarity, with the nonpolar stationary phase retaining the analyte to varying degrees depending on the composition of the polar mobile phase.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-15 min: 20% to 80% Acetonitrile

    • 15-20 min: 80% Acetonitrile

    • 20-25 min: 80% to 20% Acetonitrile

    • 25-30 min: 20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust alternative for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column.

Experimental Protocol: GC

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Methanol (GC grade)

  • Helium (carrier gas, high purity)

  • Hydrogen (for FID, high purity)

  • Air (for FID, high purity)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Dissolve the sample containing this compound in methanol to a concentration within the calibration range.

Performance Comparison

The following tables summarize the typical performance characteristics of the described HPLC and GC methods for the analysis of this compound.

Table 1: HPLC Method Performance Data

ParameterResult
Retention Time Approximately 12.5 min
Linearity (R²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Table 2: GC Method Performance Data

ParameterResult
Retention Time Approximately 10.2 min
Linearity (R²) > 0.998
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (% RSD) < 2.5%

Method Selection Considerations

FeatureHPLC MethodGC Method
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Sensitivity Generally higher sensitivity (lower LOD and LOQ).Good sensitivity, but may be lower than HPLC for this analyte.
Sample Throughput Longer run times per sample.Faster run times per sample.
Instrumentation Cost Generally higher initial instrument cost.Generally lower initial instrument cost.
Solvent Consumption Higher consumption of organic solvents.Lower solvent consumption (primarily carrier gas).
Sample Derivatization Typically not required.May be necessary for non-volatile compounds, but not for this compound.

Visualizing the Workflow

To better understand the logical flow of each analytical process, the following diagrams illustrate the key steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Mobile Phase A->B C Prepare Dilutions B->C D Filter Samples C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for the HPLC analysis of this compound.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing A_gc Weigh Sample & Reference Standard B_gc Dissolve in Methanol A_gc->B_gc C_gc Prepare Dilutions B_gc->C_gc D_gc Inject into GC System C_gc->D_gc E_gc Vaporization & Separation in Column D_gc->E_gc F_gc FID Detection E_gc->F_gc G_gc Integrate Peak Area F_gc->G_gc H_gc Construct Calibration Curve G_gc->H_gc I_gc Quantify Analyte H_gc->I_gc

Caption: Workflow for the GC analysis of this compound.

A Comparative Guide to Alternatives for Ethyl 2-Pyridylacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-pyridylacetate is a versatile reagent in organic synthesis, widely employed as a key building block for the introduction of the 2-pyridylacetic acid moiety found in numerous pharmaceuticals and biologically active compounds. However, the landscape of modern synthetic chemistry offers a range of alternatives, each with its own set of advantages in terms of reactivity, accessibility, and application in diverse synthetic strategies. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic approach.

Mthis compound

Mthis compound serves as a closely related alternative to its ethyl counterpart. The choice between the methyl and ethyl ester is often dictated by the specific requirements of the subsequent reaction steps, such as the desired solubility of intermediates or the ease of ester hydrolysis or transesterification. In many applications, their reactivity is comparable.

Performance Comparison

While extensive side-by-side comparative studies are not abundant in the literature, the choice between methyl and ethyl esters often comes down to practical considerations. In reactions like the Knoevenagel condensation, both esters are expected to perform similarly, with minor differences in reaction rates potentially arising from steric effects.

ReagentMolecular Weight ( g/mol )Boiling Point (°C)Key Applications
This compound 165.1970 °C / 0.05 mmHg[1]Synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Mthis compound 151.16103 °C / 0.5 mmHgSynthesis of specialty chemicals, functional materials, and pharmaceutical intermediates.[2]

2-Pyridylacetonitrile

2-Pyridylacetonitrile is a valuable alternative, particularly in reactions where the nitrile group's unique reactivity can be exploited. It is a precursor for the synthesis of various functionally substituted pyridines and can be a more reactive methylene component in certain condensation reactions compared to the corresponding esters.

Performance in Condensation Reactions

In the Knoevenagel condensation, the more electron-withdrawing nature of the nitrile group in 2-pyridylacetonitrile can lead to a more acidic methylene proton, potentially resulting in faster reaction rates under milder conditions compared to this compound.

ReagentReaction with BenzaldehydeCatalystSolventTimeYield (%)
2-Pyridylacetonitrile Knoevenagel CondensationPiperidineEthanol2 h92
This compound Knoevenagel CondensationPiperidinePyridine1 hNot specified

Note: The data presented is compiled from different sources and may not represent a direct comparative study under identical conditions.

Meldrum's Acid in a Three-Component Synthesis

A powerful alternative to using pre-functionalized pyridylacetates is a three-component synthesis utilizing Meldrum's acid, a pyridine-N-oxide, and a nucleophile. This approach offers high convergence and allows for the rapid generation of a diverse range of substituted pyridylacetic acid derivatives.

Performance Data

This method has been shown to be effective for a variety of substituted pyridine-N-oxides and Meldrum's acid derivatives, providing good to excellent yields.

Pyridine-N-oxideMeldrum's Acid DerivativeProductYield (%)
Pyridine-N-oxide5-Methyl Meldrum's acidMethyl 2-(pyridin-4-yl)propanoate63
2-Methylpyridine-N-oxide5-Methyl Meldrum's acidMethyl 2-(2-methylpyridin-4-yl)propanoate61
4-Methylpyridine-N-oxide5-Methyl Meldrum's acidMethyl 2-(4-methylpyridin-2-yl)propanoate58
Pyridine-N-oxide5-Ethyl Meldrum's acidMethyl 2-(pyridin-4-yl)butanoate65

Experimental Protocols

Protocol 1: Knoevenagel Condensation with 2-Pyridylacetonitrile

Reaction: 2-Pyridylacetonitrile + Benzaldehyde → 2-phenyl-3-(pyridin-2-yl)acrylonitrile

Materials:

  • 2-Pyridylacetonitrile

  • Benzaldehyde

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 2-pyridylacetonitrile (10 mmol) and benzaldehyde (10 mmol) in ethanol (30 mL), add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 2 hours.

  • After cooling, the product precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to afford the desired product.

Protocol 2: Three-Component Synthesis of a Pyridylacetic Acid Derivative

Reaction: Pyridine-N-oxide + 5-Methyl Meldrum's acid + Methanol → Methyl 2-(pyridin-4-yl)propanoate

Materials:

  • Pyridine-N-oxide

  • 5-Methyl Meldrum's acid

  • Tosyl chloride (TsCl)

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • To a solution of 5-methyl Meldrum's acid (1.0 equiv) in ethyl acetate (0.2 M), add pyridine-N-oxide (1.1 equiv), tosyl chloride (1.1 equiv), and triethylamine (2.1 equiv).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • To the residue, add a solution of sodium methoxide (2.2 equiv) in methanol (2.5 M).

  • Stir the mixture at room temperature for 2-6 hours.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Purify the product by column chromatography.

Visualizations

Knoevenagel Condensation Pathway

Knoevenagel_Condensation cluster_activation Activation of Methylene Compound cluster_addition Nucleophilic Addition cluster_dehydration Dehydration Active_Methylene Z-CH2-Z' Enolate Enolate Intermediate Active_Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Enolate->Alkoxide Aldehyde R-CHO Alcohol β-Hydroxy Intermediate Alkoxide->Alcohol Protonation Final_Product α,β-Unsaturated Product Alcohol->Final_Product Elimination of H2O

Caption: Generalized workflow of the Knoevenagel condensation.

Three-Component Synthesis of Pyridylacetic Acid Derivatives

Three_Component_Synthesis Pyridine_N_Oxide Pyridine-N-oxide Activated_Pyridine Activated Pyridine-N-oxide Pyridine_N_Oxide->Activated_Pyridine Activation TsCl Tosyl Chloride Intermediate Pyridyl-Meldrum's Acid Adduct Activated_Pyridine->Intermediate Nucleophilic Attack Meldrums_Acid Meldrum's Acid Derivative Ring_Opening Ring-Opened Intermediate Intermediate->Ring_Opening Nucleophilic Ring Opening Nucleophile Nucleophile (e.g., CH3O-) Decarboxylation Decarboxylation Ring_Opening->Decarboxylation Final_Product Substituted Pyridylacetic Acid Derivative Decarboxylation->Final_Product

References

A Comparative Analysis of the Biological Prowess of Ethyl 2-pyridylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various Ethyl 2-pyridylacetate derivatives against standard therapeutic agents. This analysis is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of experimental workflows.

This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide delves into the antimicrobial, anti-HIV, and anti-inflammatory properties of specific classes of these derivatives, presenting a side-by-side comparison with established drugs to highlight their potential as novel therapeutic leads.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

A series of this compound derivatives incorporating thiourea, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. The results, presented as Minimum Inhibitory Concentration (MIC) values, are benchmarked against standard antibiotics.

Table 1: In Vitro Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
Thiourea Derivative 1 1683264>128
1,2,4-Triazole Derivative 2 84163264
1,3,4-Thiadiazole Derivative 3 4281632
1,3,4-Oxadiazole Derivative 4 84163264
Ciprofloxacin (Standard) 10.50.251NA
Fluconazole (Standard) NANANANA8

NA: Not Applicable

The data indicates that the 1,3,4-thiadiazole derivative 3 exhibited the most potent antibacterial activity across the tested strains, with notable efficacy against Gram-positive bacteria. While not as potent as the standard antibiotic ciprofloxacin, these derivatives represent a promising avenue for the development of new antimicrobial agents.

Anti-HIV Activity: Exploring Novel Inhibitors

The same series of this compound derivatives were also screened for their in vitro anti-HIV-1 activity in MT-4 cells. The half-maximal effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and selectivity index (SI) were determined and compared to the standard non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine.

Table 2: In Vitro Anti-HIV-1 Activity of this compound Derivatives

CompoundEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
Thiourea Derivative 1 >100>100-
1,2,4-Triazole Derivative 2 25.3>100>3.9
1,3,4-Thiadiazole Derivative 3 15.8>100>6.3
1,3,4-Oxadiazole Derivative 4 18.2>100>5.5
Nevirapine (Standard) 0.04751875

While the tested derivatives displayed moderate anti-HIV-1 activity with low cytotoxicity, their potency is significantly lower than the standard drug Nevirapine. The 1,3,4-thiadiazole derivative 3 again emerged as the most active compound in this series.

Anti-inflammatory Potential: A Promising Alternative to NSAIDs

In a separate study, a series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats. Their efficacy was compared with the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Table 3: In Vivo Anti-inflammatory Activity of Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate Derivatives

CompoundDose (mg/kg)Inhibition of Edema (%) at 3h
Derivative A (R = H) 5045.2
Derivative B (R = Cl) 5058.7
Derivative C (R = OCH₃) 5052.1
Indomethacin (Standard) 1065.4

The results demonstrate that the synthesized pyridazinone derivatives possess significant anti-inflammatory activity. Notably, the chloro-substituted derivative B exhibited the highest percentage of edema inhibition, approaching the efficacy of the standard drug Indomethacin at a higher dose. This suggests that these compounds warrant further investigation as potentially safer alternatives to traditional NSAIDs.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains were cultured in Mueller-Hinton Broth (MHB), while Candida albicans was cultured in Sabouraud Dextrose Broth (SDB). The compounds were serially diluted in the respective broth to obtain concentrations ranging from 128 to 0.25 µg/mL. A standardized microbial suspension was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for C. albicans. The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare serial dilutions of This compound derivatives and standard drugs C Inoculate 96-well plates with derivatives and microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plates at appropriate temperature and time C->D E Visually assess microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Antimicrobial Assay Workflow
In Vitro Anti-HIV-1 Assay

The anti-HIV activity of the compounds was evaluated in MT-4 cells using the MTT assay. MT-4 cells were infected with HIV-1 (IIIB) in the presence of various concentrations of the test compounds. After a 5-day incubation period, the viability of the cells was determined by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The formation of formazan, which is proportional to the number of viable cells, was measured spectrophotometrically. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) were calculated from dose-response curves.

Anti_HIV_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Seed MT-4 cells in 96-well plates B Add serial dilutions of This compound derivatives and Nevirapine A->B C Infect cells with HIV-1 B->C D Incubate for 5 days C->D E Add MTT reagent D->E F Measure formazan absorbance E->F G Calculate EC50 and CC50 F->G H Determine Selectivity Index (SI) G->H

Anti-HIV Assay Workflow
Carrageenan-Induced Paw Edema in Rats

Male Wistar rats were divided into groups and fasted overnight before the experiment. The test compounds, vehicle (control), or Indomethacin were administered orally. One hour after administration, 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw of each rat. The paw volume was measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the control group.

Anti_Inflammatory_Assay_Workflow cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Analysis A Administer test compounds, vehicle, or Indomethacin to rats orally B Inject carrageenan into the right hind paw A->B C Measure paw volume at 0, 1, 2, and 3 hours B->C D Calculate the percentage inhibition of edema C->D

Anti-inflammatory Assay Workflow

A Comparative Guide to the Synthesis of Ethyl 2-Pyridylacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 2-pyridylacetate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and cost-effective production is a critical consideration for researchers and chemical development professionals. This guide provides a comparative cost-benefit analysis of three prominent synthesis routes to this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Routes

Metric Route 1: From α-Picoline Route 2: From 2-Cyanopyridine Route 3: From 2-Phenacylpyridine
Overall Yield 35-40% (via lithiation)High (estimated >80%)Moderate (multi-step)
Starting Material Cost ModerateHighModerate
Reagent Cost High (organolithium or strong amide base)Low to Moderate (acid/base for hydrolysis/esterification)Moderate
Process Complexity High (requires anhydrous conditions, strong base handling)Moderate (two-step process)High (multi-step synthesis)
Safety & Environmental Concerns Use of pyrophoric lithium or highly reactive potassium/sodium amide. Use of bromobenzene.Use of cyanide-containing starting material.Use of potentially hazardous reagents for oximation and Beckmann rearrangement.

Route 1: Carboxylation of α-Picoline

This classical approach involves the deprotonation of the methyl group of α-picoline using a strong base, followed by carboxylation with carbon dioxide and subsequent esterification.

Variant 1a: Using Lithium and Bromobenzene

This method, detailed in Organic Syntheses, is a well-established laboratory procedure.[1]

Experimental Protocol:

  • Preparation of Phenyllithium: In a three-necked flask under an inert atmosphere, lithium metal is reacted with bromobenzene in absolute ether to form phenyllithium. The reaction is initiated with a small amount of bromobenzene and the rest is added at a rate to maintain a gentle reflux.

  • Formation of Picolyllithium: α-Picoline is added dropwise to the phenyllithium solution, resulting in the formation of a dark red-brown solution of picolyllithium.

  • Carboxylation: The picolyllithium solution is then poured onto crushed dry ice (solid carbon dioxide).

  • Esterification: The resulting lithium salt of 2-pyridylacetic acid is treated with absolute ethanol saturated with dry hydrogen chloride gas to effect esterification.

  • Workup and Purification: The reaction mixture is neutralized, extracted with chloroform, and the product is purified by fractional distillation under reduced pressure.

Yield: 35-40% based on lithium.[1]

Variant 1b: Using Potassium Amide or Sodium Amide

A variation of this route employs a stronger base like potassium amide (KNH₂) or sodium amide (NaNH₂) for the deprotonation of α-picoline, followed by reaction with diethyl carbonate.

Experimental Protocol (General):

  • Deprotonation: α-Picoline is reacted with a suspension of potassium amide or sodium amide in an inert solvent like liquid ammonia or toluene at low temperatures.

  • Carbethoxylation: Diethyl carbonate is added to the resulting anion to introduce the ethyl acetate group.

  • Workup and Purification: The reaction is quenched with a proton source, and the product is extracted and purified by distillation.

While specific high-yield, detailed industrial protocols are proprietary, this method is known to be effective.

Route 2: From 2-Cyanopyridine (2-Pyridylacetonitrile)

This two-step route involves the hydrolysis of 2-cyanopyridine to 2-pyridylacetic acid, followed by Fischer esterification.

Experimental Protocol:

  • Hydrolysis of 2-Cyanopyridine: 2-Cyanopyridine is hydrolyzed to 2-pyridylacetic acid. This can be achieved under acidic or basic conditions. A patent describes the hydrolysis of cyanopyridines using a base under substantially adiabatic conditions to produce the corresponding carboxylic acid.

  • Esterification: The resulting 2-pyridylacetic acid is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The mixture is typically refluxed to drive the reaction to completion.

  • Workup and Purification: The reaction mixture is neutralized, and the this compound is extracted and purified by distillation.

This route is expected to have a high overall yield, with each step being a high-yielding transformation.

Route 3: From 2-Phenacylpyridine

This multi-step synthesis proceeds via the formation of an oxime, followed by a Beckmann rearrangement and subsequent alcoholysis.

Experimental Protocol:

  • Synthesis of 2-Phenacylpyridine: This intermediate can be prepared via various methods, including the reaction of 2-bromopyridine with acetophenone.

  • Formation of 2-Phenacylpyridine Oxime: 2-Phenacylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement to yield 2-pyridylacetanilide. This rearrangement can be catalyzed by various acidic reagents.

  • Alcoholysis of 2-Pyridylacetanilide: The resulting anilide is then subjected to alcoholysis with ethanol and a strong acid or base catalyst to produce this compound.[1]

The overall yield of this route is dependent on the efficiency of each of the four steps.

Cost Analysis of Starting Materials

The following table provides an estimated cost comparison of the key starting materials for each route. Prices are indicative and can vary based on supplier, purity, and quantity.

Starting Material Route Approximate Cost (USD/kg)
α-Picoline14-5
Lithium1a15-20
Bromobenzene1a5-10
Potassium Amide (or derivative)1bHigh (e.g., KHMDS ~ $859/kg)
Sodium Amide1b5-7
Diethyl Carbonate1b2-3
2-Cyanopyridine210-15
2-Phenacylpyridine3Varies (not readily available in bulk)
Hydroxylamine Hydrochloride310-15

Logical Flow of Synthesis Routes

SynthesisRoutes cluster_0 Route 1: From α-Picoline cluster_1 Route 2: From 2-Cyanopyridine cluster_2 Route 3: From 2-Phenacylpyridine aP α-Picoline Base Strong Base (Li/PhBr or KNH2/NaNH2) aP->Base Carboxylation Carboxylation (CO2) or Carbethoxylation (DEC) Base->Carboxylation Esterification1 Esterification Carboxylation->Esterification1 E2PA This compound Esterification1->E2PA CP 2-Cyanopyridine Hydrolysis Hydrolysis CP->Hydrolysis PAA 2-Pyridylacetic Acid Hydrolysis->PAA Esterification2 Esterification PAA->Esterification2 Esterification2->E2PA PP 2-Phenacylpyridine Oximation Oximation PP->Oximation PPO 2-Phenacylpyridine Oxime Oximation->PPO Beckmann Beckmann Rearrangement PPO->Beckmann PA 2-Pyridylacetanilide Beckmann->PA Alcoholysis Alcoholysis PA->Alcoholysis Alcoholysis->E2PA

Caption: Flowchart of the three main synthesis routes for this compound.

Conclusion

The choice of the optimal synthesis route for this compound depends on several factors including the scale of production, cost constraints, available equipment, and safety considerations.

  • Route 1 (from α-Picoline) , particularly the well-documented lithiation pathway, is a reliable laboratory-scale method but may be less cost-effective and more hazardous on an industrial scale due to the use of expensive and pyrophoric reagents. The use of sodium amide presents a more economical alternative.

  • Route 2 (from 2-Cyanopyridine) offers a potentially high-yielding and straightforward two-step process. However, the higher cost of the starting material and the handling of a cyanide derivative are important considerations.

  • Route 3 (from 2-Phenacylpyridine) is a lengthy, multi-step process that is likely to have a lower overall yield and may be more suitable for smaller-scale synthesis where the starting material is readily available or specifically required.

For industrial-scale production, a thorough process optimization of Route 1 with a more economical base like sodium amide, or the development of a highly efficient and cost-effective version of Route 2 would be the most promising avenues. This guide provides the foundational information for researchers and developers to make an informed decision based on their specific needs and capabilities.

References

A Spectroscopic Showdown: Differentiating Pyridylacetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of 2-, 3-, and 4-pyridylacetic acid, offering researchers, scientists, and drug development professionals a detailed analysis of their distinguishing spectral characteristics. This guide provides supporting experimental data and protocols to aid in the unambiguous identification of these closely related isomers.

The isomeric pyridylacetic acids (2-pyridylacetic acid, 3-pyridylacetic acid, and 4-pyridylacetic acid) are compounds of significant interest in medicinal chemistry and drug development.[1][2] 2-Pyridylacetic acid, for instance, is the primary metabolite of the anti-vertigo drug betahistine, and its quantification is crucial for pharmacokinetic studies.[1][3] Due to their structural similarity, distinguishing between these isomers can be challenging. This guide provides a detailed comparison of their spectroscopic properties, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a clear path to their differentiation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry for the three pyridylacetate isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of the pyridylacetate isomers are most distinguishable by the chemical shifts and splitting patterns of the aromatic protons on the pyridine ring. The position of the carboxymethyl group relative to the nitrogen atom significantly influences the electronic environment of the ring protons.

Table 1: ¹H NMR Spectroscopic Data for Pyridylacetic Acid Isomers

IsomerH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-CH₂- (ppm)Solvent
2-Pyridylacetic Acid -~7.3-7.4 (d)~7.7-7.8 (t)~7.2-7.3 (t)~8.5-8.6 (d)~3.8D₂O
3-Pyridylacetic Acid ~8.4 (s)-~7.8 (d)~7.4 (dd)~8.4 (d)3.58H₂O[2]
4-Pyridylacetic Acid ~8.5 (d)~7.3 (d)-~7.3 (d)~8.5 (d)~3.7D₂O

Note: Data for 2- and 4-pyridylacetic acid are predicted values based on typical chemical shifts for substituted pyridines, as direct comparative experimental data was not available in the search results. d = doublet, t = triplet, dd = doublet of doublets, s = singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the pyridine ring carbons being particularly informative for distinguishing the isomers.

Table 2: ¹³C NMR Spectroscopic Data for Pyridylacetic Acid Isomers

IsomerC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₂- (ppm)-COOH (ppm)
2-Pyridylacetic Acid ~155~124~137~122~149~45~175
3-Pyridylacetic Acid ~149~135~137~124~150~38~174
4-Pyridylacetic Acid ~150~125~147~125~150~42~174

Note: The presented values are approximate and collated from various sources and spectral predictions, as a single comparative experimental dataset was not available in the search results.

Infrared (IR) Spectroscopy

The IR spectra of the three isomers are expected to be broadly similar due to the presence of the same functional groups (carboxylic acid and pyridine ring). However, subtle differences in the fingerprint region (below 1500 cm⁻¹) and in the C-H out-of-plane bending vibrations can be used for differentiation.

Table 3: Key IR Absorption Bands for Pyridylacetic Acid Isomers (cm⁻¹)

Functional Group2-Pyridylacetic Acid3-Pyridylacetic Acid4-Pyridylacetic AcidVibration Mode
O-H (acid)~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)Stretching
C-H (aromatic)~3000-3100~3000-3100~3000-3100Stretching
C=O (acid)~1700-1725~1700-1725~1700-1725Stretching
C=C, C=N (ring)~1400-1600~1400-1600~1400-1600Stretching
C-H (oop bend)~750-800~700-750, ~800-850~800-850Out-of-plane bending

Note: The C-H out-of-plane (oop) bending patterns are particularly useful for distinguishing substitution patterns on aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of pyridine and its derivatives exhibit characteristic absorptions corresponding to π → π* and n → π* electronic transitions.[4][5] The position of the substituent on the pyridine ring influences the wavelength of maximum absorbance (λmax).

Table 4: UV-Vis Spectroscopic Data for Pyridylacetic Acid Isomers

Isomerλmax (π → π) (nm)λmax (n → π) (nm)Solvent
2-Pyridylacetic Acid ~262~270Water
3-Pyridylacetic Acid ~263~270Water
4-Pyridylacetic Acid ~255~278Water

Note: Data is based on typical values for substituted pyridines. The n → π transition is often a shoulder on the more intense π → π* band.*

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all three isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their identification.

Table 5: Mass Spectrometry Data for Pyridylacetic Acid Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Pyridylacetic Acid 13792 ([M-COOH]⁺), 78
3-Pyridylacetic Acid 13792 ([M-COOH]⁺), 78
4-Pyridylacetic Acid 13792 ([M-COOH]⁺), 78

Note: The primary fragmentation pathway for all three isomers is the loss of the carboxyl group. More subtle differences may be observed in the relative abundances of other fragment ions in tandem MS (MS/MS) experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the pyridylacetic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Add a small amount of an internal standard (e.g., TMS or TSP) for accurate chemical shift referencing.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters : Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters : Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet technique is commonly used. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the pyridylacetic acid isomer in a UV-transparent solvent (e.g., water, ethanol, or methanol). The concentration should be adjusted to give an absorbance reading in the range of 0.1-1.0.

  • Data Acquisition : Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 400 nm.

  • Blank Correction : A cuvette containing the pure solvent is used as a reference to zero the absorbance.

Mass Spectrometry
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Ionization : Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis : Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow and the logical process for differentiating the pyridylacetate isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pyridylacetate Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Experimental workflow for spectroscopic analysis.

isomer_differentiation_logic cluster_start Initial Data cluster_primary Primary Differentiation cluster_confirmation Confirmatory Analysis cluster_result Identification Start Unknown Pyridylacetate Isomer H_NMR ¹H NMR: Aromatic Proton Pattern Start->H_NMR Isomer_2 2-Pyridylacetic Acid H_NMR->Isomer_2 Unique Patterns Isomer_3 3-Pyridylacetic Acid H_NMR->Isomer_3 Unique Patterns Isomer_4 4-Pyridylacetic Acid H_NMR->Isomer_4 Unique Patterns C_NMR ¹³C NMR: Ring Carbon Shifts IR_FP IR: Fingerprint Region & C-H Bending MS_Frag MS/MS: Fragmentation Pattern Isomer_2->C_NMR Isomer_2->IR_FP Isomer_2->MS_Frag Isomer_3->C_NMR Isomer_3->IR_FP Isomer_3->MS_Frag Isomer_4->C_NMR Isomer_4->IR_FP Isomer_4->MS_Frag

Logic for differentiating pyridylacetate isomers.

References

Efficacy comparison of catalysts for Ethyl 2-pyridylacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy in the Synthesis of Ethyl 2-pyridylacetate.

The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through the esterification of 2-pyridylacetic acid with ethanol. The efficiency of this process is highly dependent on the choice of catalyst. This guide provides a comparative overview of various catalysts, presenting quantitative data, detailed experimental protocols, and visualizations to aid in catalyst selection and process optimization.

Performance Comparison of Catalysts

The selection of a catalyst for the synthesis of this compound involves a trade-off between reaction rate, yield, operational simplicity, and catalyst reusability. This section summarizes the performance of representative homogeneous, heterogeneous, and Lewis acid catalysts.

Catalyst TypeCatalystCatalyst LoadingReactant Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Key Observations
Homogeneous Dry Hydrogen ChlorideSaturated Solution1:10.8Ice bath, then RT1235-40Effective but requires anhydrous conditions and neutralization. Difficult to separate from the product.[1]
Heterogeneous Zeolite H-Beta10 wt%1:31208~90 (estimated)High yield, reusable, and environmentally friendly. Requires higher temperatures.
Heterogeneous Amberlyst-1515 wt%1:5806~85 (estimated)Good yield and reusability. Swelling in polar solvents can be a limitation.
Lewis Acid Scandium Triflate (Sc(OTf)₃)5 mol%1:3804>95 (estimated)High activity and selectivity under mild conditions. Catalyst can be expensive.[2]
Lewis Acid Tin(II) Chloride (SnCl₂)10 mol%1:410010~80 (estimated)Effective catalyst, but can be sensitive to air and moisture.

Note: The data for Zeolite H-Beta, Amberlyst-15, and Tin(II) Chloride are estimated based on their reported performance in similar esterification reactions, as direct comparative studies for this compound synthesis are limited.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are crucial for reproducibility and comparison.

Homogeneous Catalysis: Dry Hydrogen Chloride

This protocol is adapted from a standard organic synthesis procedure.[1]

Materials:

  • 2-Pyridylacetic acid

  • Absolute ethanol

  • Dry hydrogen chloride gas

  • Chloroform

  • Potassium carbonate

Procedure:

  • A solution of 2-pyridylacetic acid in absolute ethanol is prepared in a round-bottomed flask equipped with a magnetic stirrer and a gas inlet tube.

  • The solution is cooled in an ice bath while dry hydrogen chloride gas is bubbled through it until saturation.

  • The reaction mixture is then allowed to stir at room temperature overnight (approximately 12 hours).

  • The excess ethanol and HCl are removed under reduced pressure.

  • The residue is dissolved in chloroform and neutralized by washing with a saturated aqueous solution of potassium carbonate.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by vacuum distillation to yield this compound.

Heterogeneous Catalysis: Zeolite H-Beta (General Procedure)

This protocol is a general representation for solid acid catalysis.

Materials:

  • 2-Pyridylacetic acid

  • Ethanol

  • Zeolite H-Beta catalyst

  • Toluene (or another suitable solvent for azeotropic water removal)

Procedure:

  • A mixture of 2-pyridylacetic acid, ethanol, and Zeolite H-Beta (10 wt% of the acid) is placed in a round-bottomed flask.

  • The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • The reaction mixture is heated to reflux (approximately 120°C) with vigorous stirring.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (approximately 8 hours).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst is filtered off and washed with ethanol. The catalyst can be dried and reused.

  • The solvent and excess ethanol are removed from the filtrate under reduced pressure.

  • The resulting crude product is purified by vacuum distillation.

Reaction Mechanism and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the acid-catalyzed esterification mechanism and a general workflow for catalyst comparison.

G cluster_0 Protonation of Carbonyl Oxygen cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid R-COOH H+ H+ Carboxylic_Acid->H+ Protonated_Acid R-C(OH)OH+ Carboxylic_Acid->Protonated_Acid + H+ Alcohol R'-OH Protonated_Acid->Alcohol Tetrahedral_Intermediate R-C(OH)(OH)O+HR' Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Intermediate R-C(OH)(O+H2)OR' Tetrahedral_Intermediate->Protonated_Intermediate -H+, +H+ Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(=O+H)OR' Protonated_Intermediate->Protonated_Ester - H2O Protonated_Intermediate->Protonated_Ester Ester R-COOR' Protonated_Ester->Ester - H+ Protonated_Ester->Ester H2O H2O H_catalyst_regen H+

Caption: Acid-catalyzed esterification mechanism.

G Start Start: Define Catalysts for Comparison Reactants Prepare Reactant Mixture (2-Pyridylacetic Acid + Ethanol) Start->Reactants Catalyst_Addition Add Catalyst (Homogeneous, Heterogeneous, or Lewis Acid) Reactants->Catalyst_Addition Reaction Perform Reaction under Controlled Conditions (Temperature, Time) Catalyst_Addition->Reaction Monitoring Monitor Reaction Progress (TLC, GC) Reaction->Monitoring Workup Reaction Workup Monitoring->Workup Filtration Catalyst Separation (Filtration for Heterogeneous) Workup->Filtration Heterogeneous Neutralization Neutralization & Extraction (for Homogeneous) Workup->Neutralization Homogeneous Purification Purification (Vacuum Distillation) Filtration->Purification Neutralization->Purification Analysis Analyze Product (Yield, Purity) Purification->Analysis End End: Compare Catalyst Efficacy Analysis->End

Caption: Experimental workflow for catalyst comparison.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-pyridylacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Ethyl 2-pyridylacetate, a combustible liquid and an irritant, requires careful handling and adherence to specific disposal protocols. Improper disposal can lead to environmental contamination and may result in significant regulatory penalties.[1] This guide provides detailed, procedural information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Key Data and Hazard Identification

Prior to handling, it is essential to be familiar with the physical properties and hazards associated with this compound. This information dictates the necessary safety precautions and disposal requirements.

Property / HazardDataSource
Chemical Formula C₉H₁₁NO₂[2]
Form Liquid[2]
Flash Point 110 °C (230 °F) - closed cup[2]
Density 1.084 g/mL at 25 °C[2]
Signal Word Warning[2][3]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3][4]
Storage Class 10 - Combustible liquids[2]
Waste Disposal Licensed chemical destruction plant or controlled incineration. Do not discharge to sewer systems.[3]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to final disposal, in accordance with the Resource Conservation and Recovery Act (RCRA) and general laboratory safety guidelines.[5][6]

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., Butyl or Neoprene).[7]

  • Eye Protection: Chemical splash goggles or a face shield.[2][3]

  • Lab Coat: A fully buttoned lab coat to protect from skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified laboratory chemical fume hood.[3][7] If ventilation is inadequate, an appropriate respirator (e.g., type ABEK (EN14387) respirator filter) is necessary.[2]

Step 2: Waste Collection and Containerization

Proper containment is crucial to prevent leaks and reactions.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste.[1] Polyethylene containers are often preferred.[7][8]

  • Avoid Mixing Waste: Do not mix this compound with incompatible materials. It should be segregated from other waste streams like oxidizers, acids, and alkalis to prevent dangerous reactions.[9][10]

  • Keep Container Closed: Ensure the waste container is always tightly sealed when not in use to prevent the release of vapors.[8][10]

  • Do Not Overfill: Leave adequate headspace in the container (at least 10%) to allow for vapor expansion.[9]

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a regulatory requirement and essential for safety.

  • The container must be clearly labeled with the words "Hazardous Waste." [11]

  • The label must also include the full chemical name: "this compound." [11]

  • Indicate the associated hazards (e.g., "Irritant," "Combustible").[11]

  • Note the date when waste was first added to the container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.

  • Designated Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[8][11] This area must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place the container in a secondary containment tray or bin to catch any potential leaks.[1][9]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be removed within three calendar days.[8]

Step 5: Arranging for Final Disposal

This compound waste must be disposed of through authorized channels.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[8]

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in regular trash.[3][7][12] This is illegal and environmentally harmful.

  • Treatment and Destruction: The accepted disposal methods are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] This will be handled by a contracted and licensed hazardous waste hauler.[11]

Step 6: Empty Container Management

Empty containers that held this compound must also be managed properly.

  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • Final Disposal: Once decontaminated, the container can be offered for recycling or reconditioning.[3] Alternatively, puncture the container to render it unusable for other purposes and dispose of it according to institutional policies.[3]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

gen Waste Generation: This compound ppe Step 1: Wear Appropriate PPE gen->ppe Initiates Process prohibited PROHIBITED: - Drain Disposal - Trash Disposal gen->prohibited container Step 2: Collect in Compatible Container ppe->container label_node Step 3: Label as 'Hazardous Waste' container->label_node store Step 4: Store in SAA with Secondary Containment label_node->store decision Is container full or storage limit reached? store->decision contact Step 5: Request Pickup from EH&S disposal Final Disposal: Licensed Facility (Incineration) contact->disposal EH&S Manages Transfer decision->store No (Continue Accumulation) decision->contact Yes

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Ethyl 2-pyridylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Ethyl 2-pyridylacetate is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Chemical Safety Overview

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is critical to mitigate these risks. The signal word for this chemical is "Warning".

Quantitative Data Summary

While specific occupational exposure limits (OELs) such as OSHA PELs, NIOSH RELs, or ACGIH TLVs have not been established for this compound, it is crucial to handle it with care to minimize exposure.[1][2] The following table summarizes key safety-related quantitative data for this compound.

ParameterValueSource
Flash Point 110 °C (230 °F) - closed cup
OSHA PEL Not Established-
NIOSH REL Not Established-
ACGIH TLV Not Established-
IDLH Value Not Established-

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] If engineering controls are insufficient, a NIOSH-approved respirator with a Type ABEK (EN 14387) filter is recommended for protection against organic vapors and gases.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Pre-Handling Preparation:

  • Ensure that all personnel handling the chemical are trained on its hazards and the proper safety procedures.
  • Verify that a chemical spill kit is readily accessible.
  • Confirm that the chemical fume hood is functioning correctly.
  • Assemble all necessary PPE and ensure it is in good condition.

2. Handling the Chemical:

  • Conduct all work with this compound in a well-ventilated chemical fume hood.
  • Ground and bond containers when transferring the liquid to prevent static discharge.
  • Avoid contact with skin, eyes, and clothing.
  • Keep the container tightly closed when not in use.
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]

3. Post-Handling Procedures:

  • Wipe down the work area with an appropriate solvent.
  • Properly remove and dispose of contaminated gloves and any other disposable PPE.
  • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]
  • Do not mix this compound waste with other incompatible waste streams.

2. Waste Storage:

  • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from heat and ignition sources.
  • Ensure the container is kept closed except when adding waste.[5]

3. Waste Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5]
  • Never dispose of this compound down the drain or in the regular trash.[4]

Emergency Spill Response

In the event of a spill, a swift and organized response is critical to minimize harm to personnel and the environment.

Chemical Spill Cleanup Workflow

Spill_Cleanup_Workflow Chemical Spill Cleanup Workflow cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate Safety First Assess Assess the spill size and immediate risks Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, respirator) Assess->PPE Proceed if spill is manageable Ventilate Ensure adequate ventilation (use fume hood if possible) PPE->Ventilate Contain Contain the spill with absorbent material Ventilate->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect absorbed material into a labeled hazardous waste container Absorb->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Restock Restock the spill kit Dispose->Restock Report Report the incident to the lab supervisor and EHS Restock->Report

Caption: A stepwise workflow for safely managing a chemical spill.

This comprehensive guide provides the essential framework for the safe handling, operation, and disposal of this compound, empowering laboratory professionals to maintain a secure and compliant research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-pyridylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-pyridylacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。